molecular formula C45H68N10O15 B12659051 Bacillomycin CAS No. 76012-17-4

Bacillomycin

货号: B12659051
CAS 编号: 76012-17-4
分子量: 989.1 g/mol
InChI 键: VLKSXJAPRDAENT-OWGHDAAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bacillomycin is a family of cyclic lipopeptide antibiotics belonging to the iturin class, predominantly produced by various Bacillus species, including B. amyloliquefaciens and B. velezensis . These compounds are characterized by a heptapeptide ring linked to a β-amino fatty acid chain of varying lengths (typically C14 to C17), which defines specific analogues like C15-Bacillomycin D or C16-Bacillomycin D . This lipopeptide exhibits broad and potent antifungal activity, making it a major focus for developing biocontrol agents against agricultural pathogens. Research demonstrates its efficacy in suppressing significant fungal threats such as Fusarium graminearum , Fusarium verticillioides , and Colletotrichum gloeosporioides . Beyond plant pathology, studies have also revealed anti-staphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its broader antimicrobial potential . The primary mechanism of action is attributed to the disruption of the target cell's plasma membrane. This compound D can cause morphological changes to hyphae and conidia, increase membrane permeability, and induce membrane depolarization . This membrane disruption leads to the leakage of cellular contents and induces oxidative stress through the accumulation of reactive oxygen species (ROS), ultimately triggering cell death . For researchers, a key application is its ability to inhibit the biosynthesis of mycotoxins. Treatment with this compound D has been shown to significantly reduce the production of harmful mycotoxins, including deoxynivalenol (DON), zearalenone (ZEN), and fumonisin B1 (FB1) in contaminated grains . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

属性

CAS 编号

76012-17-4

分子式

C45H68N10O15

分子量

989.1 g/mol

IUPAC 名称

3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid

InChI

InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1

InChI 键

VLKSXJAPRDAENT-OWGHDAAGSA-N

手性 SMILES

CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

规范 SMILES

CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bacillomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and purification of Bacillomycin, a potent antifungal lipopeptide complex produced by various Bacillus species. It details the experimental protocols, quantitative data, and biosynthetic pathways crucial for its study and application in drug development.

Introduction to this compound

Bacillomycins are a group of cyclic lipopeptides belonging to the iturin family of antibiotics, primarily produced by strains of Bacillus subtilis and Bacillus amyloliquefaciens.[1][2][3] These compounds consist of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain, which can vary in length from 14 to 17 carbons.[1] The members of the this compound family, including this compound D, F, and L, exhibit potent antifungal activity against a wide range of phytopathogenic and human pathogenic fungi by disrupting the integrity of the fungal cell membrane.[1][3][4] Their biosynthesis occurs non-ribosomally via large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][5]

Discovery and Initial Characterization

The first members of this family were isolated from Bacillus subtilis. This compound D was among the earliest to be structurally characterized, identified as a new antibiotic of the iturin group through methods like mild acid hydrolysis.[1] Subsequently, other variants such as this compound L and this compound F were isolated and their structures elucidated.[1][6] These initial studies laid the groundwork for understanding the structure-activity relationship, noting that the length and branching of the fatty acid side chain significantly influence the antifungal and hemolytic activities of the molecule.[1][7]

Experimental Protocols: From Screening to Purification

The isolation and purification of this compound involve a multi-step process beginning with the cultivation of the producing microorganism, followed by extraction and chromatographic purification of the active compounds.

  • Isolation of Bacillus Strains: Strains are typically isolated from environmental samples like soil.[8]

  • Antifungal Activity Assay: A common method is the agar (B569324) well diffusion assay. A lawn of a target fungus (e.g., Candida albicans, Fusarium graminearum) is prepared on an appropriate medium (e.g., Sabouraud Dextrose Agar).[3][8]

  • Screening: Wells are made in the agar, and cell-free supernatant from Bacillus cultures is added. The plates are incubated, and the diameter of the inhibition zone is measured to assess antifungal activity.[9]

  • Molecular Identification: Promising strains are identified using 16S rDNA sequencing. Specific PCR primers for NRPS genes, such as bamC for this compound D, can confirm the genetic potential for production.[8]

  • Pre-culture Preparation: A single colony of the selected Bacillus strain is inoculated into a rich medium like Luria-Bertani (LB) or Trypticasein Soy Broth (TSB) and incubated for 18-24 hours.[3][8]

  • Production Culture: The pre-culture is then inoculated (typically 1-4% v/v) into a production medium, such as Landy medium, which is known to support lipopeptide synthesis.[3][9]

  • Incubation: The culture is incubated for 48-72 hours at 30-37°C with shaking (e.g., 180-220 rpm).[3][9][10]

The most common method for extracting lipopeptides like this compound is acid precipitation.

  • Cell Removal: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g) to obtain the cell-free supernatant.[10]

  • Acidification: The pH of the supernatant is adjusted to 2.0 using a strong acid, such as hydrochloric acid (HCl).[10]

  • Precipitation: The acidified supernatant is left to stand overnight at 4°C to allow the lipopeptides to precipitate.[10]

  • Collection and Re-solubilization: The precipitate is collected by centrifugation and re-dissolved in a suitable solvent, often methanol (B129727) or a buffer at a neutral pH.[10] An alternative is to perform a solvent extraction on the acidified culture using ethyl acetate.[4]

A series of chromatographic steps are required to purify this compound from the crude extract.

  • Solid-Phase Extraction (SPE) / Initial Chromatography: The crude extract can be first purified using macroporous resin or column chromatography (e.g., Octyl-Sepharose CL-4B) to separate lipopeptides from other components.[11][12]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying this compound congeners.[3][4]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid or trifluoroacetic acid, is employed.

    • Detection: Elution is monitored by UV absorbance, typically at 210-280 nm.

  • Fraction Collection and Analysis: Fractions corresponding to distinct peaks are collected.[3] The purity of these fractions is re-analyzed by HPLC, and their identity is confirmed using Mass Spectrometry (MS).[3][4]

Visualization of Workflows and Pathways

The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound, from the initial screening of soil bacteria to the final purification of the active compound.

G Figure 1: General Experimental Workflow for this compound Isolation cluster_screening Screening & Identification cluster_production Production cluster_extraction Extraction cluster_purification Purification & Analysis A Soil Sample Collection B Isolation of Bacillus spp. A->B C Antifungal Activity Assay (Agar Well Diffusion) B->C D Molecular Identification (16S rDNA, bamC PCR) C->D E Inoculation in Landy Medium D->E Select Producer Strain F Fermentation (48-72h, 30°C, 180 rpm) E->F G Centrifugation (Cell-Free Supernatant) F->G H Acid Precipitation (pH 2.0) G->H I Collection of Crude Lipopeptide Pellet H->I J Reverse-Phase HPLC (C18 Column) I->J K Fraction Collection J->K L Purity Analysis (HPLC) K->L M Structural Identification (LC-MS/MS, NMR) L->M

Caption: General workflow for this compound isolation.

This compound is synthesized by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The process involves the sequential activation and condensation of specific amino acids. The diagram below represents a simplified model of the NRPS machinery for this compound D biosynthesis.

G Figure 2: Simplified NRPS Model for this compound Biosynthesis cluster_key Domain Key module1 Module 1 A T module2 Module 2 A C T module1:T->module2:C Condensation module3 Module 3 A C T module2:T->module3:C module_n ... A C T module3:T->module_n:C module_term Termination Te module_n:T->module_term:Te Cyclization & Release product Cyclic Lipopeptide (this compound) module_term->product precursors Amino Acid & Fatty Acid Precursors precursors->module1:A Selection atp ATP atp->module1:A Activation key A = Adenylation (Amino Acid Activation) C = Condensation (Peptide Bond Formation) T = Thiolation (Peptide Chain Carrier) Te = Thioesterase (Cyclization/Release)

Caption: Simplified model of this compound biosynthesis via NRPS.

Quantitative Data Summary

The yield and antifungal activity of this compound can vary significantly based on the producing strain, fermentation conditions, and purification method. The tables below summarize representative quantitative data from various studies.

Table 1: Production Yields of this compound Variants

This compound VariantProducing StrainFermentation ConditionsReported YieldReference
This compound DB. amyloliquefaciens fmbJOptimized Medium>100 mg/L (approx.)[13]
This compound LB. amyloliquefaciens 1841Landy Medium244.22 mg/L[9]
This compound LB. amyloliquefaciens M86 (mutant)Landy Medium415.89 mg/L[9]
This compound LB. amyloliquefaciens M86 (mutant)Optimized Medium676.47 mg/L[9]
Iturin/SurfactinB. subtilis UFPEDA 438Optimized Medium10.80 mg/L (Iturin)[4]

Table 2: Antifungal Activity of Purified this compound

This compound VariantTarget FungusActivity MetricValueReference
This compound DFusarium graminearumEC₅₀ (50% Effective Conc.)~30 µg/mL[3]
This compound DFusarium graminearumConidial Germination Rate5.44% (at 30 µg/mL)[3]
C15-Bacillomycin DFusarium graminearumMIC (Min. Inhibitory Conc.)64 µg/mL[4]
C15-Bacillomycin DFusarium graminearumIC₅₀ (50% Inhibitory Conc.)26.10 µg/mL[4]

Conclusion

The discovery and isolation of this compound have provided a valuable class of natural antifungal agents. The protocols outlined in this guide, from microbial screening through advanced chromatographic purification, represent a robust framework for obtaining high-purity this compound for research and development. Understanding the non-ribosomal biosynthetic pathway offers opportunities for genetic engineering to enhance yields and generate novel analogs. The quantitative data highlight the potent bioactivity of these lipopeptides, underscoring their potential as lead compounds in the development of new antifungal therapies and biocontrol agents.

References

An In-depth Technical Guide to Bacillomycin Biosynthesis: Pathway, Genetics, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillomycin, a member of the iturin family of lipopeptides produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of plant and human pathogens. This activity, coupled with its relatively low toxicity to mammalian cells, has positioned this compound as a promising candidate for the development of novel antifungal drugs and biocontrol agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, the genetic architecture of the responsible gene cluster, and detailed experimental protocols for its study and manipulation.

The this compound Biosynthesis Pathway: A Nonribosomal Approach

This compound is a cyclic lipopeptide consisting of a β-amino fatty acid and a heptapeptide (B1575542) chain. Its biosynthesis is not mediated by ribosomes but rather by large, multienzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). These NRPSs function as an assembly line, sequentially adding and modifying amino acid precursors to build the final lipopeptide product.

The biosynthesis can be broadly divided into three key stages:

  • Initiation: The process begins with the synthesis of the β-amino fatty acid side chain, which is then loaded onto the first module of the NRPS assembly line.

  • Elongation: The NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid, work in a coordinated fashion. Each module contains specific domains:

    • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

    • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.

    • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

    • Epimerization (E) domain (optional): Converts L-amino acids to their D-isomers in specific positions of the peptide chain.

  • Termination and Cyclization: The final module of the NRPS contains a Thioesterase (TE) domain, which cleaves the completed lipopeptide chain from the enzyme complex and catalyzes its cyclization.

The general workflow of this compound biosynthesis is depicted below.

Bacillomycin_Biosynthesis_Workflow cluster_Initiation Initiation cluster_Elongation Elongation (NRPS Assembly Line) cluster_Termination Termination & Cyclization Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Synthase Fatty Acid Synthase Fatty_Acid_Precursors->Fatty_Acid_Synthase Beta_Amino_Fatty_Acid β-Amino Fatty Acid Fatty_Acid_Synthase->Beta_Amino_Fatty_Acid NRPS_Module1 Module 1 A T C Beta_Amino_Fatty_Acid->NRPS_Module1:f0 NRPS_Module2 Module 2 A T C NRPS_Module1:f3->NRPS_Module2:f0 Peptide bond formation NRPS_Module_n Module n A T C NRPS_Module2:f3->NRPS_Module_n:f0 TE_Domain Thioesterase (TE) Domain NRPS_Module_n:f3->TE_Domain Amino_Acids Amino Acid Pool Amino_Acids->NRPS_Module1:f1 Amino_Acids->NRPS_Module2:f1 Amino_Acids->NRPS_Module_n:f1 Cyclic_this compound Cyclic this compound TE_Domain->Cyclic_this compound Cleavage & Cyclization

Figure 1. Generalized workflow of this compound biosynthesis.

Genetics of this compound Biosynthesis: The bmy Operon

The biosynthesis of this compound is encoded by a large gene cluster, commonly referred to as the bmy (for this compound) or bam (for this compound) operon. In the well-studied strain Bacillus amyloliquefaciens FZB42, the bmy operon is approximately 37.2 kb in size and comprises four main open reading frames (ORFs): bmyD, bmyA, bmyB, and bmyC.[1] The organization of this gene cluster is highly conserved among this compound-producing Bacillus species.[2]

  • bmyD : Encodes a fatty acid synthase and an acyl-CoA ligase, responsible for the synthesis and activation of the β-amino fatty acid chain.

  • bmyA , bmyB , and bmyC : Encode the large NRPS enzymes that constitute the multimodular assembly line for the heptapeptide chain synthesis. These genes contain the coding sequences for the adenylation, thiolation, condensation, and epimerization domains.

The modular organization of the bmy operon is collinear with the sequence of amino acids in the final this compound product.

Regulation of this compound Biosynthesis

The expression of the bmy operon is tightly regulated by a complex network of transcription factors and signaling molecules, ensuring that this compound production occurs at the appropriate time and under optimal conditions.[1] Key regulatory elements include:

  • DegU: A response regulator that directly binds to the promoter region of the bmy operon and acts as a positive regulator.[1][3]

  • YczE: A transmembrane protein that positively influences this compound synthesis at a post-transcriptional level.[1]

  • ComA: A transcription factor involved in quorum sensing, which indirectly promotes bmy expression.[1]

  • DegQ: A small regulatory protein that enhances the transcription of the bmy operon.[1]

  • Fatty Acids: Certain fatty acids, such as sodium propionate, have been shown to upregulate the expression of signaling factors like degU, degQ, and sigma factors, thereby increasing this compound D production.[4]

A simplified diagram of the regulatory network is presented below.

Bacillomycin_Regulation cluster_Regulators Regulatory Proteins Environmental_Signals Environmental Signals (e.g., Fatty Acids, Cell Density) ComA ComA Environmental_Signals->ComA DegQ DegQ Environmental_Signals->DegQ DegU DegU bmy_Operon bmy Operon (bmyD, bmyA, bmyB, bmyC) DegU->bmy_Operon Transcriptional Activation YczE YczE Bacillomycin_Biosynthesis This compound Biosynthesis YczE->Bacillomycin_Biosynthesis Post-transcriptional Regulation ComA->DegU DegQ->DegU bmy_Operon->Bacillomycin_Biosynthesis

Figure 2. Simplified regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by strain genetics, fermentation conditions, and medium composition. The following tables summarize some of the reported quantitative data on this compound production.

Table 1: this compound L Production Yields in Bacillus amyloliquefaciens [5]

Strain/ConditionThis compound L Yield (mg/L)Fold Increase
Original Strain 1841244.22-
Mutant M86 (ARTP mutagenesis)415.891.70
Mutant M86 (Optimized Medium)676.472.77

Table 2: Effect of Fatty Acids on this compound D Production by B. amyloliquefaciens fmbJ [4]

Fatty Acid SupplementIncrease in this compound D Yield (%)
Sodium propionate44
Propionic acid40
Butyric acid10

Table 3: Antifungal Activity of Purified this compound D against Fusarium graminearum [6]

ParameterValue
EC50~30 µg/mL

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound biosynthesis.

Gene Knockout of the bmy Operon in Bacillus subtilis

Gene knockout is essential for confirming the function of the bmy gene cluster. A common method involves homologous recombination.

Workflow for Gene Knockout:

Gene_Knockout_Workflow Design_Primers 1. Design Primers (Flanking bmy gene) Amplify_Flanks 2. PCR Amplify Upstream & Downstream Flanks Design_Primers->Amplify_Flanks Amplify_Marker 3. PCR Amplify Antibiotic Resistance Marker Design_Primers->Amplify_Marker Assemble_Construct 4. Assemble Knockout Construct (e.g., Gibson Assembly) Amplify_Flanks->Assemble_Construct Amplify_Marker->Assemble_Construct Transform_Bacillus 5. Transform Competent Bacillus Cells Assemble_Construct->Transform_Bacillus Select_Transformants 6. Select on Antibiotic Plates Transform_Bacillus->Select_Transformants Verify_Knockout 7. Verify Knockout (PCR & Sequencing) Select_Transformants->Verify_Knockout

Figure 3. Workflow for generating a bmy gene knockout.

Methodology:

  • Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the target bmy gene. Also, design primers to amplify an antibiotic resistance cassette (e.g., chloramphenicol, erythromycin).

  • PCR Amplification: Perform PCR to amplify the upstream flank, downstream flank, and the resistance marker.

  • Construct Assembly: Assemble the three PCR products into a linear knockout cassette using methods like Gibson assembly or overlap extension PCR.

  • Bacillus Transformation: Prepare competent Bacillus subtilis cells and transform them with the assembled knockout cassette. Detailed protocols for B. subtilis transformation are widely available.

  • Selection and Verification: Select for transformants on agar (B569324) plates containing the appropriate antibiotic. Verify the correct integration of the resistance cassette and deletion of the target gene by PCR using primers flanking the integration site and by Sanger sequencing.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

Methodology:

  • Sample Preparation:

    • Culture Bacillus in a suitable production medium (e.g., Landy medium).

    • Centrifuge the culture to remove bacterial cells.

    • Acidify the supernatant to pH 2.0 with HCl to precipitate the lipopeptides.

    • Centrifuge to collect the precipitate and re-dissolve it in methanol (B129727).

    • Filter the methanol extract through a 0.22 µm filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).

    • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 90-100%) over 20-30 minutes to elute the different this compound isoforms. The exact gradient should be optimized for the specific isoforms being analyzed.

    • Detection: UV detector at 210 nm or 280 nm (due to the presence of tyrosine in some this compound variants).

    • Quantification: Use a standard curve prepared with purified this compound of a known concentration.

Promoter Activity Assay of the bmy Operon

To study the regulation of the bmy operon, a promoter-reporter fusion assay can be employed.

Methodology:

  • Construct Design:

    • Amplify the promoter region of the bmy operon from the genomic DNA of a this compound-producing strain.

    • Clone this promoter fragment upstream of a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) in a suitable E. coli-B. subtilis shuttle vector.

  • Transformation: Transform the resulting promoter-reporter construct into the desired Bacillus strain.

  • Assay:

    • Grow the transformed Bacillus strain under different conditions (e.g., with and without inducers, in different growth media).

    • Measure the expression of the reporter gene. For lacZ, this is typically done by measuring β-galactosidase activity using a colorimetric substrate like ONPG. For gfp, fluorescence can be measured using a fluorometer or a fluorescence microscope.

    • Normalize the reporter activity to the cell density (e.g., OD600).

Conclusion

The this compound biosynthesis pathway represents a fascinating example of nonribosomal peptide synthesis and is a prime target for genetic and metabolic engineering to enhance the production of this valuable antifungal compound. The detailed understanding of its genetic basis and regulatory network, combined with the experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in various applications. Further research into the enzymatic kinetics of the NRPS domains and the development of more efficient heterologous expression systems will be crucial for the industrial-scale production of this compound and its derivatives.

References

Biological Activities of Bacillomycin Lipopeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Bacillomycin lipopeptides, a class of cyclic lipopeptides produced by Bacillus species. This document summarizes their antifungal, antibacterial, antiviral, and antitumor properties, delving into their mechanisms of action and the signaling pathways they modulate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction to this compound Lipopeptides

Bacillomycins are members of the iturin family of lipopeptides, characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain of variable length (C14-C17).[1] The primary variants include this compound D, this compound F, and this compound L, which differ in their amino acid sequences.[2][3] These structural variations influence their biological activities and target specificity.[4] Bacillomycins are known for their potent biological activities, which are the focus of this guide.

Antifungal Activity

This compound lipopeptides, particularly this compound D, exhibit broad-spectrum and potent antifungal activity against a wide range of phytopathogenic and human pathogenic fungi.[5][6]

Mechanism of Antifungal Action

The primary antifungal mechanism of Bacillomycins involves the disruption of fungal cell membranes. Their amphiphilic nature allows them to interact with and insert into the lipid bilayer, leading to the formation of pores and an increase in membrane permeability.[5][7] This disruption of membrane integrity results in the leakage of essential cellular components and ultimately leads to cell death.[8]

Furthermore, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and damage to cellular components.[5][7] This oxidative stress, coupled with membrane damage, contributes to the fungicidal effect. This compound D can also trigger apoptosis-like cell death in fungi.[5]

Signaling Pathways in Fungi

This compound D has been demonstrated to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) and cell wall integrity (CWI) pathways in Fusarium graminearum.[9][10] Activation of these pathways is a response to the cell wall and osmotic stress induced by the lipopeptide.

Antifungal_Signaling_Pathway This compound D Effect on Fungal MAPK Signaling Bacillomycin_D This compound D Cell_Membrane Fungal Cell Membrane Bacillomycin_D->Cell_Membrane Interacts with ROS_Accumulation ROS Accumulation Bacillomycin_D->ROS_Accumulation Induces Membrane_Disruption Membrane Disruption (Pore Formation) Cell_Membrane->Membrane_Disruption Leads to MAPK_Pathway MAPK Signaling (HOG & CWI Pathways) Membrane_Disruption->MAPK_Pathway Activates Apoptosis Apoptosis-like Cell Death Membrane_Disruption->Apoptosis ROS_Accumulation->MAPK_Pathway Activates ROS_Accumulation->Apoptosis MAPK_Pathway->Apoptosis

This compound D's antifungal mechanism of action.
Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values of this compound variants against various fungal pathogens.

Lipopeptide VariantFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference(s)
This compound DFusarium graminearum64~30[7][11]
This compound D-like (a3)Candida albicans sp. 311-MFC: 59.07 µM[4][8][12]
This compound LSaccharomyces cerevisiae30-[13]
This compound LBotrytis cinereaStrong Activity-[14]
This compound LPenicillium expansumStrong Activity-[14]
This compound LRhizoctonia solaniStrong Activity-[14]
This compound LFusarium oxysporumStrong Activity-[14]
This compound FByssochlamys fulva H25--[15][16]

Antibacterial Activity

While the primary strength of Bacillomycins lies in their antifungal properties, they also exhibit antibacterial activity, albeit generally to a lesser extent.

Mechanism of Antibacterial Action

Similar to their antifungal mechanism, the antibacterial action of Bacillomycins is attributed to their ability to disrupt bacterial cell membranes.[17] The interaction with the bacterial membrane leads to increased permeability and leakage of cellular contents.

Quantitative Antibacterial Data
Lipopeptide VariantBacterial SpeciesMIC (µg/mL)Reference(s)
This compound DStaphylococcus aureus (including MRSA)2[8]
This compound FStaphylococcus aureus>400[12][15]

Antiviral Activity

Recent studies have highlighted the potential of this compound lipopeptides as antiviral agents, particularly against enveloped viruses.

Mechanism of Antiviral Action

The antiviral mechanism of iturin-family lipopeptides, including Bacillomycins, is primarily directed at the viral envelope. Their surfactant-like properties allow them to interact with and disrupt the lipid envelope of viruses, which can inhibit viral fusion with host cell membranes.[8][13]

Antiviral Data
Lipopeptide FamilyVirusActivityReference(s)
Iturins (general)SARS-CoV-2Inhibit viral fusion[8]
Surfactin (related lipopeptide)Enveloped virusesReduces infectivity[5]

Antitumor Activity

This compound lipopeptides, especially this compound D, have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Antitumor Action

The antitumor activity of this compound D involves the induction of apoptosis in cancer cells. This is achieved through the generation of intracellular ROS, leading to oxidative stress and the activation of apoptotic signaling pathways.[18][19] this compound D has been shown to induce characteristic apoptotic features such as cell shrinkage, nuclear condensation, and DNA fragmentation.[18]

Signaling Pathways in Cancer Cells

This compound D has been found to modulate the PI3K/Akt signaling pathway in gastric cancer cells. It represses the phosphorylation of Akt, a key protein in this survival pathway, and increases the levels of the pro-apoptotic protein FoxO3a.[19][20] This inhibition of a pro-survival pathway contributes to the induction of apoptosis.

Antitumor_Signaling_Pathway This compound D-Induced Apoptosis in Cancer Cells Bacillomycin_D This compound D PI3K_Akt_Pathway PI3K/Akt Pathway Bacillomycin_D->PI3K_Akt_Pathway Inhibits pAkt p-Akt (Ser473)↓ PI3K_Akt_Pathway->pAkt FoxO3a FoxO3a↑ pAkt->FoxO3a Inhibits Bcl2_Bax Bcl-2/Bax ratio↓ FoxO3a->Bcl2_Bax Regulates Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Bax->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound D's effect on the PI3K/Akt signaling pathway.
Quantitative Antitumor Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound D against various human cancer cell lines.

Lipopeptide VariantCancer Cell LineIC50 (µM)Reference(s)
This compound D analogueHepG2 (Liver Cancer)2.9 ± 0.1[19]
This compound D analogueMCF7 (Breast Cancer)8.2 ± 0.2[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Fungi (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[9]

Materials:

  • 96-well polystyrene microplates

  • Fungal isolate

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • This compound lipopeptide stock solution

  • Sterile water or appropriate solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 30°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the cell suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or by adjusting the optical density (OD) to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

  • Serial Dilution of this compound:

    • Prepare a stock solution of the this compound lipopeptide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of broth medium to wells 2 through 12.

    • Add 200 µL of the highest concentration of the lipopeptide to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no lipopeptide), and well 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the lipopeptide that causes a significant inhibition of visible fungal growth compared to the growth control well. This can be determined visually or by measuring the absorbance at 600 nm.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visually or Spectrophotometrically) D->E

Workflow for the Broth Microdilution MIC Assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is a general guideline for measuring ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Cancer cell line

  • Culture medium

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • This compound lipopeptide

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a suitable format (e.g., 96-well plate or coverslips in a multi-well plate) and allow them to adhere overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of the this compound lipopeptide for a predetermined time. Include an untreated control.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add fresh medium or PBS containing DCFH-DA (typically 5-10 µM) to each well.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a microplate reader.

    • Quantify the fluorescence intensity relative to the untreated control to determine the increase in ROS levels.

Caspase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of caspases, such as caspase-3, which are key mediators of apoptosis.

Materials:

  • Cancer cell line

  • This compound lipopeptide

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA or Bradford)

  • Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound lipopeptide to induce apoptosis. Include an untreated control.

    • Harvest the cells and lyse them using a suitable cell lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • Caspase Activity Measurement:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase substrate (e.g., Ac-DEVD-pNA) and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.

    • Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][21][22][23]

Materials:

  • Adherent cancer cells on coverslips

  • This compound lipopeptide

  • 4% Paraformaldehyde in PBS (fixative)

  • 0.25% Triton X-100 in PBS (permeabilization buffer)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Treatment, Fixation, and Permeabilization:

    • Treat cells grown on coverslips with this compound lipopeptide.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.

  • TUNEL Staining:

    • Wash the cells with deionized water.

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Counterstaining and Mounting:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst 33342 for 5-15 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Microscopy:

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in the nuclei, indicating DNA fragmentation.

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for analyzing the phosphorylation status of proteins in a signaling pathway, such as the PI3K/Akt or MAPK pathways.[24][25][26]

Materials:

  • Treated and untreated cell or fungal lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Prepare protein lysates from treated and untreated cells/fungi as described in the caspase assay protocol.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.

Conclusion

This compound lipopeptides represent a promising class of natural compounds with a diverse range of biological activities. Their potent antifungal and antitumor properties, coupled with their unique mechanisms of action, make them attractive candidates for the development of new therapeutic agents and biocontrol products. This technical guide provides a foundational resource for researchers and professionals in the field, offering a comprehensive overview of the current knowledge on this compound lipopeptides and detailed protocols for their further investigation. Continued research into the structure-activity relationships and optimization of these molecules will be crucial for harnessing their full therapeutic potential.

References

Bacillomycin family of antifungal antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bacillomycin Family of Antifungal Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound family represents a group of potent antifungal cyclic lipopeptides primarily produced by various strains of Bacillus subtilis and related species like Bacillus amyloliquefaciens.[1][2] These compounds belong to the broader iturin group of antibiotics, which are characterized by a cyclic peptide structure linked to a β-amino fatty acid chain.[1][3] Members of the iturin family, including this compound, are renowned for their strong fungicidal activity against a wide range of phytopathogenic and human pathogenic fungi.[4][5] Their unique mode of action, primarily targeting the fungal cell membrane, makes them promising candidates for development in agriculture as biocontrol agents and in pharmaceuticals as novel antifungal drugs.[3][6] This guide provides a comprehensive technical overview of the this compound family, detailing their structure, biosynthesis, mechanism of action, and key experimental methodologies for their study.

Structure and Variants of the this compound Family

Bacillomycins are cyclic lipopeptides, consisting of a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain that varies in length from 14 to 17 carbons.[1] The core structure features a peptide moiety with both D- and L-amino acids.[1] Heterogeneity within the family arises from variations in the amino acid sequence of the peptide ring and the length and branching of the fatty acid tail.[1] This structural diversity gives rise to different members of the family, each with potentially distinct antifungal properties.

  • This compound D: This is one of the most studied variants. Its peptide moiety contains L-Asn, D-Tyr, D-Asn, L-Pro, L-Glu, D-Ser, and L-Thr.[1] The lipid component is typically a mixture of 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid.[7]

  • This compound F: This variant is distinguished by its peptide sequence, which contains D-Asp, L-Glu, L-Thr, L-Pro, and D-Tyr.[8] The fatty acid moiety is a mixture of β-amino-14-methylpentadecanoic acid and 3-amino-14-methylhexadecanoic acid.[8]

  • This compound L: First characterized from Bacillus subtilis, this is another member of the iturin group.[1]

  • This compound Lc: This variant differs from this compound L in its amino acid sequence, with a change from aspartate to asparagine at position 1 and from glutamine to glutamate (B1630785) at position 5.[9] It exists as a set of five congeners, differing only in the aliphatic side chain of the β-amino acid.[9]

The length and structure of the fatty acid chain play a significant role in the biological activity of these compounds. Studies on this compound D and Lc have shown that increased hydrophobicity and longer acyl chain lengths correlate with stronger antifungal and hemolytic activities.[5][9]

Biosynthesis

The biosynthesis of this compound is a non-ribosomal process, meaning it is not synthesized on ribosomes like typical proteins.[10] Instead, large, multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs) are responsible for its assembly.[1] These NRPSs are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[1]

The genetic blueprint for these synthetases is encoded in specific gene clusters, such as the bamC gene, which is involved in this compound D synthesis.[1][5] The biosynthesis process involves the activation of constituent amino acids as adenylates, which are then transferred to the NRPS enzyme and condensed in a specific order to form the final cyclic lipopeptide.[1][10]

Mechanism of Antifungal Action

The primary mechanism of action for the this compound family is the disruption of fungal cell membrane integrity.[3][11] This process involves several key steps that ultimately lead to cell death.

  • Membrane Interaction and Pore Formation: The lipophilic fatty acid tail of this compound is thought to anchor the molecule into the fungal plasma membrane.[12] This interaction, potentially with sterols like ergosterol (B1671047) within the membrane, disrupts the lipid bilayer.[6][11] This disruption can lead to the formation of pores or ion-conducting channels, compromising the membrane's function as a selective barrier.[3][6]

  • Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of vital cytoplasmic components, such as ions and small molecules, leading to plasmolysis.[3]

  • Induction of Oxidative Stress: this compound D has been shown to induce the accumulation of Reactive Oxygen Species (ROS) within fungal cells.[3][13] This increase in ROS leads to oxidative damage to cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.[13]

  • Activation of Fungal Signaling Pathways: At sub-lethal concentrations, this compound D can trigger stress response signaling pathways in fungi. In Fusarium graminearum, it has been observed to increase the phosphorylation of MAP kinases MGV1 and HOG1, which are key components of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways, respectively.[3][14][15]

The following diagram illustrates the proposed mechanism of action for this compound D.

G BacD This compound D Membrane Fungal Cell Membrane (Ergosterol) BacD->Membrane Interacts with ROS Accumulation of Reactive Oxygen Species (ROS) BacD->ROS Induces StressPathways Activation of HOG/CWI Signaling Pathways BacD->StressPathways Activates Pore Pore Formation & Membrane Permeabilization Membrane->Pore Leads to Leakage Leakage of Cytoplasmic Contents Pore->Leakage Causes Death Fungal Cell Death Leakage->Death ROS->Death

Caption: Logical flow of this compound D's antifungal mechanism.

Antifungal Activity Spectrum and Potency

Bacillomycins exhibit a broad spectrum of activity, particularly against filamentous fungi and yeasts.[3][4] The potency, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific this compound variant and the target fungal species.

This compound VariantTarget FungusActivity MetricValue (µg/mL)Reference
This compound DFusarium graminearumEC₅₀~30[3][14][16]
C₁₅-Bacillomycin DFusarium graminearumMIC64[13][17]
C₁₅-Bacillomycin DFusarium graminearumIC₅₀26.10[13][17]
This compound DColletotrichum gloeosporioidesIC₅₀2.162[18]
This compound D (mixture)Malassezia globosaMIC64[11]
C₁₆-Bacillomycin DMalassezia globosaMIC64[11]
This compound D-like (C₁₆)Candida albicans sp. 311 FNMFC~65 (59.07 µM)[5]
This compound Homologue AF₄Candida albicansGeoMean MIC3.31[19][20]
This compound Homologue AF₄Candida tropicalisGeoMean MIC3.41[19][20]
This compound Homologue AF₄Candida aurisGeoMean MIC3.48[19][20]
This compound Homologue AF₄Cryptococcus neoformansGeoMean MIC2.83[19][20]

EC₅₀: 50% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; GeoMean: Geometric Mean.

Experimental Protocols

This section provides generalized methodologies for the study of this compound, based on protocols cited in the literature.

Isolation and Purification of this compound

This workflow outlines the key steps from bacterial culture to pure compound.

G Culture 1. Bacterial Culture (e.g., Bacillus subtilis in Landy medium) Supernatant 2. Centrifugation (Collect cell-free supernatant) Culture->Supernatant Precipitate 3. Acid Precipitation & Extraction (Adjust pH, extract with ethyl acetate) Supernatant->Precipitate Crude 4. Evaporation (Obtain crude lipopeptide extract) Precipitate->Crude HPLC 5. Purification via RP-HPLC (C18 column, acetonitrile (B52724) gradient) Crude->HPLC Fractions 6. Fraction Collection (Collect peaks with antifungal activity) HPLC->Fractions Pure 7. Pure this compound Fractions->Pure

Caption: General workflow for this compound isolation and purification.

Methodology:

  • Fermentation: Culture the producing strain (e.g., B. amyloliquefaciens) in a suitable liquid medium (e.g., Landy medium) with shaking for several days to allow for secondary metabolite production.[21][22]

  • Extraction:

    • Centrifuge the culture broth to separate the bacterial cells from the supernatant.

    • Acidify the cell-free supernatant (e.g., with HCl) to precipitate the lipopeptides.

    • Extract the precipitate with an organic solvent like ethyl acetate.[23]

  • Purification:

    • Concentrate the organic extract in vacuo to obtain a crude lipopeptide powder.

    • Purify the crude extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[23][24]

    • Elute the compounds using a gradient of acetonitrile in water.

    • Collect the fractions corresponding to distinct peaks and test each for antifungal activity.[23]

  • Characterization:

    • Analyze the active, purified fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry to determine the molecular masses of the congeners.[5]

    • Further structural elucidation can be performed using Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[25]

Antifungal Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][13]

  • Preparation of Fungal Inoculum: Grow the target fungus (e.g., F. graminearum, Candida albicans) on a suitable agar (B569324) medium. Prepare a spore or cell suspension in a sterile liquid medium (e.g., Potato Dextrose Broth) and adjust the concentration to a standard density (e.g., 1 x 10⁵ CFU/mL).[13]

  • Serial Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the purified this compound in the broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 4 to 512 µg/mL).[13]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-48 hours).[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the fungus. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[5]

Analysis of Membrane Integrity and ROS Accumulation

These experiments help elucidate the mechanism of action.

Scanning and Transmission Electron Microscopy (SEM/TEM):

  • Treat fungal hyphae or spores with a specific concentration of this compound (e.g., the IC₅₀ value) for a set time (e.g., 12 hours).[14]

  • Fix the cells using standard protocols (e.g., with glutaraldehyde (B144438) and osmium tetroxide).

  • Dehydrate the samples through an ethanol (B145695) series, dry, and coat with gold for SEM, or embed in resin and section for TEM.

  • Observe the samples under the microscope to identify morphological changes, such as cell wall damage, membrane disruption, and cytoplasm leakage, compared to untreated controls.[3][14][18]

Reactive Oxygen Species (ROS) Detection:

  • Treat fungal cells with this compound for a defined period.

  • Incubate the cells with a fluorescent probe that reacts with ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Wash the cells to remove excess probe.

  • Observe the cells under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls indicates ROS accumulation.[3][13]

Conclusion

The this compound family of lipopeptides stands out as a class of natural antibiotics with significant antifungal potential. Their mechanism of action, centered on the disruption of the fungal cell membrane and induction of oxidative stress, provides a strong rationale for their development as biocontrol agents in agriculture and as therapeutic agents for human fungal infections. The structural diversity within the family, particularly in the fatty acid moiety, allows for a range of potencies and spectra of activity. Further research into optimizing production, understanding structure-activity relationships, and exploring synergistic combinations with existing antifungal drugs will be crucial for harnessing the full potential of these powerful molecules.

References

Structural Elucidation of Bacillomycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillomycin D, a member of the iturin family of lipopeptides, is a potent antifungal agent produced by various strains of Bacillus subtilis. Its broad-spectrum activity against pathogenic fungi has positioned it as a molecule of significant interest in the fields of agriculture, food preservation, and pharmaceutical development. The structural integrity of this compound D is intrinsically linked to its biological function. This technical guide provides an in-depth overview of the methodologies and data integral to the complete structural elucidation of this compound D, offering a comprehensive resource for researchers engaged in the study and application of this important lipopeptide.

Molecular Architecture of this compound D

This compound D is a cyclic lipopeptide, a molecular class characterized by a fatty acid chain linked to a peptide ring. Its fundamental structure consists of a cyclic heptapeptide (B1575542) and a β-amino fatty acid tail.

1.1. Peptide Moiety: The cyclic peptide portion of this compound D is composed of seven amino acid residues with the sequence L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr.[1] This sequence is crucial for the molecule's conformation and subsequent biological activity.

1.2. Lipid Moiety: The peptide ring is acylated with a β-amino fatty acid. The fatty acid component of this compound D exhibits heterogeneity, typically consisting of 3-amino-12-methyltridecanoic acid (C13) or 3-amino-12-methyltetradecanoic acid (C14).[2] However, homologs with fatty acid chains ranging from C13 to C17 have also been identified.[3] This variation in the lipid tail length can influence the antifungal potency of the different this compound D isoforms.

Experimental Protocols for Structural Elucidation

The determination of this compound D's structure is a multi-step process involving isolation, purification, and characterization using a combination of chromatographic and spectroscopic techniques, along with chemical degradation methods.

Isolation and Purification of this compound D

A critical first step in the structural elucidation of this compound D is its isolation from the producing microorganism, typically Bacillus subtilis, and subsequent purification to obtain a homogenous sample.

Experimental Protocol: Isolation and Purification

  • Fermentation: Bacillus subtilis is cultured in a suitable liquid medium (e.g., Landy medium) under optimal conditions (e.g., 30°C, 60 hours) to promote the production of this compound D.

  • Acid Precipitation: The cell-free supernatant from the fermentation broth is acidified to a pH of 2.0 using concentrated HCl. This causes the precipitation of the lipopeptides.

  • Extraction: The precipitate is collected by centrifugation and extracted with an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297).

  • Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reverse-phase HPLC (RP-HPLC) for purification.[4]

    • Column: A C18 analytical column (e.g., 9.4 by 150 mm) is commonly used.[4]

    • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) (solvent A) and 0.1% acetic acid in water (solvent B).[4]

    • Gradient: A common gradient profile is from 60% to 93% solvent A over 9 minutes, followed by 93% solvent A for 11 minutes.[4]

    • Detection: The elution of this compound D is monitored by UV absorbance at 210 nm.[4]

    • Fraction Collection: Fractions corresponding to the this compound D peaks are collected for further analysis.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound D and its various homologs, providing crucial information about the length of the fatty acid chain.

Data Presentation: Mass Spectrometry Data for this compound D Homologs

HomologFatty Acid Chain[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
C143-amino-12-methyltridecanoic acid1031.651053.93
C153-amino-12-methyltetradecanoic acid1045.51067.5

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Purified this compound D fractions are dissolved in a suitable solvent, such as methanol.

  • Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometers are commonly used.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured. This allows for the determination of the molecular weights of the different this compound D homologs present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A highly purified and dried sample of this compound D is dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4).

  • Data Acquisition: A suite of 1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.

  • Data Analysis: The resulting spectra are analyzed to:

    • Identify the spin systems of the individual amino acid residues.

    • Establish the sequence of the amino acids through the observation of nuclear Overhauser effects (NOEs) between adjacent residues.

    • Confirm the presence and structure of the β-amino fatty acid chain.

    • Provide insights into the three-dimensional conformation of the cyclic peptide backbone.

Chemical Degradation for Sequence and Chirality Determination

Chemical degradation methods are employed to break down the this compound D molecule into smaller, more easily analyzable fragments, which aids in confirming the amino acid sequence and determining the stereochemistry (D or L configuration) of the amino acids.

2.4.1. Mild Acid Hydrolysis and Amino Acid Analysis

Mild acid hydrolysis is used to cleave the peptide bonds, releasing the constituent amino acids for identification and quantification.

Experimental Protocol: Mild Acid Hydrolysis and Amino Acid Analysis

  • Hydrolysis: The purified this compound D is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The resulting amino acid mixture is derivatized to make the amino acids detectable by the chosen analytical method (e.g., pre-column derivatization with phenylisothiocyanate).

  • Analysis: The derivatized amino acids are separated and quantified using reverse-phase HPLC or a dedicated amino acid analyzer.

  • Chirality Determination: The stereochemistry of the amino acids can be determined by chiral gas chromatography of their derivatized forms or by using chiral columns in HPLC.

2.4.2. N-Bromosuccinimide (NBS) Cleavage

N-Bromosuccinimide (NBS) is a reagent that specifically cleaves the peptide bond at the C-terminal side of tyrosine residues. This reaction is instrumental in linearizing the cyclic structure of this compound D, which facilitates sequencing efforts.

Experimental Protocol: N-Bromosuccinimide Cleavage

  • Reaction: Purified this compound D is dissolved in a suitable buffer (e.g., acetate buffer, pH 4.0) and treated with a molar excess of N-bromosuccinimide at room temperature.

  • Quenching: The reaction is quenched after a specific time by adding a scavenger, such as a solution of histidine.

  • Purification: The resulting linear peptide fragment is purified by RP-HPLC.

  • Analysis: The purified linear peptide is then subjected to Edman degradation or mass spectrometry to determine its amino acid sequence.

Workflow and Signaling Pathway Diagrams

Visualizing the experimental workflow and the biosynthetic pathway of this compound D provides a clearer understanding of the structural elucidation process and its biological context.

Structural_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Structural Characterization cluster_Degradation Chemical Degradation & Sequencing cluster_Structure Final Structure Fermentation Bacillus subtilis Fermentation Precipitation Acid Precipitation Fermentation->Precipitation Extraction Solvent Extraction Precipitation->Extraction HPLC RP-HPLC Purification Extraction->HPLC MS Mass Spectrometry (ESI-MS, MALDI-TOF) HPLC->MS NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Hydrolysis Mild Acid Hydrolysis HPLC->Hydrolysis NBS N-Bromosuccinimide Cleavage HPLC->NBS FinalStructure This compound D Structure MS->FinalStructure NMR->FinalStructure AminoAcidAnalysis Amino Acid Analysis Hydrolysis->AminoAcidAnalysis AminoAcidAnalysis->FinalStructure Sequencing Edman Degradation / MS/MS NBS->Sequencing Sequencing->FinalStructure

Caption: Experimental workflow for the structural elucidation of this compound D.

BacillomycinD_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_BuildingBlocks Building Blocks cluster_Product Final Product FattyAcid β-Amino Fatty Acid Synthesis T_Domain Thiolation (T) Domain (Peptidyl Carrier) FattyAcid->T_Domain A_Domain Adenylation (A) Domain (Amino Acid Activation) A_Domain->T_Domain C_Domain Condensation (C) Domain (Peptide Bond Formation) T_Domain->C_Domain TE_Domain Thioesterase (TE) Domain (Cyclization & Release) T_Domain->TE_Domain C_Domain->T_Domain BacillomycinD This compound D TE_Domain->BacillomycinD FA Fatty Acid Precursors FA->FattyAcid AA Amino Acids (L-Asn, D-Tyr, D-Asn, L-Pro, L-Glu, D-Ser, L-Thr) AA->A_Domain

Caption: Simplified signaling pathway for the biosynthesis of this compound D.

Conclusion

The structural elucidation of this compound D is a multifaceted process that relies on the synergistic application of advanced analytical techniques. This guide has provided a detailed overview of the key experimental protocols, from isolation and purification to spectroscopic and chemical degradation methods, that are essential for determining the complete structure of this important antifungal lipopeptide. A thorough understanding of these methodologies is crucial for researchers aiming to explore the structure-activity relationships of this compound D and to harness its potential in various applications.

References

Review of Bacillomycin research literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bacillomycin Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal properties. This technical guide provides a comprehensive review of the current research literature on this compound, with a primary focus on this compound D. It delves into its molecular structure, non-ribosomal biosynthesis pathway, and multifaceted mechanism of action against pathogenic fungi. Key quantitative data on its antifungal efficacy are summarized, and detailed protocols for its purification and for critical bioassays are provided. This document aims to serve as a vital resource for professionals engaged in the research and development of novel antifungal agents and biocontrol strategies.

Introduction

The genus Bacillus, particularly species like Bacillus subtilis and Bacillus amyloliquefaciens, are well-regarded for their capacity to synthesize a diverse array of secondary metabolites with significant biological activities.[1] Among these, the iturin group of lipopeptides, which includes this compound, stands out for its strong fungicidal effects.[1][2] this compound D, a prominent member of this family, is a cyclic lipopeptide composed of a heptapeptide (B1575542) linked to a β-amino fatty acid, forming a ring structure.[3][4] Its potent activity against a wide range of phytopathogenic fungi has made it a subject of intense research for its potential applications in agriculture as a biocontrol agent and in medicine.[1][5] This review synthesizes the existing literature to provide a detailed technical overview of this compound's biochemistry, mode of action, and the experimental methodologies used to study it.

Structure and Biosynthesis

Molecular Structure

This compound D is a cyclic lipopeptide.[4] Its structure consists of a peptide ring of seven amino acids and a β-amino fatty acid chain of variable length.[4][6] The peptide sequence is typically L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr.[1] The primary structural variation occurs in the lipid tail, which can be 3-amino-12-methyltridecanoic acid or 3-amino-12-methyltetradecanoic acid.[4][6] This variation gives rise to different homologs, such as C14, C15, and C16 this compound D.[7][8] For example, C15-bacillomycin D has been identified with a molecular ion peak ([M+H]+) at m/z 1045.5.[9][10] Other related compounds in the family include this compound F and this compound L, which differ in their amino acid sequences.[1][11]

Biosynthesis Pathway

The synthesis of this compound is not performed by ribosomes; instead, it is carried out by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][12] These NRPSs are modular, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] The biosynthesis is encoded by dedicated gene clusters, such as the bam operon in B. amyloliquefaciens FZB42.[1] The process begins with the activation of the constituent amino acids and the β-amino fatty acid by adenylation (A) domains, followed by their tethering to thiolation (T) domains. Condensation (C) domains then catalyze the formation of peptide bonds in a sequential manner, culminating in the cyclization and release of the final lipopeptide molecule.[1][13]

G cluster_main This compound D Antifungal Mechanism cluster_fungus Fungal Cell BD This compound D Membrane Cell Membrane (Ergosterol) BD->Membrane Interacts with ROS ROS Accumulation (Oxidative Stress) BD->ROS Induces Signal Stress Signaling (HOG/CWI Pathway Activation) BD->Signal Triggers Pores Pore Formation & Permeabilization Membrane->Pores Leakage Cytoplasm Leakage & Membrane Depolarization Pores->Leakage Death FUNGAL CELL DEATH Leakage->Death ROS->Death Signal->Death G cluster_0 This compound D Purification Workflow A Fermentation of Producer Strain B Centrifugation (Cell Removal) A->B Culture Broth C Acid Precipitation (pH 2.0) B->C Supernatant D Solvent Extraction (e.g., Methanol) C->D Precipitate E RP-HPLC Purification D->E Crude Extract F Pure this compound D E->F Purified Fractions

References

Bacillomycin: A Technical Guide to its Classification, Biosynthesis, and Mechanism of Action within the Iturin Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bacillomycin, a potent cyclic lipopeptide antibiotic belonging to the iturin family. Produced by various strains of Bacillus subtilis, this compound exhibits significant antifungal activity, making it a subject of considerable interest in the fields of biotechnology and pharmacology. This document details its classification, structural diversity, biosynthetic pathways, and mechanisms of action, with a focus on providing actionable data and protocols for research and development.

Classification of this compound within the Iturin Family

The iturin group is a major family of cyclic lipopeptides produced by Bacillus species, characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[1][2] The classification within this family is primarily based on variations in the amino acid sequence of the peptide ring.[3][4] Bacillomycins are distinguished from other iturins, such as iturin A and mycosubtilin, by specific amino acid substitutions at positions 1, 4, 5, 6, and 7 of the heptapeptide chain.[3]

The this compound subgroup itself is further classified into several variants, with the most well-characterized being this compound D, this compound F, this compound L, and this compound Lc.[1][3] These variants differ in their amino acid composition, which in turn influences their biological activity.

Structural Diversity of this compound Variants

The core structure of this compound consists of a cyclic heptapeptide and a β-amino fatty acid tail that can vary in length from 14 to 17 carbons.[3][4] The general amino acid sequence for the iturin family follows the pattern L-Asn-D-Tyr-D-Asn at the first three positions.[1] The diversity among this compound variants arises from substitutions in the subsequent amino acid residues.

Bacillomycin_Classification cluster_variants This compound Variants Iturin Group Iturin Group This compound This compound Iturin Group->this compound Iturin A Iturin A Iturin Group->Iturin A Mycosubtilin Mycosubtilin Iturin Group->Mycosubtilin Bacillomycin_D This compound D This compound->Bacillomycin_D Pro at pos 4 Bacillomycin_F This compound F This compound->Bacillomycin_F Pro at pos 4 Bacillomycin_L This compound L This compound->Bacillomycin_L Ser at pos 4 Bacillomycin_Lc This compound Lc This compound->Bacillomycin_Lc Ser at pos 4

The following table summarizes the amino acid sequences of the major this compound variants:

Position1234567
This compound D L-AsnD-TyrD-AsnL-ProL-GluD-SerL-Thr
This compound F L-AspD-TyrD-AsnL-ProL-GluD-ThrL-Asp
This compound L L-AspD-TyrD-AsnL-SerL-GlnD-SerL-Thr
This compound Lc L-AsnD-TyrD-AsnL-SerL-GluD-SerL-Thr

Table 1: Amino Acid Composition of this compound Variants.[3][5][6]

Biosynthesis of this compound

Bacillomycins, like other iturins, are synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[3][7] This biosynthetic pathway allows for the incorporation of non-proteinogenic amino acids and the cyclization of the peptide chain. The NRPS machinery is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.

The biosynthesis process involves three main stages:

  • Initiation: A long-chain fatty acid is attached to the first module of the NRPS.

  • Elongation: The peptide chain is assembled sequentially as each module adds its specific amino acid.

  • Termination: The completed peptide is released from the NRPS and cyclized.

Bacillomycin_Biosynthesis fatty_acid β-Amino Fatty Acid mod1 mod1 fatty_acid->mod1 amino_acids Amino Acids amino_acids->mod1 mod2 mod2 amino_acids->mod2 mod3 mod3 amino_acids->mod3 mod4 mod4 amino_acids->mod4 mod5 mod5 amino_acids->mod5 mod6 mod6 amino_acids->mod6 mod7 mod7 amino_acids->mod7 release Cyclization & Release This compound This compound release->this compound mod7->release

Biological Activity and Mechanism of Action

Bacillomycins are primarily known for their potent antifungal properties against a broad spectrum of plant and human pathogenic fungi.[8][9] Their mechanism of action involves interaction with and disruption of the fungal cell membrane.[9][10] This interaction leads to the formation of pores, causing leakage of essential cellular components and ultimately leading to cell death.[8][9]

Quantitative Biological Data

The biological activity of this compound variants can vary depending on their amino acid composition and the length of their fatty acid chain. Longer fatty acid chains generally correlate with higher antifungal and hemolytic activity.[11][12]

This compound VariantTarget OrganismMIC (µg/mL)Hemolytic Activity (EC50, µM)Reference
This compound DFusarium graminearum~30-[13]
This compound D-like (C16)Candida albicans59.07 (MFC)22.14[11][12]
This compound D-like (C15)Candida albicans-37.41[11][12]
This compound D-like (C14)Candida albicans-68.26[11][12]
This compound LSaccharomyces cerevisiae30-[8]

Table 2: Comparative Biological Activities of this compound Variants. MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration; EC50: Half maximal effective concentration.

Signaling Pathways Affected in Fungi

Recent studies have elucidated that this compound D's antifungal activity extends beyond simple membrane disruption, involving the induction of specific signaling pathways in the target fungus.[14]

Upon exposure to this compound D, fungal cells exhibit:

  • Induction of Reactive Oxygen Species (ROS): this compound D triggers the accumulation of ROS within fungal cells, leading to oxidative stress and contributing to cell death.[3][14]

  • Activation of MAP Kinase Pathways: this compound D has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) mitogen-activated protein (MAP) kinase signaling pathways in fungi like Fusarium graminearum.[14] This suggests that the fungus perceives this compound D as a cell wall and osmotic stress agent.

Fungal_Signaling_Pathway Bacillomycin_D This compound D Fungal_Cell_Membrane Fungal Cell Membrane Bacillomycin_D->Fungal_Cell_Membrane interacts with ROS_Induction Induction of ROS Fungal_Cell_Membrane->ROS_Induction CWI_Pathway CWI Pathway Activation Fungal_Cell_Membrane->CWI_Pathway HOG_Pathway HOG Pathway Activation Fungal_Cell_Membrane->HOG_Pathway Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Cell_Death Fungal Cell Death Oxidative_Stress->Cell_Death CWI_Pathway->Cell_Death HOG_Pathway->Cell_Death

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of Bacillomycins from Bacillus subtilis culture.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., Landy medium) with a this compound-producing strain of B. subtilis.

  • Incubate at 30°C with shaking for 48-72 hours.

2. Extraction:

  • Centrifuge the culture broth to remove bacterial cells.

  • Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides.

  • Allow the precipitate to form overnight at 4°C.

  • Centrifuge to collect the precipitate.

  • Extract the precipitate with methanol (B129727) or ethyl acetate.

  • Evaporate the solvent to obtain a crude extract.

3. Purification:

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a suitable solvent and load it onto a C18 SPE cartridge.

    • Wash the cartridge with a stepwise gradient of methanol or acetonitrile (B52724) in water to remove impurities.

    • Elute the Bacillomycins with a higher concentration of the organic solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fraction using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

    • Monitor the elution profile at 220 nm.

    • Collect the fractions corresponding to the this compound peaks.

Structural Characterization

1. Mass Spectrometry (MS):

  • Determine the molecular weights of the purified compounds using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[11]

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in sequencing the peptide portion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For complete structural elucidation, dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra.

  • The combination of these experiments allows for the determination of the amino acid sequence, stereochemistry, and the three-dimensional structure of the molecule.

Conclusion

Bacillomycins represent a promising class of antifungal agents within the iturin family. Their diverse structures and potent biological activities, coupled with a multi-faceted mechanism of action that includes both direct membrane disruption and induction of fungal signaling pathways, make them attractive candidates for further research and development in agriculture and medicine. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of these fascinating lipopeptides.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Bacillomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillomycin is a group of cyclic lipopeptides produced by various strains of Bacillus species, renowned for their potent antifungal properties. These compounds are of significant interest in the fields of biotechnology and pharmacology for their potential as biocontrol agents in agriculture and as therapeutic agents in medicine. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound and its isoforms. This document provides detailed application notes and protocols for the HPLC analysis of this compound.

Principle of HPLC Analysis for this compound

Reverse-phase HPLC (RP-HPLC) is the most common method for this compound analysis.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a lipopeptide with both hydrophobic (fatty acid chain) and hydrophilic (peptide ring) moieties, is well-suited for this separation technique. The separation is based on the differential partitioning of the this compound isoforms between the stationary and mobile phases. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, different isoforms of this compound can be effectively separated based on their hydrophobicity. Detection is typically performed using a UV detector at a wavelength where the peptide bonds absorb, commonly between 207 and 215 nm.[2][3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This compound is typically extracted from the supernatant of Bacillus cultures. A common method is acid precipitation.

Materials:

Protocol:

  • Grow the Bacillus strain in a suitable liquid medium (e.g., Landy medium) at 30°C for 60-72 hours with shaking.[4][5]

  • Centrifuge the culture broth to pellet the bacterial cells.

  • Collect the supernatant and adjust the pH to 2.0 with concentrated HCl to precipitate the lipopeptides.[4]

  • Allow the precipitate to form overnight at 4°C.

  • Centrifuge to collect the precipitate.

  • Extract the precipitate with ethyl acetate.[6]

  • Evaporate the ethyl acetate using a rotary evaporator to obtain the crude lipopeptide extract.

  • Dissolve the crude extract in methanol for HPLC analysis.[3]

  • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this compound quantification.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

Chromatographic Conditions: The following table summarizes typical HPLC conditions for this compound analysis, compiled from various sources.

ParameterCondition 1Condition 2Condition 3
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[2][7]0.1% Formic acid in Water[5][8]0.1% Acetic acid in Water[4]
Mobile Phase B 0.1% TFA in Acetonitrile[2][7]0.1% Formic acid in Acetonitrile[5][8]Acetonitrile[4]
Flow Rate 0.6 mL/min[2]1.0 mL/min0.84 mL/min[4]
Column Temperature 40°C[5][8]AmbientNot specified
Detection Wavelength 214 nm[7]210 nm[4][5]207 nm[2]
Injection Volume 20 µL[2]5 µL[8]Not specified
Gradient Program Linear gradient from 30-45% B over 15 min, then 45-55% B over 40 min[2]Gradient from 5% to 100% B over 60 min[7]Gradient from 60-93% A over 9 min, then 93% A for 11 min[4]
Quantification of this compound

Quantification is achieved by creating a standard curve using a purified this compound standard.

Protocol:

  • Prepare a stock solution of a known concentration of this compound D standard in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Inject each standard into the HPLC system under the optimized conditions.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Inject the prepared sample extract into the HPLC system.

  • Determine the peak area of this compound in the sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative data related to the antifungal activity of this compound D.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC) Fusarium graminearum64 µg/mL[7]
50% Inhibitory Concentration (IC50) Fusarium graminearum26.10 µg/mL[7]
50% Effective Concentration (EC50) Fusarium graminearum~30 µg/mL[9]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification culture Bacillus sp. Culture centrifuge1 Centrifugation culture->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidification Acid Precipitation (pH 2.0) supernatant->acidification centrifuge2 Centrifugation acidification->centrifuge2 precipitate Collect Precipitate centrifuge2->precipitate extraction Solvent Extraction precipitate->extraction evaporation Evaporation extraction->evaporation dissolution Dissolution in Methanol evaporation->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection (210-215 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition sample_analysis Analyze Sample Peak Area data_acquisition->sample_analysis standard_prep Prepare Standards calibration_curve Generate Calibration Curve standard_prep->calibration_curve concentration_calc Calculate Concentration calibration_curve->concentration_calc sample_analysis->concentration_calc

Caption: Experimental workflow for the extraction and HPLC quantification of this compound.

Mechanism of Action of this compound D

mechanism_of_action This compound This compound D membrane_interaction Interaction with Cell Membrane This compound->membrane_interaction fungal_cell Fungal Cell Membrane fungal_cell->membrane_interaction membrane_disruption Membrane Perforation & Disruption membrane_interaction->membrane_disruption cytoplasm_leakage Leakage of Cytoplasm & Ions membrane_disruption->cytoplasm_leakage cell_death Fungal Cell Death cytoplasm_leakage->cell_death

Caption: Proposed mechanism of action of this compound D against fungal cells.

References

Application Notes and Protocols for Bacillomycin Antifungal Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for various in vitro assays to determine the antifungal activity of Bacillomycin, a potent lipopeptide antibiotic. The included methodologies are essential for screening, characterization, and mechanistic studies of this compound and its derivatives.

Introduction to this compound's Antifungal Action

This compound, a member of the iturin family of lipopeptides produced by Bacillus species, exhibits strong antifungal activity against a broad spectrum of pathogenic fungi.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death.[1][3] Studies have shown that this compound D can interact with ergosterol (B1671047) in the fungal membrane, forming pores and causing morphological changes to the plasma membrane and cell wall.[1][3] Furthermore, it can induce the accumulation of reactive oxygen species (ROS) within fungal cells, contributing to its fungicidal effect.[1][4][5]

Key Antifungal Activity Assays

Several standardized methods are employed to quantify the antifungal efficacy of this compound. The choice of assay depends on the specific research question, whether it is determining the minimum concentration required to inhibit fungal growth, assessing the impact on spore viability, or elucidating the underlying mechanism of action.

Quantitative Data Summary

The following table summarizes the reported antifungal activity of this compound D against various fungal pathogens.

Fungal SpeciesAssay TypeThis compound D ConcentrationResultReference
Fusarium graminearumBroth Microdilution64 µg/mLMinimum Inhibitory Concentration (MIC)[4][6]
Fusarium graminearumMycelial Growth Inhibition26.10 µg/mLIC50[4][6]
Fusarium graminearum-~30 µg/mL50% Effective Concentration (EC50)[1][5]
Malassezia globosaBroth Microdilution64 µg/mLComplete inhibition of growth[3]
Colletotrichum gloeosporioides-2.162 µg/mLMedian Inhibitory Concentration (IC50)[7]
Fusarium oxysporumBroth Microdilution8 mg/LMinimum Inhibitory Concentration (MIC)[8]

Experimental Protocols

This section provides detailed protocols for the most common assays used to evaluate the antifungal activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent.[9] It involves challenging a standardized fungal inoculum with serial dilutions of the compound in a liquid broth medium.[9]

Principle: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus in a broth medium after a specified incubation period.

Materials:

  • 96-well flat-bottom microtiter plates

  • Standardized fungal spore or yeast suspension (0.5 McFarland standard, then diluted)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound D stock solution (dissolved in a suitable solvent like methanol (B129727) or DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator

Protocol:

  • Inoculum Preparation:

    • For yeasts, select several colonies from a fresh agar (B569324) plate and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.[9]

    • For filamentous fungi, harvest spores from a mature culture by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[9] Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁵ CFU/mL) using a hemocytometer.[10]

    • Dilute the standardized suspension in RPMI 1640 medium to the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).[9]

  • Serial Dilution of this compound D:

    • Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound D working solution (2x the final desired highest concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[6][10]

    • Well 11 will serve as the growth control (no this compound D).

    • Well 12 can be a sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test fungus (e.g., 28-35°C) for 24-72 hours, depending on the fungal growth rate.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of this compound D that causes a complete inhibition of visible growth as compared to the growth control well.[6]

    • Alternatively, for a more quantitative measure, the optical density (OD) can be read using a microplate reader at a suitable wavelength (e.g., 600 nm).

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the antifungal agent through an agar medium.

Principle: this compound D diffuses from a well into the agar medium, creating a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will be observed around the well.

Materials:

  • Petri plates (90 mm or 100 mm)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Standardized fungal spore suspension

  • Sterile cork borer (6-8 mm diameter)

  • This compound D solution of known concentration

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Plate Preparation:

    • Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify completely in a laminar flow hood.

    • Inoculate the agar surface by evenly spreading a standardized fungal spore suspension.

  • Well Creation:

    • Using a sterile cork borer, create wells in the agar.[11][12][13]

  • Application of this compound D:

    • Carefully pipette a known volume (e.g., 50-100 µL) of the this compound D solution into each well.[12]

    • Include a negative control well containing the solvent used to dissolve the this compound D.

    • A positive control with a known antifungal agent can also be included.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test fungus for 24-72 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater susceptibility of the fungus to this compound D.

Spore Germination Inhibition Assay

This assay specifically assesses the effect of this compound D on the germination of fungal spores.

Principle: To determine the concentration of this compound D that inhibits the germination of fungal spores after a defined incubation period.

Materials:

  • 96-well microtiter plates or glass slides

  • Fungal spore suspension of known concentration (e.g., 2 x 10³ spores/mL)

  • Potato Dextrose Broth (PDB) or other suitable germination medium

  • This compound D solutions at various concentrations

  • Microscope

  • Hemocytometer or counting chamber

Protocol:

  • Assay Setup:

    • In the wells of a microtiter plate, mix the fungal spore suspension with different concentrations of this compound D in a suitable broth medium.[14]

    • For example, mix 25 µL of the spore suspension with 25 µL of the this compound D solution.[15]

    • Include a control group with no this compound D.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 25°C) for a period sufficient for spore germination in the control group (e.g., 12-24 hours).[6][15]

  • Microscopic Examination:

    • After incubation, place a small aliquot from each well onto a microscope slide.

    • Observe under a microscope and count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Count at least 100 spores per replicate.[15]

  • Calculation of Inhibition:

    • Calculate the percentage of spore germination inhibition using the following formula:

      • Inhibition (%) = [(Gc - Gt) / Gc] x 100

      • Where Gc is the percentage of germination in the control group and Gt is the percentage of germination in the treatment group.

Mechanism of Action Assays

To understand how this compound D exerts its antifungal effects, several advanced assays can be performed.

Reactive Oxygen Species (ROS) Detection

Principle: To detect the intracellular accumulation of ROS in fungal cells upon treatment with this compound D using a fluorescent probe.

Protocol Outline:

  • Treat fungal hyphae or conidia with this compound D for a specified time.

  • Incubate the treated cells with a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFH-DA).

  • Wash the cells to remove excess dye.

  • Observe the fluorescence using a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to the control indicates ROS accumulation.[1][4]

Membrane Integrity and Permeability Assay

Principle: To assess damage to the fungal cell membrane by measuring the leakage of intracellular components or the uptake of a fluorescent dye that cannot penetrate intact membranes.

Protocol Outline (using Propidium Iodide - PI):

  • Treat fungal cells with this compound D.

  • Incubate the cells with Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

  • Observe the cells under a fluorescence microscope. Red fluorescence indicates cells with damaged membranes.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the proposed mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculate Plate with Fungal Suspension Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound D in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual_Reading Visual Inspection for Growth Inhibition Incubation->Visual_Reading MIC_Determination Determine MIC Visual_Reading->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution assay.

Spore_Germination_Inhibition_Workflow Spore_Suspension Prepare Fungal Spore Suspension Treatment Mix Spores with this compound D (Various Concentrations) Spore_Suspension->Treatment Incubation Incubate to Allow Germination Treatment->Incubation Microscopy Microscopic Observation and Spore Counting Incubation->Microscopy Calculation Calculate Percentage of Inhibition Microscopy->Calculation

Caption: Workflow for the spore germination inhibition assay.

Bacillomycin_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound D Ergosterol Ergosterol Interaction This compound->Ergosterol ROS_Accumulation ROS Accumulation This compound->ROS_Accumulation Pore_Formation Pore Formation Ergosterol->Pore_Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Cytoplasm_Leakage Cytoplasm Leakage Permeability_Increase->Cytoplasm_Leakage Cell_Death Fungal Cell Death Cytoplasm_Leakage->Cell_Death ROS_Accumulation->Cell_Death

Caption: Proposed mechanism of action for this compound D's antifungal activity.

References

Bacillomycin as a Biocontrol Agent in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Bacillomycin, a cyclic lipopeptide antibiotic produced by Bacillus species, as a potent biocontrol agent in agriculture. It includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of its mode of action.

Introduction

This compound, particularly this compound D, is a member of the iturin family of lipopeptides and exhibits strong antifungal activity against a broad spectrum of plant pathogens. Its mechanism of action involves the disruption of fungal cell membranes, induction of oxidative stress, and the elicitation of systemic resistance in host plants. These properties make this compound a promising alternative to synthetic fungicides in sustainable agriculture.

Quantitative Efficacy of this compound D

The antifungal activity of this compound D has been quantified against several economically important plant pathogens. The following tables summarize key efficacy data from various studies.

Table 1: In Vitro Antifungal Activity of this compound D against Fusarium graminearum

ParameterValueReference
50% Effective Concentration (EC₅₀) for mycelial growth~30 µg/mL[1][2]
Minimum Inhibitory Concentration (MIC) for spore germination64 µg/mL[3][4]
IC₅₀ for mycelial growth26.10 µg/mL[3][4]

Table 2: Antifungal Spectrum of this compound Analogs

Fungal PathogenThis compound AnaloguesActivity LevelReference
Aspergillus flavusThis compound D (C15 and C16)Active
Colletotrichum gloeosporioidesThis compound DPotent[5]
Rhizoctonia solaniThis compound DEffective[6]
Botrytis cinereaThis compound DEffective[6]

Mechanism of Action

This compound D employs a multi-pronged approach to inhibit fungal growth and protect plants. Its primary modes of action include direct antifungal activity and the induction of host plant defenses.

Direct Antifungal Activity

This compound D directly targets the fungal pathogen through the following mechanisms:

  • Membrane Disruption: It integrates into the fungal plasma membrane, causing morphological changes, increased permeability, and leakage of cellular contents, ultimately leading to cell death.[1][7]

  • Induction of Oxidative Stress: It triggers the accumulation of Reactive Oxygen Species (ROS) within fungal cells, leading to oxidative damage to cellular components.[1][7]

Induction of Systemic Resistance in Plants

This compound D can prime the plant's immune system, leading to Induced Systemic Resistance (ISR). This involves the activation of several defense-related signaling pathways:

  • Phenylpropanoid Biosynthesis Pathway: This pathway leads to the production of antimicrobial compounds and reinforcement of the plant cell wall.[8][9]

  • Hormone Signal Transduction: this compound D modulates the signaling pathways of key defense hormones, including salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[8][9][10]

  • Plant-Pathogen Interaction Pathway: It activates genes involved in recognizing pathogens and initiating downstream defense responses.[8][9]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy and mode of action of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and specific studies on this compound D to determine the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀).[11][12][13]

Materials:

  • Purified this compound D

  • Fungal pathogen of interest (e.g., Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water, DMSO (for dissolving this compound D)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal pathogen on Potato Dextrose Agar (PDA) plates until sporulation.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of this compound D Dilutions:

    • Prepare a stock solution of this compound D in DMSO.

    • Perform serial two-fold dilutions of this compound D in the appropriate broth medium in the 96-well plate to achieve a range of final concentrations (e.g., 1 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the this compound D dilution.

    • Include a positive control (fungus in broth without this compound D) and a negative control (broth only).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of this compound D that causes no visible growth.

    • For IC₅₀ determination, measure the optical density (OD) at 620 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Plot the inhibition percentage against the log of the this compound D concentration and determine the IC₅₀ using regression analysis.

Spore Germination Inhibition Assay

This assay assesses the effect of this compound D on the germination of fungal spores.[5][14]

Materials:

  • Purified this compound D

  • Fungal spore suspension (1 x 10⁵ spores/mL)

  • Sterile microscope slides with cover slips or 96-well plates

  • Microscope

Procedure:

  • Mix equal volumes of the fungal spore suspension and different concentrations of this compound D solution (in sterile water or a suitable buffer).

  • Incubate the mixture in a humid chamber at 25-28°C for 6-24 hours.

  • Place a drop of the suspension on a microscope slide and observe under a microscope.

  • Count at least 100 spores per replicate and determine the percentage of germinated spores (a spore is considered germinated if the germ tube length is equal to or greater than the spore diameter).

  • Calculate the percentage of inhibition of spore germination for each this compound D concentration compared to a control (spores in sterile water).

Plant Protection Assay on Wheat Seedlings

This protocol evaluates the in vivo efficacy of this compound D in protecting wheat seedlings from Fusarium infection.[1][15]

Materials:

  • Wheat seeds

  • Sterile soil or sand

  • Pots for planting

  • Fusarium graminearum spore suspension (1 x 10⁶ spores/mL)

  • Purified this compound D solution

  • Handheld sprayer

Procedure:

  • Sow wheat seeds in pots and grow them in a greenhouse or growth chamber for 7-10 days.

  • Prepare a spore suspension of F. graminearum in sterile water containing 0.05% Tween 20.

  • Spray the wheat seedlings with the F. graminearum spore suspension until runoff.

  • After 24 hours, spray the inoculated seedlings with different concentrations of this compound D solution. A control group should be sprayed with sterile water.

  • Maintain the plants in a high-humidity environment for the first 48 hours to promote infection.

  • After 7-14 days, assess the disease severity by visually scoring the percentage of leaf area with disease symptoms (e.g., lesions, discoloration).

  • Calculate the disease reduction percentage for each this compound D treatment compared to the control.

Detection of Reactive Oxygen Species (ROS) in Fungal Hyphae

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS production in fungal hyphae treated with this compound D.[16][17][18]

Materials:

  • Fungal culture

  • Purified this compound D

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Grow the fungus in a liquid medium until it forms a mycelial mat.

  • Treat the mycelia with a specific concentration of this compound D for a defined period (e.g., 1-4 hours). An untreated control should be included.

  • Wash the mycelia with PBS to remove the treatment solution.

  • Incubate the mycelia with 10 µM DCFH-DA in PBS for 30-60 minutes at 37°C in the dark.

  • Wash the mycelia again with PBS to remove excess probe.

  • Observe the mycelia under a fluorescence microscope using an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in green fluorescence indicates an increase in ROS levels.

Assessment of Fungal Plasma Membrane Integrity

This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to assess plasma membrane damage in fungal cells. PI can only enter cells with compromised membranes.[19][20]

Materials:

  • Fungal spore or hyphal suspension

  • Purified this compound D

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat the fungal suspension with this compound D at a desired concentration and for a specific duration. Include an untreated control.

  • Centrifuge the suspension to pellet the cells and wash with PBS.

  • Resuspend the cells in PBS containing 5-10 µg/mL PI.

  • Incubate for 10-15 minutes in the dark at room temperature.

  • Observe the cells under a fluorescence microscope with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. Cells with damaged membranes will exhibit red fluorescence.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Signaling Pathways

Bacillomycin_Fungal_Interaction cluster_this compound This compound D cluster_fungus Fungal Cell This compound D This compound D Membrane Plasma Membrane Disruption This compound D->Membrane ROS Reactive Oxygen Species (ROS) Accumulation This compound D->ROS MAPK MAPK Signaling (HOG & CWI Pathways) This compound D->MAPK CellDeath Cell Death Membrane->CellDeath ROS->CellDeath MAPK->CellDeath

Caption: this compound D's direct antifungal mechanism of action.

Bacillomycin_Plant_ISR cluster_this compound This compound D cluster_plant Plant Cell This compound D This compound D Receptor PAMP Recognition Receptor This compound D->Receptor Signaling Signal Transduction Receptor->Signaling Phenylpropanoid Phenylpropanoid Pathway Signaling->Phenylpropanoid Hormone Hormone Signaling (SA, JA, ET) Signaling->Hormone PathogenInteraction Plant-Pathogen Interaction Pathway Signaling->PathogenInteraction ISR Induced Systemic Resistance (ISR) Phenylpropanoid->ISR Hormone->ISR PathogenInteraction->ISR Antifungal_Assay_Workflow Start Start: In Vitro Antifungal Assay PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum Prepthis compound Prepare Serial Dilutions of this compound D Start->Prepthis compound Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate Prepthis compound->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults Analyze Calculate MIC and/or IC50 ReadResults->Analyze End End Analyze->End Plant_Protection_Workflow Start Start: Plant Protection Assay GrowPlants Grow Wheat Seedlings Start->GrowPlants InoculatePlants Inoculate with Fungal Pathogen GrowPlants->InoculatePlants TreatPlants Treat with this compound D InoculatePlants->TreatPlants IncubatePlants Incubate under High Humidity TreatPlants->IncubatePlants AssessDisease Assess Disease Severity IncubatePlants->AssessDisease CalculateEfficacy Calculate Disease Reduction AssessDisease->CalculateEfficacy End End CalculateEfficacy->End

References

Application Notes and Protocols: Bacillomycin in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillomycin, a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens, has emerged as a potent and promising natural antifungal agent for food preservation. Its broad-spectrum activity against common food spoilage fungi, coupled with its biodegradable nature, positions it as a viable alternative to synthetic chemical preservatives. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of this compound for its effective utilization in food preservation research and development.

Mechanism of Action

This compound exerts its antifungal activity primarily through the disruption of fungal cell membranes. The lipophilic fatty acid chain of the molecule interacts with the sterols, particularly ergosterol (B1671047), in the fungal membrane, leading to the formation of pores and an increase in membrane permeability.[1] This disruption of the cell membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to fungal cell death.[2][3]

Furthermore, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and damage to cellular components.[4] It can also upregulate the expression of genes involved in ergosterol synthesis and oxidative stress responses in the target fungi.[5]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound against various foodborne fungi and its impact on food preservation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound D against Common Food Spoilage Fungi

Fungal SpeciesMIC (µg/mL)Reference
Fusarium graminearum30 - 64[4][6]
Colletotrichum gloeosporioides2.162[3]
Penicillium digitatum42.19[7]
Aspergillus flavus200[8]
Rhizopus stolonifer50 (in combination)[9]
Botrytis cinerea50 (in combination)[9]

Table 2: Efficacy of this compound D in Food Preservation

Food ProductFungal PathogenThis compound D TreatmentObserved EffectsReference
Cherry TomatoRhizopus stolonifer, Botrytis cinerea50 mg/L (with 8000 mg/L Chitosan)Reduced soft and gray mold incidence, extended shelf life by ~15 days.[9]
Sugar OrangePenicillium digitatum42.19 mg/L (alone and with 62.5 mg/L Chitosan)Reduced weight loss and maintained quality for 15 days.[7]
Maize KernelsFusarium graminearum64 µg/mLSuppressed infection and reduced mycotoxin levels.[10]
WheatFusarium graminearum30 µg/mLReduced disease symptoms.[11]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against filamentous fungi.

Materials:

  • This compound (purified)

  • Fungal strain of interest

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve this compound)

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal strain on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sporulation is evident.

    • Harvest spores by flooding the plate with sterile 0.85% saline containing 0.1% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • This compound Preparation:

    • Prepare a stock solution of this compound in sterile distilled water or DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate liquid medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal spore suspension to each well, resulting in a final volume of 200 µL and a final spore concentration of 5 x 10⁴ spores/mL.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for In Vivo Antifungal Activity on Fruit

This protocol describes the evaluation of this compound's efficacy in controlling postharvest fungal decay of fruits.

Materials:

  • Fresh, healthy, and uniform-sized fruits (e.g., cherry tomatoes, oranges)

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Penicillium digitatum)

  • This compound solution at the desired concentration

  • Sterile distilled water

  • Sterile needle or cork borer

  • Sterile filter paper

  • Storage containers

Procedure:

  • Fruit Preparation and Inoculation:

    • Surface sterilize the fruits by washing with 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

    • Create a small wound (e.g., 3 mm deep and 3 mm wide) on the surface of each fruit using a sterile needle or cork borer.[12]

    • Inoculate each wound with a specific volume (e.g., 10 µL) of a fungal spore suspension (1 x 10⁵ spores/mL).

  • This compound Treatment:

    • After a short incubation period (e.g., 2 hours) to allow for spore attachment, apply the this compound solution to the wound site or dip the entire fruit in the solution for a specified time (e.g., 1 minute).

    • A control group should be treated with sterile distilled water.

  • Storage and Evaluation:

    • Allow the treated fruits to air dry in a sterile environment.

    • Store the fruits in containers at a controlled temperature and humidity (e.g., 25°C and 90% relative humidity for accelerated testing, or refrigerated conditions for longer-term studies).

    • Periodically evaluate the fruits for disease incidence (percentage of infected fruits) and disease severity (lesion diameter).

  • Fruit Quality Assessment:

    • At each evaluation point, assess key quality parameters:

      • Weight Loss: Measure the change in weight of the fruits over time.

      • Firmness: Use a texture analyzer or penetrometer to measure fruit firmness.[13]

      • Total Soluble Solids (TSS): Measure the TSS content of the fruit juice using a refractometer.[13]

      • Titratable Acidity (TA): Determine the TA by titrating the fruit juice with a standard NaOH solution.[13]

Protocol for Production and Purification of this compound D

This protocol provides a general method for the production and purification of this compound D from Bacillus subtilis.

Materials:

  • Bacillus subtilis strain known to produce this compound D

  • Landy medium or other suitable production medium

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Macroporous resin column

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Fermentation:

    • Inoculate the Bacillus subtilis strain into a suitable starter medium and incubate at 30°C with shaking.

    • Transfer the starter culture to a larger volume of production medium (e.g., Landy medium) and incubate for 48-72 hours at 30°C with shaking.

  • Extraction:

    • Centrifuge the fermentation broth to remove bacterial cells.

    • Adjust the pH of the supernatant to 2.0 with HCl to precipitate the lipopeptides.

    • Allow the precipitate to form overnight at 4°C.

    • Collect the precipitate by centrifugation and dissolve it in methanol.

  • Purification:

    • Apply the methanolic extract to a macroporous resin column and elute with a methanol gradient to partially purify the this compound D.[14]

    • Further purify the active fractions using RP-HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).[15]

    • Collect the fractions corresponding to the this compound D peaks and verify their purity.

Mandatory Visualizations

Experimental_Workflow_MIC_Assay Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Inoculum Preparation C Inoculation of 96-well Plate A->C B This compound Serial Dilutions B->C D Incubation (25-28°C, 48-72h) C->D E Visual Assessment D->E F OD Measurement (600 nm) D->F G MIC Determination E->G F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental_Workflow_In_Vivo_Fruit_Assay Experimental Workflow for In Vivo Antifungal Activity on Fruit cluster_prep Preparation & Inoculation cluster_treatment Treatment & Storage cluster_evaluation Evaluation A Fruit Surface Sterilization B Wounding & Fungal Inoculation A->B C This compound Application B->C D Storage (Controlled Temp & Humidity) C->D E Disease Incidence & Severity D->E Periodic F Fruit Quality Parameters D->F Periodic

Caption: Workflow for evaluating the in vivo antifungal efficacy of this compound on fruit.

Signaling_Pathway_Bacillomycin_Antifungal_Action Proposed Signaling Pathway for this compound's Antifungal Action cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Effects This compound This compound Membrane Cell Membrane (Ergosterol) This compound->Membrane Interacts with ROS Induction of Reactive Oxygen Species (ROS) This compound->ROS Ergosterol_Inhibition Disruption of Ergosterol Biosynthesis This compound->Ergosterol_Inhibition Pore Pore Formation & Membrane Permeabilization Membrane->Pore Leakage Leakage of Intracellular Components Pore->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Ergosterol_Inhibition->Membrane affects integrity Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of this compound's antifungal action.

References

Bacillomycin: A Promising Agent for the Inhibition of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from external threats. Bacillomycin, a cyclic lipopeptide antibiotic produced by various Bacillus species, has emerged as a potential therapeutic agent for combating biofilm-associated infections. This document provides detailed application notes and experimental protocols for investigating the anti-biofilm properties of this compound, with a focus on its effects on pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

While it is noteworthy that this compound D has been observed to promote biofilm formation in its producing organism, Bacillus amyliquefaciens[1], research into its broader class of lipopeptides suggests a potent inhibitory effect against biofilms of various pathogenic bacteria. This document will focus on the application of this compound as a biofilm inhibitor.

Mechanism of Action

The primary mechanism by which this compound is thought to inhibit biofilm formation involves the disruption of bacterial cell membranes and interference with key signaling pathways that regulate biofilm development. One of the critical targets in Staphylococcus aureus is the accessory gene regulator (agr) quorum-sensing system. The agr system is a cell-density-dependent signaling pathway that controls the expression of virulence factors and genes involved in biofilm formation and dispersal[2][3][4]. It is hypothesized that this compound can interfere with the signaling molecules of the agr system, thereby disrupting the coordinated gene expression required for biofilm maturation.

Signaling Pathway Diagram

Bacillomycin_Agr_Inhibition cluster_SA Staphylococcus aureus Cell agrD agrD (precursor peptide) agrB agrB (transporter/processor) agrD->agrB processing AIP Autoinducing Peptide (AIP) agrB->AIP export agrC agrC (receptor histidine kinase) AIP->agrC binding & activation agrA agrA (response regulator) agrC->agrA phosphorylation RNAIII RNAIII (effector molecule) agrA->RNAIII upregulation Biofilm_Formation Biofilm Formation Genes RNAIII->Biofilm_Formation regulation Virulence_Factors Virulence Factor Genes RNAIII->Virulence_Factors regulation This compound This compound This compound->agrC inhibition caption Figure 1: Proposed mechanism of this compound-mediated inhibition of the S. aureus agr quorum sensing system. MBIC_Workflow Start Start Prepare_Culture Prepare overnight bacterial culture Start->Prepare_Culture Dilute_Culture Dilute culture to ~1x10^6 CFU/mL Prepare_Culture->Dilute_Culture Inoculate Add diluted bacterial culture to wells Dilute_Culture->Inoculate Prepare_this compound Prepare serial dilutions of this compound in microtiter plate Prepare_this compound->Inoculate Incubate Incubate for 24-48 hours Inoculate->Incubate Wash_Planktonic Remove planktonic cells and wash with PBS Incubate->Wash_Planktonic Stain Stain with 0.1% Crystal Violet Wash_Planktonic->Stain Wash_Excess Wash excess stain Stain->Wash_Excess Solubilize Solubilize bound stain with 30% acetic acid Wash_Excess->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Determine_MBIC Determine MBIC as the lowest concentration with significant biofilm inhibition Measure_Absorbance->Determine_MBIC End End Determine_MBIC->End caption Figure 2: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC). RTqPCR_Workflow Start Start Treat_Culture Treat bacterial culture with sub-inhibitory concentration of this compound Start->Treat_Culture Harvest_Cells Harvest cells at a specific time point Treat_Culture->Harvest_Cells Extract_RNA Extract total RNA Harvest_Cells->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR Perform quantitative PCR with specific primers Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze relative gene expression (e.g., ΔΔCt method) Perform_qPCR->Analyze_Data End End Analyze_Data->End caption Figure 3: Workflow for analyzing the effect of this compound on gene expression.

References

In Vivo Efficacy of Bacillomycin D Analogs in Murine Models of Fungal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the in vivo efficacy of Bacillomycin D analogs, specifically the novel lipopeptides AF4 and AF5, in murine models of invasive fungal infections. The information is compiled from recent studies and is intended to guide researchers in designing and executing similar experiments. While the broader this compound family includes other members like this compound L and F, current in vivo efficacy data in murine models is primarily available for these this compound D analogs.

Introduction

Bacillomycins are a group of cyclic lipopeptides produced by various strains of Bacillus subtilis. They belong to the iturin family of antibiotics and are known for their potent antifungal activity. The primary mechanism of action of Bacillomycins involves the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1][2] This unique mode of action makes them promising candidates for the development of novel antifungal therapies, especially in the context of rising resistance to existing drugs. This document focuses on the in vivo evaluation of two novel this compound D analogs, AF4 and AF5, in murine models of invasive candidiasis, cryptococcosis, and aspergillosis.

Data Presentation

The following tables summarize the quantitative data from in vivo efficacy studies of this compound D analogs AF4 and AF5 in various murine models.

Table 1: Survival Rates in Murine Models of Invasive Fungal Infections Treated with this compound D Analogs

Fungal PathogenMurine ModelTreatment GroupDose (mg/kg)Survival Rate (%)Median Survival (Days)Reference
Candida albicansDisseminated CandidiasisAF45100>14[3][4]
AF410100>14[3][4]
AF5580-100>14[3][4]
AF510100>14[3][4]
Vehicle Control-208[3][4]
Caspofungin-100>14[3]
Cryptococcus neoformansDisseminated CryptococcosisAF45Significantly ImprovedNot Specified[1][2]
AF410Significantly ImprovedNot Specified[1][2]
AF55Significantly ImprovedNot Specified[1][2]
AF510Significantly ImprovedNot Specified[1][2]
Aspergillus fumigatusDisseminated AspergillosisAF410Significantly Improved10[1][2]
Vehicle Control-Not Specified4[1][2]

Table 2: Fungal Burden in Organs of Murine Models Treated with this compound D Analogs

Fungal PathogenMurine ModelTreatment GroupDose (mg/kg)OrganFungal Burden Reduction (log10 CFU/g)Reference
Candida albicansDisseminated CandidiasisAF45Kidney4[3][4]
AF410KidneySterile cultures[3][4]
AF410Heart, SpleenMedian CFU/g of 1.3 x 10⁴[4]
AF55KidneyMedian CFU/g of 1.3 x 10⁴[4]
Vehicle Control-Kidney3.8 x 10⁸ CFU/g[3][4]
Cryptococcus neoformansDisseminated CryptococcosisAF4/AF55 or 10Not Specified2 to 3[1][2]
Aspergillus fumigatusDisseminated AspergillosisAF410Not Specified1[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Murine Model of Disseminated Candidiasis

1. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6 weeks old

  • Weight: 20-25 g

  • Condition: Pathogen-free.[3][4]

2. Immunosuppression (for neutropenic model):

  • Administer cyclophosphamide (B585) at a loading dose of 200 mg/kg intraperitoneally three days prior to infection (Day -3).[4][5]

  • Administer a maintenance dose of 150 mg/kg cyclophosphamide on day 1 post-infection (Day +1).[4][5]

3. Infection:

  • Pathogen: Candida albicans AMR16294

  • Inoculum Preparation: Prepare a suspension of blastospores in sterile phosphate-buffered saline (PBS).

  • Infection Route: Inject 100 µL of the fungal suspension containing approximately 1 x 10⁵ blastospores (corresponding to LD90) via the lateral tail vein.[4][5]

4. Treatment:

  • Test Compounds: AF4 and AF5, formulated in sterile PBS.

  • Control Groups: Vehicle (sterile PBS) and a standard antifungal agent (e.g., caspofungin).

  • Administration Route: Intraperitoneal injection.

  • Dosage: 5 mg/kg and 10 mg/kg body weight.[3][4]

  • Treatment Schedule: Administer treatments at 1 hour and 24 hours post-infection.[3][4]

5. Efficacy Assessment:

  • Survival: Monitor the survival of the mice for 14 days post-infection and plot Kaplan-Meier survival curves.[3][4]

  • Organ Fungal Burden:

    • At a predetermined time point (e.g., day 3 or 4 post-infection), euthanize a subset of mice from each group.

    • Aseptically remove organs (kidneys, heart, spleen).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA).

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.[3][4]

Protocol 2: Murine Models of Disseminated Cryptococcosis and Aspergillosis

While the specific details for the cryptococcosis and aspergillosis models were less granular in the provided sources, a similar methodology to the candidiasis model can be inferred.

1. Animal Model:

  • Species: Murine (specific strain not detailed in the provided search results).

  • Immunosuppression: Likely required, especially for the aspergillosis model, often achieved with corticosteroids or cyclophosphamide.

2. Infection:

  • Pathogens: Cryptococcus neoformans or Aspergillus fumigatus.

  • Infection Route: Intravenous or intranasal for disseminated infection.

3. Treatment:

  • Test Compounds: AF4 and AF5.

  • Dosage: 5 mg/kg and 10 mg/kg body weight.[1][2]

4. Efficacy Assessment:

  • Survival: Monitor and record survival rates.

  • Organ Fungal Burden: Assess the reduction in fungal load in target organs.[1][2]

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound D involves the disruption of the fungal cell membrane.

cluster_this compound This compound D cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects This compound This compound D Lipopeptide CellWall Cell Wall This compound->CellWall Interacts with CellMembrane Cell Membrane CellWall->CellMembrane Penetrates Cytoplasm Cytoplasm MembraneDisruption Membrane Permeabilization and Disruption CellMembrane->MembraneDisruption Causes ContentLeakage Leakage of Cellular Contents MembraneDisruption->ContentLeakage CellDeath Fungal Cell Death ContentLeakage->CellDeath

Caption: Mechanism of this compound D antifungal activity.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound D analogs in murine models.

cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment AnimalModel Select Murine Model (e.g., BALB/c mice) Immunosuppression Induce Immunosuppression (if required) AnimalModel->Immunosuppression Infection Induce Fungal Infection (e.g., C. albicans) Immunosuppression->Infection Randomization Randomize into Treatment Groups Infection->Randomization TreatmentAdmin Administer this compound Analogs, Vehicle, or Positive Control Randomization->TreatmentAdmin MonitorSurvival Monitor Survival (e.g., 14 days) TreatmentAdmin->MonitorSurvival FungalBurden Determine Organ Fungal Burden (CFU/g) TreatmentAdmin->FungalBurden DataAnalysis Data Analysis (e.g., Kaplan-Meier) MonitorSurvival->DataAnalysis FungalBurden->DataAnalysis

Caption: In vivo efficacy experimental workflow.

References

Application of Bacillomycin in the Control of Mycotoxins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycotoxin contamination of food and agricultural products, primarily caused by fungal species such as Aspergillus, Fusarium, and Penicillium, poses a significant threat to global food safety and public health. Bacillomycin, a cyclic lipopeptide produced by various Bacillus species, has emerged as a promising biocontrol agent due to its potent antifungal and anti-mycotoxigenic properties.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for mycotoxin control.

Quantitative Data on this compound Efficacy

The following table summarizes the inhibitory effects of this compound D against various mycotoxigenic fungi and their corresponding mycotoxins.

Fungal SpeciesMycotoxin(s)This compound D ConcentrationEfficacyReference(s)
Fusarium graminearumDeoxynivalenol (DON), Zearalenone (ZEN)64 µg/mL (MIC)Complete inhibition of spore germination.[3][4][5]
26.10 µg/mL (IC₅₀)Significant inhibition of mycelial growth.[3][4][5]
30 µg/mL (EC₅₀)Effective concentration for fungicidal activity.[6]
Aspergillus ochraceusOchratoxin A (OTA)30 µg/mLComplete inhibition of mycelial growth and sporulation.[7]
90 µg/g (in food samples)Complete inhibition of fungal growth and OTA production.[7]
Fusarium verticillioidesFumonisin B1 (FB1)32 µg/mL (MIC)Strong fungicidal activity.[8]
Aspergillus flavusAflatoxins200 µg/mLInhibition rates of 85.72% (mycelium), 98.10% (sporulation), and 96.63% (spore germination).[9]
Colletotrichum gloeosporioides-2.162 µg/mL (IC₅₀)Potent inhibition, causing deformation and damage.[10]
Fusarium oxysporum-8 mg/L (MIC)Potent fungicidal activity.[11]

Mechanism of Action

This compound D exerts its antifungal and anti-mycotoxigenic effects through a multi-pronged mechanism primarily targeting the fungal cell membrane.[3][4] This leads to a cascade of events culminating in cell death.

Key Mechanisms:
  • Membrane Disruption: this compound D directly interacts with the fungal plasma membrane, causing increased permeability and leakage of intracellular components.[3][4]

  • Morphological Alterations: Treatment with this compound D results in severe morphological defects in fungal hyphae, including distortion and disruption, as observed through scanning and transmission electron microscopy.[7][9][10]

  • Induction of Oxidative Stress: It triggers the accumulation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components.[3][6][7]

  • Mitochondrial Dysfunction: this compound D can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP content.[11]

  • Interference with Signaling Pathways: In Fusarium graminearum, this compound D has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as FgHOG1 and FgMGV1, which are involved in the cell wall integrity (CWI) and high osmolarity glycerol (B35011) (HOG) signaling pathways.[6]

  • Downregulation of Toxin Biosynthesis Genes: Studies on Aspergillus flavus suggest that this compound can down-regulate the expression of genes involved in aflatoxin synthesis, such as aflR and aflS.[12]

Bacillomycin_Mechanism cluster_this compound This compound D cluster_fungal_cell Fungal Cell B This compound D Membrane Plasma Membrane B->Membrane Disruption Mitochondria Mitochondrial Dysfunction B->Mitochondria MAPK MAPK Signaling (HOG/CWI) B->MAPK Activation Toxin_Genes Mycotoxin Biosynthesis Genes B->Toxin_Genes Downregulation ROS ROS Accumulation Membrane->ROS Cell_Death Cell Death Membrane->Cell_Death ROS->Cell_Death Mitochondria->ROS Mitochondria->Cell_Death Experimental_Workflow cluster_invitro In Vitro Antifungal Assays cluster_mechanistic Mechanistic Studies cluster_infood In Situ (Food Matrix) Evaluation MIC Determine MIC Microscopy Microscopic Analysis (SEM/TEM) MIC->Microscopy IC50 Determine IC50 (Mycelial Growth) IC50->Microscopy Membrane Membrane Integrity & Potential Assays Microscopy->Membrane ROS ROS Detection Membrane->ROS Inoculation Inoculate Food Sample Treatment Apply this compound D Inoculation->Treatment Incubation Incubate Treatment->Incubation Extraction Mycotoxin Extraction Incubation->Extraction Quantification Mycotoxin Quantification (HPLC/LC-MS) Extraction->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bacillomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bacillomycin production yield.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound production yield?

A1: The production yield of this compound, a cyclic lipopeptide, is influenced by a combination of factors related to the producing microorganism, the fermentation medium composition, and the cultivation conditions. Key factors include the specific strain of Bacillus used, the composition of the culture medium (including carbon and nitrogen sources, amino acids, and inorganic salts), and physical parameters such as pH, temperature, and agitation rate.[1][2][3][4] Genetic modifications and strain improvement techniques, such as mutagenesis, can also significantly enhance production.[1]

Q2: Which strains are commonly used for this compound production?

A2: Various species of Bacillus are known to produce this compound. The most commonly cited species in research for high-yield production are Bacillus subtilis and Bacillus amyloliquefaciens.[5][6][7][8] Specific strains, such as B. amyloliquefaciens FZB42 and its mutants, have been extensively studied for their production of this compound D.[6]

Q3: What is a typical composition of a fermentation medium for this compound production?

A3: A commonly used basal medium for this compound production is Landy medium.[6] However, optimization of this medium is crucial for maximizing yield. Studies have shown that supplementing the medium with specific amino acids like glycine (B1666218) and serine, and adjusting the concentration of inorganic salts such as K₂HPO₄ can significantly boost production.[1] Low-cost substrates like candy waste have also been explored to make the process more economical.[2]

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Cause 1: Suboptimal Fermentation Medium

  • Troubleshooting Steps:

    • Analyze Current Medium: Review the composition of your current fermentation medium.

    • Single-Factor Experiments: Systematically evaluate the effect of individual medium components. Key components to investigate include carbon sources (e.g., glucose), nitrogen sources (e.g., tryptone, yeast extract), and specific amino acids (e.g., glycine, serine).[1][9]

    • Metal Ion Concentration: Assess the impact of different metal ions, such as MgSO₄, KCl, MnSO₄, Fe₂SO₄, and CuSO₄, on production.[1][9]

    • Statistical Optimization: Employ statistical methods like Plackett-Burman design to screen for the most significant factors, followed by Response Surface Methodology (RSM) using a Box-Behnken design to determine the optimal concentrations of these key components.[1][2]

  • Experimental Protocol: Medium Optimization using Response Surface Methodology (RSM)

    • Screening: Use a Plackett-Burman design to identify the medium components that have the most significant positive or negative effects on this compound yield.

    • Steepest Ascent: Perform experiments along the path of steepest ascent to move towards the optimal region of the significant factors.

    • Box-Behnken Design: Once in the optimal region, use a Box-Behnken design to create a quadratic model that describes the relationship between the significant factors and this compound yield. This will allow for the determination of the optimal concentration for each component.[1]

Possible Cause 2: Inefficient Producing Strain

  • Troubleshooting Steps:

    • Strain Verification: Confirm the identity and purity of your Bacillus strain.

    • Strain Improvement: Consider strain improvement techniques to enhance this compound production. Atmospheric and room-temperature plasma (ARTP) mutagenesis has been shown to be an effective method for generating high-yielding mutants.[1]

  • Experimental Protocol: Strain Improvement by ARTP Mutagenesis

    • Preparation of Spore Suspension: Prepare a high-concentration spore suspension of the parent Bacillus strain.

    • ARTP Treatment: Expose the spore suspension to ARTP for varying durations.

    • Screening for High-Yielding Mutants: Plate the treated spores and screen individual colonies for enhanced antifungal activity (as an indicator of increased this compound production) or directly quantify this compound production using methods like HPLC.

    • Genetic Stability Testing: Cultivate the selected high-yielding mutants for several generations to ensure the stability of the enhanced production trait.

Issue 2: Difficulty in this compound Purification

Possible Cause: Inefficient Extraction and Purification Method

  • Troubleshooting Steps:

    • Acid Precipitation: A common initial step is to precipitate the this compound from the cell-free supernatant by adjusting the pH to 2.0 with HCl and incubating overnight at 4°C.[10][11]

    • Solvent Extraction: The precipitate can then be extracted with methanol (B129727).[10][11]

    • Chromatography: For further purification, employ chromatographic techniques. Options include macroporous resin chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[7] Gel filtration and ultrafiltration can also be used to remove impurities before the final HPLC step.[12]

  • Experimental Protocol: this compound Purification Workflow

    • Centrifugation: Centrifuge the fermentation broth to remove bacterial cells.

    • Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 M HCl and store at 4°C overnight.

    • Collection of Precipitate: Centrifuge to collect the precipitate.

    • Methanol Extraction: Dissolve the precipitate in methanol and stir for several hours.

    • Crude Extract Preparation: Remove the methanol by evaporation to obtain the crude this compound extract.

    • Chromatographic Purification: Purify the crude extract using a sequence of chromatographic methods, such as Octyl-Sepharose CL-4B followed by RP-HPLC.[5]

Issue 3: Inaccurate Quantification of this compound

Possible Cause: Unsuitable Analytical Method

  • Troubleshooting Steps:

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid.[1]

    • Mass Spectrometry (MS): For confirmation of identity and structural characterization, couple HPLC with mass spectrometry (HPLC-MS/MS).[5][12] This technique allows for the identification of different this compound homologs based on their mass-to-charge ratio.

  • Experimental Protocol: HPLC Quantification of this compound

    • Sample Preparation: Dissolve the purified or crude extract in a suitable solvent (e.g., methanol).

    • HPLC System: Use an HPLC system equipped with a C18 column.

    • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Elution: Program a gradient to separate the different this compound isoforms. For example, a linear gradient from a low to a high percentage of solvent B.[1]

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount in your samples.

Data Presentation

Table 1: Example of Optimized Fermentation Medium Composition for this compound L Production [1]

ComponentOptimized Concentration (g/L)
Glucose20
Tryptone5
Yeast Extract1
K₂HPO₄2.3
Glycine3.2
Serine0.6

Table 2: Comparison of this compound L Yield Before and After Optimization [1]

Optimization StageThis compound L Yield (mg/L)
Original Strain & Medium244.22
After ARTP Mutagenesis415.89
After Medium Optimization676.47

Visualizations

experimental_workflow cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_purification Purification & Analysis strain_prep Prepare Spore Suspension artp ARTP Mutagenesis strain_prep->artp screening Screen for High-Yielding Mutants artp->screening medium_prep Prepare Basal Medium screening->medium_prep Select Best Mutant optimization Medium Optimization (RSM) medium_prep->optimization fermentation Shake-Flask Fermentation optimization->fermentation centrifugation Centrifugation fermentation->centrifugation precipitation Acid Precipitation centrifugation->precipitation extraction Solvent Extraction precipitation->extraction hplc HPLC Analysis extraction->hplc ms Mass Spectrometry hplc->ms

Caption: A generalized workflow for optimizing this compound production.

logical_relationship cluster_factors Influencing Factors cluster_medium_components Medium Components bacillomycin_yield This compound Yield strain Bacillus Strain strain->bacillomycin_yield medium Medium Composition medium->bacillomycin_yield carbon_source Carbon Source medium->carbon_source nitrogen_source Nitrogen Source medium->nitrogen_source amino_acids Amino Acids medium->amino_acids metal_ions Metal Ions medium->metal_ions conditions Cultivation Conditions conditions->bacillomycin_yield

Caption: Key factors influencing this compound production yield.

References

Bacillomycin stability under different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the stability of Bacillomycin under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a loss of this compound D activity in my experiment. What are the optimal pH and temperature ranges for its stability?

A1: this compound D generally exhibits high stability across a broad range of temperatures and pH values. It maintains stable antibacterial activity after being heated to temperatures between 25°C and 100°C.[1][2] In terms of pH, its activity is stable in a range from 2 to 12.[2][3][4] However, activity is completely lost at a pH of 14.[1][2][4] Interestingly, a significant enhancement of its antibacterial activity has been observed at pH 8 and 10.[1][2][4] If you are experiencing a loss of activity, ensure your experimental conditions do not exceed pH 12 or fall to extremely alkaline levels like pH 14.

Q2: How long can I store my this compound samples at different temperatures without significant loss of activity?

A2: The long-term stability of lipopeptides, including this compound, is temperature-dependent. For instance, lipopeptides from Bacillus licheniformis MB01 retained more than 80% of their activity after 300 days of storage at 4°C.[5] At room temperature (25°C), the activity decreased to 59% after 250 days, with almost a complete loss of activity after 300 days.[5] For shorter durations, lipopeptides from Bacillus subtilis R1 were found to be stable for up to 10 days at temperatures as high as 80°C.[6] It is recommended to store this compound solutions at 4°C for long-term use.

Q3: My experimental buffer has a pH of 9. Will this affect the stability and activity of this compound?

A3: A pH of 9 is well within the stable range for this compound. Lipopeptides from B. subtilis have been shown to be stable in a pH range of 4.0 to 12.0.[6] Furthermore, studies on this compound D have demonstrated that its antibacterial activity is not only stable but can even be enhanced at alkaline pH values such as 8 and 10.[1][2][4] Therefore, a buffer with a pH of 9 should not negatively impact the stability of your this compound.

Q4: I need to heat-sterilize a solution containing this compound D. What is the maximum temperature it can withstand?

A4: this compound D possesses good thermal stability. It has been shown to maintain its antibacterial activity after being heated at temperatures ranging from 25°C to 100°C.[1][2] One study specifically tested its stability by soaking it in water at 50°C and 100°C for 30 minutes, with no loss of activity reported compared to the control at 25°C.[1][3] This suggests that this compound D can likely withstand standard heat sterilization protocols, although it is always advisable to perform a small-scale test to confirm its activity post-treatment in your specific medium.

Q5: Are there different stability profiles for different types of this compound?

A5: Yes, different variants of this compound may have slightly different stability profiles. For example, this compound S has been reported to be stable at physiological pH.[7] this compound L is described as being highly stable, heat-resistant, and tolerant to UV radiation.[8] While general trends of high thermal and pH stability are common across the this compound family, it is important to consult literature specific to the variant you are working with for precise stability data.

Data on this compound Stability

The following tables summarize the stability of this compound and related lipopeptides under various conditions as reported in the literature.

Table 1: Stability of this compound D

ParameterConditionDurationResultSource
Temperature 25°C - 100°C30 minutesStable antibacterial activity maintained[1][2]
pH 2 - 12Not specifiedStable activity[1][2]
pH 8 or 10Not specifiedSignificant enhancement of antibacterial activity[1][2][4]
pH 14Not specifiedComplete loss of activity[1][2][4]

Table 2: Stability of Lipopeptides from Bacillus Species

Lipopeptide SourceParameterConditionDurationResultSource
B. subtilis R1TemperatureUp to 80°C10 daysStable[6]
pH4.0 - 12.010 daysStable[6]
B. licheniformis MB01Temperature40°C - 70°C10 days>90% residual activity[5]
Temperature80°C10 days~85% residual activity[5]
Temperature4°C300 days>80% residual activity[5]
Temperature25°C250 days~59% residual activity[5]

Experimental Protocols

Below are detailed methodologies for assessing the stability of this compound.

Protocol 1: Thermal Stability Assessment of this compound D
  • Objective: To determine the effect of temperature on the antifungal/antibacterial activity of this compound D.

  • Materials:

    • Purified this compound D solution (e.g., 2.5 mg/mL).[1]

    • Sterile water.

    • Water baths set to 50°C and 100°C.[1][3]

    • Control environment at room temperature (25°C).[1][3]

    • Target microbial culture (e.g., Fusarium graminearum).[1]

    • Appropriate growth medium (e.g., PDA plates).[1]

    • Sterile filter paper discs.[1]

  • Methodology:

    • Aliquots of the this compound D solution are prepared.

    • Test samples are incubated by soaking them in water baths at 50°C and 100°C for 30 minutes.[1][3]

    • A control sample is maintained at room temperature (25°C) for the same duration.[1][3]

    • After incubation, the samples are cooled to room temperature.

    • The antifungal activity of the treated and control samples is assessed using the filter paper disc diffusion method.[1]

      • A 6 mm sterile disk is placed on a PDA plate.

      • A specific volume (e.g., 7 μL) of the this compound D solution is added to the disk.

      • After drying, a spore suspension of the target fungus (e.g., 5 μL of 1 × 10^5 CFU/mL) is added to the disk.[1]

      • Plates are incubated at 28°C for 24 hours.[1]

    • The diameter of the inhibition zone is measured to determine the residual activity. A comparison between the inhibition zones of the heat-treated samples and the room temperature control indicates the thermal stability.

Protocol 2: pH Stability Assessment of this compound D
  • Objective: To evaluate the stability of this compound D's antifungal/antibacterial activity across a range of pH values.

  • Materials:

    • Purified this compound D peptide solution.

    • 1 N NaOH and 1 N HCl for pH adjustment.[6]

    • pH meter.

    • Target microbial culture and growth medium.

    • Materials for the chosen activity assay (e.g., filter paper disc diffusion method).

  • Methodology:

    • The pH of the this compound D solution is adjusted to various values, typically ranging from 2 to 14.[1][3]

    • The pH-adjusted solutions are incubated at room temperature for a specified period.[1][3]

    • The antifungal/antibacterial activity of each pH-treated sample is then determined. This can be done using methods like the filter paper disc diffusion assay as described in Protocol 1.[1]

    • The activity of the pH-adjusted samples is compared to a control sample at a neutral or starting pH to assess stability.

Visualized Workflows

The following diagrams illustrate the experimental workflows for stability testing.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Analysis start This compound D Solution s1 Aliquot into 3 Groups start->s1 g1 Control: 25°C for 30 min s1->g1 g2 Test 1: 50°C for 30 min s1->g2 g3 Test 2: 100°C for 30 min s1->g3 assay Disc Diffusion Assay g1->assay g2->assay g3->assay measure Measure Inhibition Zone Diameter assay->measure compare Compare Results measure->compare

Caption: Workflow for Thermal Stability Testing.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_adjustment pH Adjustment & Incubation cluster_assay Activity Assay cluster_analysis Analysis start This compound D Solution s1 Aliquot Samples start->s1 adj Adjust pH of each aliquot (e.g., pH 2, 4, 6, 8, 10, 12, 14) s1->adj inc Incubate at Room Temperature adj->inc assay Disc Diffusion Assay inc->assay measure Measure Inhibition Zone Diameter assay->measure compare Compare Results measure->compare

References

Bacillomycin Purification by RP-HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of Bacillomycin, a cyclic lipopeptide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the RP-HPLC purification of this compound, offering potential causes and actionable solutions.

Question: Why am I seeing poor resolution between my this compound isoform peaks?

Answer: The co-elution of lipopeptide isoforms is a common challenge due to their high structural similarity, often differing by only one or two methylene (B1212753) groups in their fatty acid chains.[1] To enhance resolution, consider the following strategies:

  • Optimize the Gradient: A shallow, extended gradient is crucial for separating closely related isoforms. Instead of a steep, rapid increase in organic solvent, a more gradual gradient (e.g., a 0.5% per minute increase in acetonitrile) provides more time for differential partitioning between the mobile and stationary phases.[1]

  • Modify the Mobile Phase:

    • pH Adjustment: Altering the mobile phase pH can change the ionization state of the peptide ring, impacting retention and selectivity.[1]

    • Ion-Pairing Agents: The addition of 0.05% to 0.1% trifluoroacetic acid (TFA) to both aqueous and organic mobile phases is a standard practice for peptide separations.[2] TFA forms ion pairs with the basic residues of the peptide, masking their charge, reducing secondary interactions with the silica (B1680970) backbone, and leading to sharper, more symmetrical peaks.[2] Formic acid (0.1%) is another common additive that can improve peak shape.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry may be necessary. A C8 column, being less hydrophobic than a C18, may offer different selectivity. Alternatively, a column with a smaller particle size (e.g., 3 µm instead of 5 µm) will provide higher theoretical plates and thus greater resolving power.[1]

  • Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity and improve mass transfer kinetics, potentially leading to sharper peaks and better resolution.[3]

Question: My this compound peak is broad and tailing. What are the likely causes and solutions?

Answer: Peak broadening and tailing are common issues in RP-HPLC and can significantly impact purity and yield. The primary causes for lipopeptides like this compound include:

  • Secondary Interactions: The peptide portion of this compound can interact with free silanol (B1196071) groups on the silica-based C18 column packing material. These interactions cause peak tailing.[4]

    • Solution: Use a mobile phase containing an ion-pairing agent like 0.1% TFA to suppress silanol interactions.[4] Using a modern, end-capped C18 column also minimizes the number of available free silanols.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.[4][5]

    • Solution: Reduce the injection volume or dilute the sample. This compound can aggregate at high concentrations, exacerbating this issue.

  • Poor Sample Solubility: If the sample is not fully dissolved in a solvent compatible with the initial mobile phase, it can precipitate on the column head, causing peak distortion.[4]

    • Solution: Ensure the purified precipitate is fully dissolved, ideally in the initial mobile phase or a compatible solvent like methanol (B129727). Adding methanol to the sample can improve recovery and prevent adsorption issues.[6]

  • Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening.[7]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[7]

Question: I am experiencing low recovery or no peak for this compound. What should I check?

Answer: Low or no recovery is a critical issue that can stem from sample preparation, system setup, or the inherent properties of lipopeptides.

  • Inefficient Precipitation: The initial acid precipitation step may be incomplete.

    • Solution: Ensure the pH of the cell-free supernatant is accurately adjusted to 2.0 using HCl and allow for sufficient incubation time (e.g., overnight at 4°C) for complete precipitation.[1][8] If the initial concentration is low, consider concentrating the supernatant via ultrafiltration before acidification.[1]

  • Loss During Washing: The precipitated this compound can be partially re-solubilized during washing steps.

    • Solution: Wash the pellet with a minimal amount of cold, acidified water (pH 2.0).[1]

  • Adsorption: Lipopeptides, being amphipathic, can adsorb to surfaces in the HPLC system, including tubing, frits, and the column itself, especially if the sample is not fully solubilized.[6]

    • Solution: After acid precipitation and pelleting, dissolve the sample thoroughly in methanol before injection.[3] Diluting the sample with methanol prior to injection can significantly improve recovery.[6]

  • Incorrect Detection Wavelength: this compound lacks a strong chromophore.

    • Solution: Detection should be performed at a low wavelength, typically between 210 nm and 220 nm, to detect the peptide bonds.[1][3][8]

Question: I see "ghost peaks" in my blank runs. What is the source?

Answer: Ghost peaks are extraneous peaks that appear in blank injections and are usually due to contamination or carryover.

  • System Contamination: Impurities can accumulate in the injector, tubing, or column from previous runs.[4]

    • Solution: Implement a rigorous system cleaning protocol. Flush the entire system, including the injector and column, with a strong solvent series (e.g., water, isopropanol, then initial mobile phase).

  • Mobile Phase Contamination: Solvents or additives may contain impurities.

    • Solution: Always use high-purity, HPLC-grade solvents and additives. Prepare fresh mobile phase daily and filter it through a 0.22 µm membrane.[4]

  • Carryover: Residue from a previous, concentrated sample injection can elute in a subsequent blank run.

    • Solution: Run a blank gradient injection consisting of a high percentage of organic solvent (e.g., 95% acetonitrile) after each sample run to wash strongly retained compounds from the column. Optimize the needle wash function of the autosampler.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of column for this compound purification?

    • A1: A reversed-phase C18 (ODS) column is the most commonly used and effective stationary phase for this compound purification.[3][8] A column with a 5 µm particle size and dimensions of 4.6 mm x 250 mm is a good starting point for analytical to semi-preparative work.[4][9]

  • Q2: What is the optimal detection wavelength for this compound?

    • A2: this compound is typically detected at low UV wavelengths, between 210 nm and 220 nm, which corresponds to the absorbance of the peptide backbone.[1][3][8][9]

  • Q3: How should I prepare my sample from a bacterial culture for HPLC?

    • A3: The standard method is acid precipitation. First, remove bacterial cells from the culture broth by centrifugation. Then, adjust the pH of the resulting cell-free supernatant to 2.0 with HCl and incubate at 4°C to precipitate the lipopeptides. The precipitate is then collected by centrifugation, washed, and dissolved in methanol for HPLC analysis.[2][8]

  • Q4: Can I use methanol instead of acetonitrile (B52724) as the organic solvent?

    • A4: Yes, methanol can be used. However, acetonitrile generally provides lower backpressure and often results in better peak shapes for peptides. If using methanol, be aware that the elution strength and selectivity will differ, requiring method re-optimization.[9]

  • Q5: Why is trifluoroacetic acid (TFA) added to the mobile phase?

    • A5: TFA serves as an ion-pairing agent. It sharpens peaks by masking polar silanol groups on the column packing and provides a counter-ion for the charged groups on the peptide, improving chromatographic behavior and resolution.[1][2] A concentration of 0.05-0.1% is typically used.[2]

Data Presentation: HPLC Method Parameters

The following tables summarize typical quantitative data for this compound purification by RP-HPLC, compiled from various published methods.

Table 1: Typical Column and Mobile Phase Specifications

ParameterSpecificationSource
Stationary Phase C18 (Reversed-Phase)[3][8][10]
Column Dimensions 4.6 mm x 250 mm or 9.4 mm x 150 mm[8][9]
Particle Size 5 µm or 7 µm[3][9][10]
Mobile Phase A Water + 0.1% Acetic Acid or 0.1% Formic Acid or 0.05% TFA[2][3][8]
Mobile Phase B Acetonitrile + 0.1% Acetic Acid or 0.1% Formic Acid or 0.05% TFA[2][3][8]
Detection Wavelength 210 - 220 nm[1][3][8]

Table 2: Example Gradient Elution Programs

MethodTime (min)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Source
Example 1 0 - 960% -> 93% (linear)0.84[8]
9 - 2093% (isocratic)0.84[8]
Example 2 0 - 50% (isocratic, 100% Water + TFA)0.5[2]
5 - 100% -> 10% (linear)0.8[2]
10 - 7510% -> 90% (linear)1.5[2]
Example 3 0 - 12% (isocratic)4.0[3]
(Preparative)1 - 22% -> 95% (linear)4.0[3]
2 - 795% -> 2% (linear)4.0[3]

Experimental Protocols

Protocol 1: Sample Preparation by Acid Precipitation

  • Cell Removal: Centrifuge the bacterial fermentation broth (e.g., Landy medium) at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[1]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted lipopeptides.

  • Acidification: While stirring, slowly add 6 M HCl to the supernatant to adjust the pH to 2.0.[2][8] Monitor the pH closely with a calibrated pH meter.

  • Precipitation: Incubate the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.[1][2]

  • Pellet Collection: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.[1]

  • Washing (Optional): Discard the supernatant and gently wash the pellet with a minimal volume of pre-chilled, acidified water (pH 2.0) to remove co-precipitated impurities. Centrifuge again to recollect the pellet.

  • Solubilization: Dissolve the final pellet in HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution.

  • Clarification: Centrifuge the methanolic extract at high speed (e.g., 14,000 x g) for 5 minutes to remove any insoluble material.

  • Filtration: Filter the clarified supernatant through a 0.22 µm syringe filter into an HPLC vial for injection.

Protocol 2: Standard RP-HPLC Method for this compound Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 80% B (linear gradient)

    • 45-50 min: 80% to 100% B (linear gradient)

    • 50-55 min: 100% B (column wash)

    • 55-60 min: 100% to 20% B (return to initial)

    • 60-70 min: 20% B (re-equilibration)

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 10 column volumes or until a stable baseline is achieved.

    • Inject 20 µL of the prepared sample.

    • Run the gradient program and collect fractions corresponding to the peaks of interest if performing purification.

Visualizations

Experimental_Workflow Culture Bacterial Culture (e.g., Landy Medium) Centrifuge1 Centrifugation (10,000 x g, 20 min) Culture->Centrifuge1 Supernatant Cell-Free Supernatant Centrifuge1->Supernatant Collect Acidify Acidification (pH 2.0 with HCl) Supernatant->Acidify Precipitate Overnight Incubation (4°C) Acidify->Precipitate Centrifuge2 Centrifugation (10,000 x g, 20 min) Precipitate->Centrifuge2 Pellet Crude Lipopeptide Pellet Centrifuge2->Pellet Collect Dissolve Dissolve in Methanol & Filter (0.22 µm) Pellet->Dissolve HPLC RP-HPLC Injection (C18 Column) Dissolve->HPLC Purified Purified this compound Fractions HPLC->Purified Fraction Collection Troubleshooting_Workflow Start Chromatographic Problem Observed CheckPeakShape Poor Peak Shape? (Broad, Tailing) Start->CheckPeakShape CheckResolution Poor Resolution? CheckPeakShape->CheckResolution No Sol_PeakShape1 Add 0.1% TFA to Mobile Phase CheckPeakShape->Sol_PeakShape1 Yes CheckRecovery Low/No Recovery? CheckResolution->CheckRecovery No Sol_Resolution1 Use Shallower Gradient CheckResolution->Sol_Resolution1 Yes Sol_Recovery1 Verify Sample Prep (pH 2.0, Incubation) CheckRecovery->Sol_Recovery1 Yes End Problem Resolved CheckRecovery->End No Sol_PeakShape2 Reduce Sample Concentration/Volume Sol_PeakShape1->Sol_PeakShape2 Sol_PeakShape3 Check for Extra-Column Volume Sol_PeakShape2->Sol_PeakShape3 Sol_PeakShape3->End Sol_Resolution2 Change Column (e.g., smaller particles) Sol_Resolution1->Sol_Resolution2 Sol_Resolution3 Adjust Temperature Sol_Resolution2->Sol_Resolution3 Sol_Resolution3->End Sol_Recovery2 Dissolve Sample in Methanol Sol_Recovery1->Sol_Recovery2 Sol_Recovery3 Check Detector Wavelength (210-220 nm) Sol_Recovery2->Sol_Recovery3 Sol_Recovery3->End

References

Technical Support Center: Optimizing Bacillomycin D Production from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Bacillomycin D from Bacillus subtilis.

Troubleshooting Guides

This section addresses common issues encountered during this compound D fermentation experiments, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low this compound D Yield 1. Suboptimal fermentation medium composition. 2. Inadequate culture conditions (pH, temperature, aeration). 3. Low-producing wild-type strain. 4. Feedback inhibition by the product.1. Optimize Medium: Systematically evaluate different carbon and nitrogen sources. Consider using statistical methods like Response Surface Methodology (RSM) for optimization[1][2]. Supplement the medium with precursors or inducers such as fatty acids (e.g., sodium propionate), specific amino acids (e.g., glycine (B1666218), serine), or salts like calcium lactate[3][4][5]. 2. Adjust Culture Conditions: Monitor and control pH and temperature throughout the fermentation. Optimal temperature is often around 30-37°C[4][6]. Ensure adequate aeration and agitation, as these are critical for cell growth and metabolite production. 3. Strain Improvement: Employ mutagenesis techniques like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or Atmospheric and Room-Temperature Plasma (ARTP) to generate higher-yielding mutants[4][7]. Alternatively, use genetic engineering to overexpress key regulatory genes like degU, degQ, and yczE[8]. 4. Fed-batch Fermentation: Implement a fed-batch strategy to maintain optimal nutrient levels and potentially alleviate feedback inhibition[3].
Inconsistent this compound D Production 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Fluctuations in fermentation parameters.1. Standardize Inoculum: Develop a strict protocol for inoculum preparation, ensuring consistent cell density and physiological state. Use a fresh colony to start the seed culture[6]. 2. Quality Control of Media: Use high-quality, consistent batches of media components. Prepare media fresh for each experiment if possible. 3. Monitor and Control: Implement real-time monitoring and automated control of pH, temperature, and dissolved oxygen levels in the bioreactor[9].
Contamination of Cultures 1. Improper sterilization techniques. 2. Contaminated inoculum or media. 3. Non-sterile sampling procedures.1. Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the experiment. Ensure proper sterilization of the bioreactor, media, and all equipment. 2. Check for Contamination: Before inoculation, incubate a small sample of the sterilized medium to check for any growth. Visually inspect the inoculum for any signs of contamination. 3. Sterile Sampling: Use a sterile sampling port and technique when taking samples from the bioreactor.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound D production.

1. What are the optimal fermentation conditions for this compound D production?

Optimal conditions can be strain-dependent, but generally, a temperature between 30°C and 37°C and a controlled pH are recommended[6][9]. Aeration is also crucial. For example, in shake flask cultures, a rotary shaker speed of around 180-200 rpm is often used[1][4].

2. Which media components are known to enhance this compound D yield?

Several media supplements have been shown to boost this compound D production. These include:

  • Fatty Acids: Sodium propionate (B1217596), propionic acid, and butyric acid have been reported to increase yield. For instance, sodium propionate can increase the yield by up to 44%[5][8].

  • Amino Acids: Supplementation with glycine and serine has been found to be effective[4].

  • Inorganic Salts: The addition of K₂HPO₄ and calcium lactate (B86563) can also enhance production[3][4].

  • Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources is critical. Statistical optimization using methods like the Box-Behnken design can help identify the ideal combination and concentration of components like sucrose, peptone, and yeast extract[2][4].

3. How can I genetically modify Bacillus subtilis to improve this compound D yield?

Two primary approaches are mutagenesis and targeted genetic engineering:

  • Random Mutagenesis: Techniques like using N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or Atmospheric and Room-Temperature Plasma (ARTP) can generate mutant strains with significantly higher production capabilities[4][7].

  • Gene Overexpression: Overexpressing positive regulatory genes is a powerful strategy. The two-component system DegS/DegU plays a crucial role in regulating the biosynthesis of this compound D[8]. Overexpression of degU and degQ has been shown to promote its synthesis[8]. Additionally, overexpressing genes involved in precursor supply, such as citrate (B86180) synthase and acetyl-CoA carboxylase, can also lead to increased yields[10].

4. What is co-culture and how can it be used to increase this compound D production?

Co-culturing Bacillus subtilis with other microorganisms, particularly certain fungi, can stimulate the production of secondary metabolites like this compound D. The interaction and competition between the microorganisms can trigger the expression of biosynthetic gene clusters that may be silent in monocultures[11][12]. For instance, co-culturing Bacillus amyloliquefaciens with Trichoderma longibrachiatum has been shown to upregulate the expression of biosynthesis genes and the production of cyclic lipopeptides[11].

5. What is the role of the DegS/DegU two-component system in this compound D synthesis?

The DegS/DegU two-component system is a key global regulator in Bacillus subtilis that influences a variety of cellular processes, including the production of secondary metabolites. The response regulator DegU, when phosphorylated, can directly or indirectly activate the transcription of the bmy gene cluster, which is responsible for the synthesis of this compound D[8]. DegQ is another protein that can positively influence this system, further promoting synthesis[8].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enhancement of this compound D and related lipopeptide yields.

Table 1: Effect of Media Optimization on Lipopeptide Yield

StrainOptimization MethodKey ComponentsInitial YieldOptimized YieldFold IncreaseReference
B. amyloliquefaciens M86Response Surface Methodology (RSM)Glycine, Serine, K₂HPO₄415.89 mg/L676.47 mg/L1.63[4]
B. amyloliquefaciens BLB371RSMPeptone, Sucrose, Yeast Extract160 AU/mL250 AU/mL1.56[2]
Bacillus sp. BH072RSMSucrose, Soybean meal, Mg²⁺45.30 mg/mL52.21 mg/mL1.15[13]

Table 2: Effect of Genetic Modification and Additives on this compound D Yield

StrainMethodYield IncreaseReference
B. amyloliquefaciens fmbJAddition of Sodium Propionate44%[5]
B. amyloliquefaciens fmbJAddition of Propionic Acid40%[5]
B. amyloliquefaciens fmbJAddition of Butyric Acid10%[5]
B. amyloliquefaciens 1841ARTP Mutagenesis (M86 mutant)from 244.22 to 415.89 mg/L[4]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving this compound D yield.

Protocol 1: Fermentation for this compound D Production
  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 20 mL of Luria-Bertani (LB) medium in a 100-mL flask. Culture for 18 hours at 37°C with shaking[6].

  • Fermentation: Inoculate 200 mL of Landy medium in a 500-mL flask with 6 mL of the seed culture. Incubate for 48-72 hours at 30°C with shaking at 180 rpm[4][6].

  • Landy Medium Composition:

    • Glucose: 20 g/L

    • L-glutamic acid: 5 g/L

    • Yeast extract: 1 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • MnSO₄·H₂O: 0.01 g/L

    • CuSO₄·5H₂O: 0.01 g/L

    • FeSO₄·7H₂O: 0.01 g/L

  • Extraction and Quantification:

    • Centrifuge the fermentation broth to remove bacterial cells.

    • Acidify the supernatant to pH 2.0 with concentrated HCl and let it precipitate overnight at 4°C.

    • Centrifuge to collect the precipitate and extract it with methanol.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify this compound D.

Protocol 2: Statistical Optimization of Media using Response Surface Methodology (RSM)
  • Screening of Significant Factors: Use a Plackett-Burman design to screen for the most significant media components affecting this compound D production.

  • Optimization using Central Composite Design (CCD):

    • Select the most significant factors identified in the screening step.

    • Design a CCD experiment with different levels of these factors.

    • Perform the fermentation experiments according to the design matrix.

    • Measure the this compound D yield for each run.

  • Data Analysis:

    • Use statistical software to fit a second-order polynomial equation to the experimental data.

    • Generate response surface plots to visualize the relationship between the variables and the response.

    • Determine the optimal concentrations of the media components for maximizing this compound D yield[1][2].

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound D production.

Bacillomycin_D_Regulatory_Pathway Environmental_Signals Environmental Signals (e.g., cell density, nutrients) DegS DegS (Histidine Kinase) Environmental_Signals->DegS Activates DegU DegU (Response Regulator) DegS->DegU Phosphorylates DegU_P DegU-P DegU->DegU_P bmy_operon bmy Operon (this compound D synthesis genes) DegU_P->bmy_operon Activates transcription DegQ DegQ DegQ->DegU_P Stabilizes Bacillomycin_D This compound D bmy_operon->Bacillomycin_D Leads to synthesis

Caption: Regulatory pathway of this compound D synthesis via the DegS/DegU two-component system.

Yield_Improvement_Workflow Start Start: Low-producing B. subtilis strain Strain_Improvement Strain Improvement Start->Strain_Improvement Mutagenesis Random Mutagenesis (ARTP, NTG) Strain_Improvement->Mutagenesis Genetic_Engineering Genetic Engineering (Overexpression of degU, etc.) Strain_Improvement->Genetic_Engineering High_Yielding_Strain High-Yielding Strain Mutagenesis->High_Yielding_Strain Genetic_Engineering->High_Yielding_Strain Fermentation_Optimization Fermentation Optimization High_Yielding_Strain->Fermentation_Optimization Media_Optimization Media Optimization (RSM) (Carbon, Nitrogen, Inducers) Fermentation_Optimization->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, Aeration) Fermentation_Optimization->Process_Optimization Optimized_Process Optimized Fermentation Process Media_Optimization->Optimized_Process Process_Optimization->Optimized_Process End End: Enhanced this compound D Yield Optimized_Process->End

Caption: Workflow for improving this compound D yield through strain and fermentation optimization.

Logical_Relationships_Factors Yield This compound D Yield Strain Bacterial Strain Strain->Yield Genetics Genetic Background (e.g., degU expression) Strain->Genetics Mutations Induced Mutations Strain->Mutations Fermentation Fermentation Conditions Fermentation->Yield Media Media Composition Fermentation->Media Physical Physical Parameters Fermentation->Physical Genetics->Yield Mutations->Yield Inducers Inducers (e.g., Fatty Acids) Media->Inducers Nutrients Nutrients (C/N ratio) Media->Nutrients pH_Temp pH & Temperature Physical->pH_Temp Aeration Aeration & Agitation Physical->Aeration Inducers->Yield Nutrients->Yield pH_Temp->Yield Aeration->Yield

Caption: Logical relationships of factors influencing this compound D yield.

References

Bacillomycin Solubility and Experimental Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bacillomycin, a lipopeptide antibiotic with potent antifungal properties. Our goal is to facilitate seamless experimentation by providing clear, actionable solutions to solubility and handling issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic lipopeptide antibiotic produced by various strains of Bacillus subtilis. Its structure, containing both a hydrophobic fatty acid chain and a hydrophilic peptide ring, makes it amphiphilic. This dual nature can lead to challenges in achieving and maintaining solubility in aqueous solutions commonly used in biological assays, sometimes resulting in precipitation and inaccurate experimental results.

Q2: In which solvents is this compound soluble?

This compound D shows good solubility in several organic solvents. Methanol (B129727) and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents for preparing stock solutions.[1] It is also reported to be soluble in dimethylformamide (DMF).

Q3: Is this compound soluble in water?

This compound D has limited solubility and stability in water. While it may show some solubility, it has a tendency to precipitate over time, especially at neutral or alkaline pH. For experimental purposes, it is highly recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions.

Q4: How should I store this compound solutions?

For long-term storage, it is best to store this compound as a lyophilized powder at -20°C. Stock solutions prepared in organic solvents like DMSO or methanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for long-term storage due to the compound's instability in water.

Quantitative Solubility Data

Solvent Quantitative Solubility (mg/mL) Qualitative Solubility & Remarks
DMSO Data not readily availableRecommended as a solvent for stock solutions.
Methanol Data not readily availableCommonly used for dissolving this compound D for various assays.[1]
Water Data not readily availablePoor solubility and stability.[2] Not recommended for primary dissolution.
Ethanol Data not readily availableMay be used as a co-solvent.

Note: To determine the solubility in a specific solvent, a saturation shake-flask method followed by quantification (e.g., using HPLC) is recommended.

Troubleshooting Guide

Issue: My this compound D precipitated after I added it to my aqueous cell culture medium.

This is a common issue due to the low aqueous solubility of this compound D.

Potential Cause Troubleshooting Step
High final concentration of this compound D Lower the final concentration of this compound D in your working solution. The effective concentration for antifungal activity may be lower than its solubility limit in the medium.
High percentage of organic solvent in the final solution Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells and to minimize precipitation.
Interaction with media components Divalent cations such as Ca²⁺ and Mg²⁺, often present in cell culture media, can cause precipitation of lipopeptides. Consider using a serum-free or low-serum medium for your experiment if possible.
pH of the medium This compound's stability and solubility can be pH-dependent. While most cell culture media are buffered around neutral pH, extreme pH shifts should be avoided.
Temperature fluctuations Ensure your solutions are brought to the experimental temperature gradually. Rapid temperature changes can sometimes induce precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound D Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound D in DMSO.

Materials:

  • This compound D (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the required amount of this compound D powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound D.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube gently until the this compound D is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for an Antifungal Assay

This protocol describes the preparation of a 100 µg/mL working solution of this compound D in a cell culture medium (e.g., RPMI 1640) from a 10 mg/mL DMSO stock solution.

Materials:

  • This compound D stock solution (10 mg/mL in DMSO)

  • Sterile cell culture medium (e.g., RPMI 1640)

  • Sterile conical tubes or flasks

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the 10 mg/mL this compound D stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 100 µg/mL working solution, first prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock solution to 990 µL of sterile cell culture medium. This results in a 100 µg/mL intermediate solution.

  • Further dilute this intermediate solution into the final assay medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µg/mL in a final volume of 1 mL, add 100 µL of the 100 µg/mL intermediate solution to 900 µL of the cell culture medium.

  • Mix the working solution gently by pipetting or inverting the tube.

  • Use the working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.

Visualizations

Bacillomycin_Mechanism_of_Action cluster_Cell Fungal Cell Membrane Cell Membrane (Ergosterol-rich) Cytoplasm Cytoplasm Membrane->Cytoplasm Membrane Disruption & Pore Formation ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces Death Cell Death Cytoplasm->Death Leakage Signaling CWI & HOG Signaling Pathways ROS->Signaling Activates Signaling->Death Leads to This compound This compound D This compound->Membrane Interacts with Ergosterol Troubleshooting_Workflow Start Start: Dissolving This compound D Prep_Stock Prepare Stock in DMSO or Methanol Start->Prep_Stock Check_Dissolved Is it fully dissolved? Prep_Stock->Check_Dissolved Dilute_Aqueous Dilute into Aqueous Medium Check_Dissolved->Dilute_Aqueous Yes Troubleshoot Troubleshooting Steps Check_Dissolved->Troubleshoot No Check_Precipitate Precipitation Observed? Dilute_Aqueous->Check_Precipitate Check_Precipitate->Troubleshoot Yes Success Proceed with Experiment Check_Precipitate->Success No Troubleshoot->Prep_Stock Adjust Protocol End End Success->End

References

Technical Support Center: Bacillomycin Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bacillomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of this compound, with a focus on its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a cyclic lipopeptide antibiotic produced by various strains of Bacillus subtilis. It consists of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain. Its potent antifungal activity makes it a valuable compound in research and drug development. However, like many complex biomolecules, this compound can degrade over time, leading to a loss of biological activity and the formation of impurities. Understanding its degradation pathways is crucial for ensuring the efficacy and safety of this compound-based products and for developing stable formulations.

Q2: What are the primary factors that influence the stability of this compound in storage?

The stability of this compound is primarily affected by:

  • pH: this compound is most stable at a physiological pH.[1] Extreme pH conditions, especially alkaline pH, can lead to a significant loss of activity. Complete loss of activity has been observed at a pH of 14.[2][3]

  • Temperature: this compound exhibits good thermal stability, maintaining its activity after being heated to 100°C.[2][3][4] However, long-term storage at elevated temperatures can accelerate degradation.

  • Light: Although not extensively documented for this compound specifically, complex organic molecules are often susceptible to photodegradation.[5] It is advisable to protect this compound from light during storage.

  • Enzymatic Degradation: While generally resistant to common proteases, specific enzymes from other microorganisms may degrade this compound.[6]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C or below for long-term stability. Protect from moisture.

  • In Solution: If storage in solution is necessary, use a buffer at or near physiological pH (around 7). Aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Antifungal Activity Degradation due to improper storage conditions (e.g., high pH, elevated temperature).Verify the pH of your stock solution. Ensure storage at recommended low temperatures. Prepare fresh solutions from a new lyophilized stock if degradation is suspected.
Cleavage of the cyclic peptide structure.Analyze the sample using HPLC-MS to check for the presence of linear degradation products. Cleavage of the cyclic structure results in a loss of biological activity.[6]
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Use a stability-indicating HPLC method to resolve the parent this compound peak from potential degradants. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products such as hydrolyzed peptides or oxidized forms.
Precipitation of this compound from Solution Poor solubility or aggregation at the storage pH or concentration.Ensure the pH of the solvent is within the stable range (around physiological pH). Consider using a co-solvent if solubility is an issue, but verify its compatibility and impact on stability.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound D under various conditions, with stability assessed by measuring its antifungal activity.

Condition Parameter Observation Reference
Temperature 25°C to 100°CStable antibacterial activity maintained.[2][3]
pH 2 to 12Activity remained stable, with significant enhancement at pH 8 and 10.[2][3]
14Complete loss of activity.[2][3]
Enzymes Proteinase K, Trypsin, Pepsin, PapainRetained activity after treatment.

Experimental Protocols

Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

Objective: To determine the rate of degradation of this compound under various temperature and pH conditions.

Materials:

  • Purified this compound

  • Buffers of varying pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)

  • High-purity water

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradants)

  • Incubators or water baths set to desired temperatures

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in high-purity water. Dilute the stock solution into the different pH buffers to a final known concentration.

  • Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C). Include a control sample stored at -20°C.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each condition.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • (Optional) MS Analysis: For samples showing significant degradation, analyze the sample using LC-MS to identify the mass of the degradation products.

Analysis of this compound Degradation Products by Mass Spectrometry

Objective: To identify the chemical nature of this compound degradation products.

Materials:

  • Degraded this compound sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Infusion: Introduce the degraded sample into the mass spectrometer via direct infusion or coupled with an HPLC system for separation of components.

  • MS Scan: Acquire full scan mass spectra to identify the molecular weights of the parent this compound and any new species formed.

  • Tandem MS (MS/MS): Select the molecular ions of the potential degradation products for fragmentation analysis (tandem MS).

  • Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the degradation products. For example, a linear peptide will show a characteristic series of b- and y-ions corresponding to the amino acid sequence.

Visualizations

Hypothesized Degradation Pathway of this compound

The primary degradation pathway for this compound in storage, particularly under harsh pH conditions, is likely hydrolysis of the peptide bonds within the cyclic structure, leading to a linearized, inactive form. Oxidation of susceptible amino acid residues like tyrosine is another potential degradation route.

Degradation_Pathway This compound Intact Cyclic this compound (Active) Linear_Peptide Linearized Lipopeptide (Inactive) This compound->Linear_Peptide Hydrolysis (e.g., high/low pH) Oxidized_this compound Oxidized this compound (Reduced Activity) This compound->Oxidized_this compound Oxidation (e.g., exposure to air/oxidizing agents) Further_Degradation Further Degradation Products (e.g., smaller peptides, amino acids) Linear_Peptide->Further_Degradation Further Hydrolysis Oxidized_this compound->Further_Degradation Further Degradation

Caption: Hypothesized degradation pathways of this compound in storage.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for investigating the stability of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock This compound Stock Solution Conditions Incubation under Stress Conditions (pH, Temp, Light) Stock->Conditions HPLC HPLC Analysis (Quantification) Conditions->HPLC Time-point Sampling LCMS LC-MS/MS Analysis (Identification of Degradants) Conditions->LCMS For degraded samples Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for this compound stability and degradation analysis.

References

Technical Support Center: Overcoming Challenges in Large-Scale Bacillomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of Bacillomycin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to specific issues you may encounter during your experiments.

Section 1: Fermentation Challenges

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low this compound yield is a common challenge in large-scale production. Several factors in your fermentation process could be contributing to this issue. Here is a step-by-step troubleshooting guide:

1. Strain Optimization:

  • Problem: The production capability of your Bacillus strain may be inherently low.

  • Solution: Consider strain improvement techniques. For instance, Atmospheric and Room-Temperature Plasma (ARTP) mutagenesis has been shown to significantly increase this compound L yield. A mutant strain, M86, obtained through ARTP mutagenesis, increased the yield from 244.22 to 415.89 mg/L.[1]

2. Fermentation Medium Composition:

  • Problem: The composition of your fermentation medium may not be optimal for this compound production.

  • Solution: Optimize the medium components. Key nutrients to consider are carbon sources, nitrogen sources, and specific amino acids.

    • Carbon and Nitrogen Sources: Ensure an adequate supply of carbon and nitrogen. Glucose and tryptone are commonly used.

    • Amino Acid Supplementation: The addition of specific amino acids can significantly boost production. For this compound L, the addition of glycine (B1666218) and serine has been shown to be effective.[1]

    • Inorganic Salts: Phosphate sources like K₂HPO₄ are crucial. Optimization of its concentration can lead to a substantial increase in yield.[1]

3. Fermentation Conditions:

  • Problem: Suboptimal physical parameters during fermentation can inhibit growth and product formation.

  • Solution: Meticulously control the fermentation environment.

    • pH: Maintain the pH in the optimal range, which is generally around 7.0.[2]

    • Temperature: The optimal temperature for Bacillus growth and this compound production is typically around 37°C.[3]

    • Aeration and Agitation: Adequate oxygen supply and mixing are critical. Challenges in maintaining uniform oxygen transfer and mixing dynamics are common during scale-up.[4] Ensure your bioreactor is equipped with proper agitation and aeration systems.

    • Foaming: Excessive foaming can be an issue in large bioreactors. Implement a foam control strategy.

Question: I am observing significant batch-to-batch variability in my this compound production. How can I ensure consistency?

Answer:

Batch-to-batch variability is a major hurdle in industrial-scale production. To improve consistency, focus on the following:

  • Standardized Inoculum Preparation: Ensure a consistent and healthy inoculum for each batch. This includes standardizing the age, cell density, and physiological state of the seed culture.

  • Raw Material Quality: The quality of your media components can vary. Use high-quality, consistent sources for all raw materials.

  • Process Control: Implement robust process control for all critical parameters, including pH, temperature, dissolved oxygen, and agitation speed.[4] Real-time monitoring and automated control systems are highly recommended for large-scale operations.[4]

  • Genetic Stability of the Strain: Periodically check the genetic stability of your production strain, especially after multiple generations of subculturing.[1]

Section 2: Downstream Processing and Purification

Question: I am struggling with the initial recovery and purification of this compound from the fermentation broth. What are the recommended methods?

Answer:

Effective downstream processing is crucial for obtaining high-purity this compound. A multi-step approach is typically required.

1. Initial Recovery (Crude Extraction):

  • Acid Precipitation: This is a common first step for lipopeptides like this compound. Lower the pH of the cell-free supernatant to around 2.0 with concentrated HCl to precipitate the crude this compound.[5]

  • Solvent Extraction: After precipitation, the crude product can be extracted using an organic solvent like methanol (B129727) or ethyl acetate.[3][6]

2. Purification:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most effective method for purifying this compound to a high degree.[1][5][6]

    • Column: A C18 column is commonly used.[1][5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid, is typically employed.[1][5]

Question: My purified this compound shows low stability. How can I prevent degradation?

Answer:

This compound stability is influenced by pH and temperature.

  • pH Stability: this compound D and F have been shown to be stable over a wide pH range, from 2 to 12 for this compound D and generally stable at physiological pH for this compound S.[2][7][8] However, it is crucial to determine the optimal pH for your specific this compound variant and formulation.

  • Thermal Stability: this compound D and F exhibit good thermal stability, retaining activity after incubation at temperatures up to 100°C.[2][3][7] Despite this, prolonged exposure to high temperatures during downstream processing should be avoided to prevent potential degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in the optimization of your this compound production.

Table 1: Fermentation Medium Optimization for this compound L Production

ComponentInitial ConcentrationOptimized ConcentrationResulting this compound L Yield (mg/L)Reference
Glucose20 g/L20 g/L676.47[1]
Tryptone5 g/L5 g/L676.47[1]
Yeast Extract1 g/L1 g/L676.47[1]
K₂HPO₄Not specified2.3 g/L676.47[1]
GlycineNot specified3.2 g/L676.47[1]
SerineNot specified0.6 g/L676.47[1]
Initial Yield244.22 mg/L (wild type)[1]
Yield after Mutagenesis415.89 mg/L (mutant)[1]

Table 2: Stability of this compound D and F

This compound TypeParameterConditionStabilityReference
This compound DpH2 - 12Stable[2][7]
Temperature25°C - 100°CStable[2][7]
This compound FpHWide rangeStable[3]
TemperatureUp to 100°CStable[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production and analysis.

Protocol 1: Crude Extraction of this compound
  • Cell Removal: Centrifuge the fermentation broth to pellet the bacterial cells.

  • Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 using concentrated HCl. Allow the precipitate to form overnight at 4°C.

  • Collection of Crude Product: Centrifuge the acidified supernatant to collect the crude this compound precipitate.

  • Solvent Extraction: Resuspend the precipitate in a suitable organic solvent (e.g., methanol or ethyl acetate) and stir for several hours.[3][6]

  • Solvent Evaporation: Centrifuge to remove any remaining solids and evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by RP-HPLC
  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase.

  • HPLC System:

    • Column: C18 analytical column (e.g., 9.4 x 150 mm).[5]

    • Mobile Phase A: 0.1% acetic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Detector: UV detector at 210 nm.[1][5]

  • Gradient Elution:

    • A typical gradient involves increasing the concentration of Mobile Phase B over time. For example, a linear gradient from 60% to 93% acetonitrile over 9 minutes.[5]

  • Fraction Collection: Collect the fractions corresponding to the this compound peaks.

  • Purity Analysis: Re-inject the collected fractions into the HPLC to confirm purity.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound production.

Bacillomycin_Production_Workflow cluster_fermentation Upstream Processing cluster_purification Downstream Processing Inoculum Inoculum Preparation Fermentation Large-Scale Fermentation Inoculum->Fermentation Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Optimization Medium & Condition Optimization Optimization->Fermentation Precipitation Acid Precipitation Harvest->Precipitation Extraction Solvent Extraction Precipitation->Extraction HPLC RP-HPLC Purification Extraction->HPLC QC Quality Control (LC-MS) HPLC->QC Final_Product Pure This compound QC->Final_Product

Caption: Overview of the this compound production and purification workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low this compound Yield Strain Suboptimal Strain Problem->Strain Medium Non-optimized Medium Problem->Medium Conditions Incorrect Fermentation Conditions Problem->Conditions Mutagenesis Strain Improvement (e.g., ARTP) Strain->Mutagenesis Medium_Opt Medium Component Optimization (Carbon, Nitrogen, Amino Acids) Medium->Medium_Opt Condition_Opt Process Parameter Control (pH, Temp, Aeration) Conditions->Condition_Opt

Caption: Troubleshooting logic for addressing low this compound yield.

References

Bacillomycin D stability and degradation analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation analysis of Bacillomycin D. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work with this compound D.

1. Issue: Loss of Antifungal Activity in My this compound D Sample

  • Question: I have observed a significant decrease or complete loss of antifungal activity in my this compound D sample. What could be the potential causes and how can I troubleshoot this?

  • Answer: Loss of antifungal activity can stem from several factors related to sample handling and storage. Here is a step-by-step guide to investigate the issue:

    Step 1: Verify Storage Conditions. this compound D is generally stable, but improper storage can lead to degradation.[1] Ensure that your sample has been stored under appropriate conditions. Long-term storage at room temperature is not recommended. For optimal stability, store this compound D at 2-8°C.[1]

    Step 2: Assess pH of the Solution. this compound D maintains its antifungal activity over a broad pH range, typically from 2 to 12.[2][3][4] However, extreme pH values outside this range during your experimental setup could potentially lead to hydrolysis of the peptide backbone. Verify the pH of your experimental buffer or medium.

    Step 3: Evaluate Temperature Exposure. This lipopeptide is known to be thermally stable, retaining activity even after incubation at temperatures up to 100°C for 30 minutes.[2][3][4] If your experiment involved prolonged exposure to very high temperatures, it is worth investigating potential thermal degradation.

    Step 4: Check for Contamination. While this compound D is resistant to many common proteases, microbial contamination in your sample or experimental setup could introduce enzymes that may degrade the molecule.[2][3] Perform a sterility test on your sample.

    Step 5: Analytical Confirmation of Integrity. If the above steps do not resolve the issue, it is recommended to analyze the integrity of your this compound D sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] A shift in the retention time or the appearance of new peaks in the chromatogram compared to a standard or a fresh sample would indicate degradation.

    Experimental Workflow for Investigating Loss of Activity:

    start Start: Loss of Activity Observed storage Verify Storage Conditions (2-8°C) start->storage ph Check pH of Solution (pH 2-12) storage->ph temp Assess Temperature Exposure (≤ 100°C) ph->temp contam Test for Microbial Contamination temp->contam analytical Perform HPLC/LC-MS Analysis contam->analytical degraded Sample Degraded: Prepare Fresh Sample analytical->degraded Degradation Detected stable Sample Stable: Investigate Assay Conditions analytical->stable No Degradation Detected

    Troubleshooting workflow for loss of this compound D activity.

2. Issue: Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: My HPLC/LC-MS analysis of a this compound D sample shows additional, unexpected peaks. What could be the origin of these peaks?

  • Answer: The appearance of unexpected peaks can indicate the presence of impurities, degradation products, or different isoforms of this compound D.

    Possible Causes:

    • Isoforms: this compound D is often produced as a mixture of homologous lipopeptides with variations in the fatty acid chain length (e.g., C14, C15, C16).[5][8] These isoforms will have slightly different retention times in HPLC and different molecular weights in MS.

    • Degradation Products: If the sample has been subjected to harsh conditions (e.g., extreme pH, high temperature for extended periods, strong oxidizing agents), the cyclic peptide structure may be compromised. Hydrolysis of the peptide bonds or modification of the amino acid side chains can lead to the formation of degradation products.

    • Impurities from Extraction: The purification process might not have completely removed all other secondary metabolites produced by the Bacillus strain, such as surfactins or fengycins.[5][7]

    Troubleshooting Steps:

    • Review Production and Purification Data: Check the initial characterization data of your this compound D batch to see if multiple isoforms were initially present.

    • Analyze with High-Resolution Mass Spectrometry (HRMS): HRMS can help in determining the elemental composition of the unexpected peaks, which can aid in their identification as either known isoforms or potential degradation products.

    • Perform Forced Degradation Studies: To confirm if the peaks are degradation products, you can subject a fresh sample of this compound D to forced degradation conditions (e.g., acid, base, oxidation, heat) and monitor the appearance and growth of these peaks over time.

    Logical Relationship of Unexpected Peaks:

    peaks Unexpected Peaks in HPLC/LC-MS isoforms Natural Isoforms (e.g., C14, C15, C16) peaks->isoforms degradation Degradation Products (Hydrolysis, Oxidation) peaks->degradation impurities Purification Impurities (e.g., Surfactin, Fengycin) peaks->impurities

    Potential sources of unexpected peaks in analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound D? A1: For long-term stability, this compound D should be stored at 2-8°C.[1] It is advisable to store it as a lyophilized powder or in a suitable solvent in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How stable is this compound D to changes in pH? A2: this compound D is highly stable over a wide pH range, maintaining its antifungal activity from pH 2 to 12.[2][3][4] This makes it suitable for various applications in different buffer systems.

Q3: What is the thermal stability of this compound D? A3: this compound D exhibits excellent thermal stability. Studies have shown that it retains its biological activity after being heated to 100°C for 30 minutes.[2][3][4]

Q4: Is this compound D susceptible to enzymatic degradation? A4: this compound D is resistant to degradation by a variety of common proteases, including proteinase K, trypsin, pepsin, and papain.[2][3] This resistance is attributed to its cyclic structure and the presence of D-amino acids.[8]

Quantitative Data Summary

The following table summarizes the stability of this compound D under various conditions based on the retention of its antifungal activity.

ParameterConditionStability OutcomeReference
pH 2 - 12 (at room temperature)Antifungal activity maintained[2][3]
Temperature 50°C for 30 minutesAntifungal activity maintained[2]
100°C for 30 minutesAntifungal activity maintained[2][4]
Enzymes Proteinase K, Trypsin, Pepsin, PapainAntifungal activity maintained[2][3]

Experimental Protocols

Protocol 1: HPLC Method for this compound D Purity and Stability Assessment

This protocol provides a general method for analyzing this compound D. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid, TFA).

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Elution: A typical gradient could be starting from 30% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (due to the presence of Tyrosine).

  • Sample Preparation: Dissolve this compound D in the initial mobile phase composition or methanol.

  • Analysis: Inject the sample and monitor the chromatogram for the this compound D peak and any degradation products. Purity is assessed by the relative area of the main peak. Stability is determined by comparing the peak area of this compound D in a stressed sample to that of an unstressed control.

Protocol 2: LC-MS for Identification of this compound D and its Degradation Products

  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-TOF or ESI-MS/MS).[3][6]

  • LC Conditions: Use an HPLC method similar to the one described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 500-1500.

    • Expected Ions: Look for the protonated molecules [M+H]⁺ of the this compound D isoforms (e.g., C14 at m/z ~1031, C15 at m/z ~1045, C16 at m/z ~1059).[5]

  • Analysis: The LC-MS data will provide both the retention time and the mass-to-charge ratio of the components in the sample. This allows for the confirmation of the identity of this compound D isoforms and the tentative identification of degradation products based on their mass shifts. For structural elucidation of unknown degradation products, tandem MS (MS/MS) can be performed.[9]

Workflow for a this compound D Stability Study:

start Start: Stability Study prep Prepare this compound D Solutions in Buffers (e.g., pH 4, 7, 9) start->prep stress Expose Samples to Stress Conditions (e.g., 40°C, 60°C, Light) prep->stress sampling Collect Samples at Time Points (e.g., 0, 1, 2, 4 weeks) stress->sampling hplc Analyze by HPLC-UV for Quantification sampling->hplc lcms Analyze by LC-MS for Identification sampling->lcms data Analyze Data: Degradation Kinetics and Product Identification hplc->data lcms->data report Generate Stability Report data->report

General workflow for conducting a stability study of this compound D.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Bacillomycin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the antimicrobial activity of Bacillomycin D. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound D's antimicrobial activity?

A1: this compound D, a cyclic lipopeptide from the iturin family, primarily exerts its antifungal activity by disrupting the integrity of the fungal cell membrane.[1][2][3] This interaction leads to several downstream effects, including:

  • Morphological Changes: It causes significant damage to the plasma membrane and cell wall of fungal hyphae and conidia.[2][4][5][6][7]

  • Leakage of Intracellular Components: The disruption of the membrane results in the leakage of cytoplasmic contents, leading to cell death.[1][8]

  • Induction of Oxidative Stress: this compound D induces the accumulation of reactive oxygen species (ROS) within the fungal cells, contributing to its fungicidal effect.[2][4][5][7][9]

  • Biofilm Inhibition: It can also interfere with biofilm formation, a critical virulence factor for many pathogenic fungi.[3]

Q2: Are there known methods to increase the inherent antimicrobial potency of this compound D?

A2: Yes, two primary strategies are being explored to enhance the antimicrobial activity of this compound D: structural modification and synergistic combinations.

  • Structural Modification: The length of the β-amino fatty acid chain in the lipopeptide structure influences its activity. For instance, different isoforms, such as C15-Bacillomycin D and C16-Bacillomycin D, exhibit varying levels of fungicidal activity and toxicity.[9][10] This suggests that synthesizing or isolating specific isoforms can optimize antimicrobial performance.

  • Synergistic Combinations: Combining this compound D with other antimicrobial agents can lead to a synergistic effect, where the combined activity is greater than the sum of their individual effects. This approach can also help reduce the required dosage and potential toxicity of the combined drugs.[10][11]

Q3: Can this compound D be effective against bacterial pathogens?

A3: While this compound D is predominantly known for its strong antifungal properties, some studies have reported antibacterial activity, particularly against Gram-positive bacteria.[1][3] For example, this compound D has demonstrated effectiveness against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[3][12] However, its primary application and the bulk of research have focused on its potent effects against filamentous fungi and yeasts.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Antifungal Activity in a Broth Microdilution Assay
Possible Cause Troubleshooting Step
Poor Solubility of this compound D This compound D is a lipopeptide and may have limited solubility in aqueous media. Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay does not exceed non-toxic levels (typically ≤1%).
Inappropriate Fungal Inoculum Size An overly dense fungal suspension can overwhelm the antimicrobial agent. Standardize your inoculum to the recommended concentration for the specific fungal species as per CLSI or EUCAST guidelines (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).
Binding to Plasticware Lipopeptides can sometimes adhere to the surface of standard polystyrene microtiter plates. Consider using low-binding plates to ensure the effective concentration of this compound D in the medium is not reduced.
Degradation of the Compound Ensure the this compound D stock solution is stored properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: High Cytotoxicity Observed in Mammalian Cell Lines at Effective Antifungal Concentrations
Possible Cause Troubleshooting Step
High Concentration of this compound D The effective concentration of this compound D against fungi may be close to its cytotoxic concentration for mammalian cells. The C16 isoform, for example, has shown higher toxicity to human erythrocytes.[10]
Synergistic Combination Approach Investigate combining a sub-inhibitory concentration of this compound D with another antifungal agent, such as Amphotericin B. This can significantly lower the required concentration of this compound D, thereby reducing cytotoxicity while maintaining or even enhancing the antifungal effect.[10][11][13][14]
Use of a Different this compound D Isoform If possible, test different isoforms of this compound D. For example, C15-Bacillomycin D has been shown to have potent antifungal activity.[9] The optimal isoform may vary depending on the target pathogen and the acceptable level of cytotoxicity.

Quantitative Data Summary

Table 1: Synergistic Antifungal Activity of this compound D with Amphotericin B against Candida Species

Candida StrainMIC of this compound D alone (µg/mL)MIC of Amphotericin B alone (µg/mL)MIC in Combination (this compound D / Amphotericin B) (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
C. albicans ATCC 1023112.50.250.39 / 0.060.28Synergy
C. albicans clinical isolate250.50.78 / 0.120.28Synergy
C. parapsilosis ATCC 2201912.513.12 / 0.120.37Synergy
C. krusei ATCC 62582526.25 / 0.250.37Synergy
C. glabrata ATCC 90030250.53.12 / 0.250.5Synergy

Data extracted from Tabbene et al. (2015).[10][11] FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Determination of Synergistic Activity using the Checkerboard Assay

This protocol outlines the methodology to assess the synergistic interaction between this compound D and another antifungal agent (e.g., Amphotericin B) against a target fungus.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound D and the partner antifungal in DMSO.

    • Prepare a standardized fungal inoculum in RPMI-1640 medium according to CLSI guidelines.

  • Checkerboard Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of both compounds.

    • Serially dilute this compound D along the rows and the partner antifungal along the columns.

    • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include wells with each drug alone as controls, as well as a drug-free growth control.

    • Incubate the plate at the optimal temperature for the fungus (e.g., 35°C for Candida albicans) for 24-48 hours.

  • Data Analysis:

    • Visually or spectrophotometrically determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Visualizations

Synergistic_Antifungal_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Stock_BD This compound D Stock Solution Serial_Dilution Create 2D Serial Dilution in 96-well Plate Stock_BD->Serial_Dilution Stock_AF Partner Antifungal Stock Solution Stock_AF->Serial_Dilution Inoculum Standardized Fungal Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret Interpret Synergy, Additivity, or Antagonism Calc_FICI->Interpret

Caption: Workflow for determining synergistic antifungal activity.

BacillomycinD_MOA cluster_membrane Fungal Cell Membrane cluster_cellular Intracellular Effects BD This compound D Membrane_Disruption Membrane Disruption BD->Membrane_Disruption ROS Accumulation of Reactive Oxygen Species (ROS) BD->ROS Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Morph_Change Morphological Changes Membrane_Disruption->Morph_Change Cell_Death Fungal Cell Death Leakage->Cell_Death Morph_Change->Cell_Death ROS->Cell_Death

Caption: Mechanism of action of this compound D.

References

Technical Support Center: Culture Optimization for Enhanced Bacillomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Bacillomycin production experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its production optimized?

A1: this compound is a type of cyclic lipopeptide antibiotic produced by various Bacillus species, such as Bacillus amyloliquefaciens and Bacillus subtilis. It belongs to the iturin family of lipopeptides and exhibits strong antifungal activity against a wide range of plant pathogens. Production is often optimized because wild-type strains typically produce low yields, which limits its industrial and agricultural applications. Enhancing production is crucial for its potential use as a biogenic fungicide.

Q2: Which bacterial species are most commonly used for this compound production?

A2: The most commonly cited species for this compound production are Bacillus amyloliquefaciens and Bacillus subtilis. These species are known to synthesize a variety of lipopeptides, including different analogues of this compound such as this compound D, F, and L.

Q3: What are the main factors influencing the yield of this compound in a culture?

A3: The primary factors influencing this compound yield include the composition of the fermentation medium (carbon and nitrogen sources, amino acids, and inorganic salts), physical culture conditions (pH, temperature, aeration, and agitation), and the genetic background of the producing strain.

Q4: How is this compound typically extracted and purified from a fermentation broth?

A4: this compound is commonly extracted from the culture supernatant through acid precipitation, where the pH is lowered to around 2.0 using an acid like HCl, causing the lipopeptides to precipitate. The precipitate is then collected via centrifugation and can be further purified using methods like methanol (B129727) extraction followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Low this compound Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I address them?

A: Low yield is a common issue in this compound fermentation. The problem can often be traced back to suboptimal culture medium composition or inadequate physical fermentation parameters.

Troubleshooting Steps:

  • Medium Composition Review:

    • Carbon Source: While glucose is common, high concentrations can cause catabolite repression. Consider using alternative carbon sources or a fed-batch strategy to maintain lower glucose levels.

    • Nitrogen Source: Evaluate both organic and inorganic nitrogen sources. Supplementing with specific amino acids like glycine (B1666218) and serine has been shown to significantly boost this compound L production.

    • Inorganic Salts: The concentration of salts like K₂HPO₄ can have a significant positive effect on the yield.

    • Precursors: The addition of certain fatty acids, such as sodium propionate, can increase the yield of this compound D by up to 44%.

  • Optimization of Physical Parameters:

    • pH: The optimal pH for this compound production can vary, but it is a critical parameter. For some Bacillus species, a pH of 7.0 to 8.0 has been found to be optimal. It's recommended to monitor and control the pH during fermentation, as metabolic activity can cause it to shift.

    • Temperature: Temperature significantly affects both bacterial growth and metabolite production. Optimal temperatures for this compound production are often reported between 25°C and 37°C.

    • Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic Bacillus species. Both aeration and agitation rates affect the dissolved oxygen (DO) concentration. Insufficient oxygen can limit growth and synthesis. It is important to optimize the agitation and aeration rates to ensure a sufficient oxygen transfer rate without causing excessive shear stress on the cells.

Issue 2: Inconsistent Production Between Batches

Q: I am observing significant variability in this compound yield from one fermentation batch to another. What could be the cause of this inconsistency?

A: Inconsistent yields are often due to variations in inoculum quality, media preparation, or slight deviations in fermentation conditions.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age and cell density of the seed culture. Using a two-stage inoculum strategy can improve consistency.

  • Ensure Media Homogeneity: Prepare a large batch of medium to be used for multiple fermentations if possible. If not, ensure precise and consistent measurement of all components for each new batch.

  • Calibrate Equipment: Regularly calibrate all equipment, including pH meters, temperature probes, and bioreactor controllers, to ensure accuracy and reproducibility.

  • Monitor Raw Materials: The quality of raw materials, such as yeast extract or peptone, can vary between suppliers and even between lots from the same supplier. This can impact the final yield.

Issue 3: Fermentation Contamination

Q: My fermentation culture is showing signs of contamination (e.g., unexpected drop in pH, unusual cell morphology). How can I prevent this?

A: Bacterial contamination can interfere with the metabolism of the production strain, consume nutrients, and potentially degrade the final product, leading to failed fermentations.

Preventative Measures:

  • Strict Sterilization: Ensure that the bioreactor, all fittings, and the culture medium are properly sterilized. Autoclave at the correct temperature and for the appropriate duration.

  • Aseptic Inoculation: Use aseptic techniques during inoculation and sampling to prevent the introduction of foreign microbes.

  • Air Filtration: Use sterile filters for both the air inlet and outlet of the fermenter to prevent airborne contamination.

  • Strain Purity: Regularly check the purity of your working cell bank to ensure it has not been contaminated.

Quantitative Data Summary

Table 1: Effect of Medium Optimization on this compound L Production

Medium ComponentInitial ConcentrationOptimized ConcentrationResulting this compound L Yield (mg/L)Fold Increase
Original Medium --244.22-
ARTP Mutagenesis --415.891.70
Optimized Medium
Glucose20 g/L20 g/L676.472.77
Tryptone5 g/L5 g/L
Yeast Extract1 g/L1 g/L
K₂HPO₄-2.3 g/L
Glycine-3.2 g/L
Serine-0.6 g/L
Data synthesized from a study on Bacillus amyloliquefaciens M86.

Table 2: Influence of Physical Parameters on Lipopeptide Production

ParameterCondition 1Yield 1Condition 2Yield 2Optimal Range/Value
Temperature 15°CLower Fengycin/Surfactin25°CHigher Fengycin/Surfactin25-30°C
pH Uncontrolled~5 g/L (Surfactin)Controlled at 7.0Lower Yield7.0 - 8.0
Aeration Rate 0.5 VVM-1.0 VVMHigher Biomass>1.0 VVM
Agitation Speed 200 rpm-350-600 rpmHigher Biomass250 rpm or higher
Data compiled from various studies on Bacillus species.

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Production
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of Bacillus amyloliquefaciens into 50 mL of Luria-Bertani (LB) medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 18 hours.

  • Fermentation:

    • Prepare the production medium (e.g., Landy medium or an optimized medium as described in Table 1).

    • Inoculate 200 mL of the production medium in a 500 mL flask with a 3% (v/v) inoculum from the seed culture.

    • Incubate the flask at 30°C with shaking at 200 rpm for 48-72 hours.

Protocol 2: Extraction and Quantification of this compound
  • Cell Removal: Centrifuge the fermentation broth at 12,000 x g for 20 minutes at 4°C to pellet the cells.

  • Acid Precipitation:

    • Collect the cell-free supernatant.

    • Adjust the pH of the supernatant to 2.0 using 5M HCl.

    • Refrigerate at 4°C for at least 4 hours to allow for complete precipitation of the lipopeptides.

  • Collection and Extraction:

    • Centrifuge the acidified supernatant at 8,000 rpm for 5-10 minutes to collect the precipitate.

    • Discard the supernatant and dry the precipitate.

    • Extract the lipopeptides from the precipitate by adding methanol and incubating for several hours.

  • Quantification:

    • Filter the methanol extract through a 0.22 µm filter.

    • Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% acetic acid) for separation.

    • Detect the this compound peaks at a wavelength of 210 nm and quantify by comparing the peak area to a known standard.

Visual Guides and Workflows

Culture_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Analysis & Optimization Strain Strain Selection & Inoculum Prep Ferment Shake Flask / Bioreactor Fermentation Strain->Ferment Medium Medium Formulation Medium->Ferment Monitor Monitor Parameters (pH, Temp, DO) Ferment->Monitor Extract Extraction & Purification Ferment->Extract Monitor->Ferment Quantify HPLC Quantification Extract->Quantify Analyze Analyze Yield Quantify->Analyze Optimize Optimize Parameters (RSM, etc.) Analyze->Optimize Optimize->Medium Optimize->Ferment

Caption: Workflow for this compound production and optimization.

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Medium Review Medium Composition (C/N source, salts, amino acids) Start->Check_Medium Check_Params Review Physical Parameters (pH, Temp, Aeration, Agitation) Start->Check_Params Check_Inoculum Verify Inoculum Quality (Age, Density, Purity) Start->Check_Inoculum Optimization Perform Systematic Optimization (e.g., Response Surface Methodology) Check_Medium->Optimization Check_Params->Optimization Check_Inoculum->Optimization Strain_Mutation Consider Strain Improvement (e.g., ARTP Mutagenesis) Optimization->Strain_Mutation If optimization is insufficient Result_Improved Yield Improved Optimization->Result_Improved Strain_Mutation->Result_Improved

Caption: Troubleshooting flowchart for low this compound yield.

Bacillomycin_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Key Regulatory Genes cluster_synthesis Biosynthesis & Transport FattyAcids Fatty Acids (e.g., Propionate) DegU degU FattyAcids->DegU + DegQ degQ FattyAcids->DegQ + Spo0A spo0A FattyAcids->Spo0A + Other_Sigs sigH, sigM FattyAcids->Other_Sigs + QuorumSensing Quorum Sensing QuorumSensing->DegU + QuorumSensing->Spo0A + bmy_operon This compound Synthesis Genes (bmyDABC) DegU->bmy_operon + DegQ->bmy_operon + Spo0A->bmy_operon + Other_Sigs->bmy_operon + Transport ABC Transporter (ytrBCC2DEF) bmy_operon->Transport This compound This compound Production bmy_operon->this compound Transport->this compound

Caption: Simplified regulatory pathway for this compound synthesis.

Validation & Comparative

A Comparative Guide to the Antifungal Activity of Bacillomycin and Iturin Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective antifungal agents is a continuous endeavor in both agricultural and clinical research. Among the promising candidates are the cyclic lipopeptides produced by Bacillus species, notably the iturin and bacillomycin families. Both families are structurally related, classified under the broader iturin group, and are recognized for their potent fungicidal properties. This guide provides an objective comparison of their antifungal activities, supported by experimental data, detailed methodologies, and mechanistic insights to aid in research and development.

Structural and Functional Overview

This compound and iturin are cyclic heptapeptides linked to a β-amino fatty acid chain of variable length.[1][2] They belong to the iturinic lipopeptide family, which also includes mycosubtilin.[2] The primary mode of action for these lipopeptides is the disruption of the fungal cell membrane's integrity.[3][4] Their amphiphilic nature allows them to interact with and insert into the lipid bilayer, leading to the formation of pores or ion-conducting channels. This disrupts the membrane potential, causes leakage of essential cellular components, and ultimately results in cell death.[3][4]

While sharing a common overarching mechanism, subtle structural differences between and within the this compound and iturin families can lead to variations in their antifungal spectrum and potency. For instance, the length of the fatty acid chain has been shown to influence both the antifungal and hemolytic activities of this compound D-like lipopeptides.[5][6]

Quantitative Comparison of Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and iturin compounds against various fungal pathogens as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of this compound Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound DCandida albicans12.5 - 25[7]
This compound D-like (C16)Candida albicans12.5 - 25[5]
This compound D-like (C15)Candida albicansModerate activity[5]
This compound D-like (C14)Candida albicansWeak activity[5]
This compound Homologue (AF4)Candida albicans2 - 4[4][8]
This compound Homologue (AF4)Candida tropicalis2 - 4[4][8]
This compound Homologue (AF4)Candida auris2 - 4[4][8]
This compound Homologue (AF4)Cryptococcus neoformans2 - 4[4][8]

Table 2: Antifungal Activity of Iturin Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
Iturin ACandida albicans25[9][10]
Iturin ACandida albicans32[11][12]
Iturin A1Candida albicans5[2]
Iturin A2/A4/A5Candida albicans10[2]
Iturin AAspergillus niger25[13]
Iturin AFusarium oxysporum60 (EC50)*[14]

*EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanisms of Antifungal Action

The primary mechanism for both families is the disruption of the fungal cell membrane. However, further studies have elucidated more specific interactions and downstream effects.

General Mechanism of Membrane Disruption

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Phospholipids Phospholipids Phospholipids->Pore Lipopeptide This compound / Iturin (Amphiphilic Structure) Lipopeptide->Ergosterol Interaction Lipopeptide->Phospholipids Insertion Leakage Leakage of Ions & Cellular Contents Pore->Leakage Death Fungal Cell Death Leakage->Death

Iturin A-Specific Antifungal Pathway

Iturin A has been shown to induce apoptosis in fungal cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[11][12]

G IturinA Iturin A Mitochondrion Mitochondrion IturinA->Mitochondrion ROS ROS Mitochondrion->ROS MMP MMP Mitochondrion->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Nucleus Nucleus Apoptosis->Nucleus

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.[5][13]

  • Preparation of Fungal Inoculum: Fungal spores are harvested from a fresh culture plate and suspended in sterile saline or broth. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound (this compound or iturin) is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Potato Dextrose Broth or RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (fungus and medium, no compound), negative (medium only), and solvent controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28°C) for 24-72 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[3]

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Fungal Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Agar (B569324) Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity.[3][15]

  • Plate Preparation: A standardized fungal inoculum is spread evenly over the surface of an agar plate (e.g., Potato Dextrose Agar).

  • Well Creation: Sterile wells are created in the agar using a cork borer.

  • Compound Addition: A known concentration of the test compound is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature for 3-5 days.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured.[3]

Conclusion

Both this compound and iturin families represent a rich source of potent antifungal compounds. The available data suggests that this compound D and its homologues may exhibit slightly higher potency against Candida species compared to iturin A in some studies. However, it is crucial to note that direct comparative studies across a broad range of fungal pathogens are limited, and the observed activity can be influenced by the specific fungal strain, experimental conditions, and the particular homologue of the lipopeptide being tested.

The primary mechanism of action for both families is the disruption of the fungal cell membrane. Further research into the specific molecular interactions and downstream cellular effects, such as the induction of apoptosis by iturin A, will be valuable for the development of targeted antifungal therapies. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these promising lipopeptides. Future research should focus on comprehensive, side-by-side comparisons of purified this compound and iturin homologues to establish a more definitive understanding of their relative antifungal efficacy and spectrum.

References

A Comparative Analysis of Bacillomycin D and Bacillomycin L: Structure, Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacillomycin D and this compound L, members of the iturin family of cyclic lipopeptides produced by various Bacillus species, represent a promising class of natural antifungal agents. Their potent activity against a broad spectrum of phytopathogenic and clinically relevant fungi has garnered significant interest in the fields of biocontrol and drug development. This guide provides a detailed comparative analysis of this compound D and this compound L, focusing on their structural differences, antifungal efficacy, hemolytic activity, and mechanisms of action, supported by experimental data and detailed protocols.

Structural and Biosynthetic Differences

This compound D and this compound L are both cyclic heptapeptides linked to a β-amino fatty acid chain of variable length (typically C14-C17). Their primary structural difference lies in the amino acid sequence of the peptide ring.

This compound D has the peptide sequence: L-Asn-D-Tyr-D-Asn-L-Pro -L-Glu-D-Ser-L-Thr.[1]

This compound L has the peptide sequence: L-Asn-D-Tyr-D-Asn-L-Ser -L-Gln-D-Ser-L-Thr.

The biosynthesis of both lipopeptides is carried out by large, multi-modular non-ribosomal peptide synthetases (NRPSs). The gene cluster responsible for this compound D synthesis is the bam operon, while the bmy operon governs the synthesis of this compound L.

Comparative Antifungal Activity

Both this compound D and this compound L exhibit potent antifungal activity against a wide range of filamentous fungi and yeasts. Their efficacy, often measured by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), can vary depending on the target organism and the specific homolog of the lipopeptide (differing in fatty acid chain length).

Fungal SpeciesThis compound DThis compound LReference
Fusarium graminearumMIC: 64 µg/mL-[2]
EC50: ~30 µg/mL-[3]
Fusarium oxysporumMIC: 8 mg/L (C16 homolog)IC50: < 2 µg/mL[4][5]
Saccharomyces cerevisiae-MIC: 30 µg/mL[6]
-Lethal Dose: 60 µg/mL[7]
Colletotrichum gloeosporioidesMIC: 2.2 µg/mL-[8]
Candida albicansActive (Fungicidal)-[9][10]
Aspergillus flavusActive-

Comparative Hemolytic Activity

A critical aspect of the therapeutic potential of lipopeptides is their hemolytic activity, which can be a limiting factor due to toxicity. Both this compound D and L are known to possess hemolytic properties.

LipopeptideHemolytic ActivityQuantitative DataReference
This compound D (C16 homolog)Strong50% hemolysis at 22.14 µM[5]
This compound LStrong-[5]

Mechanism of Action

The primary mode of action for both this compound D and L is the disruption of fungal cell membranes, leading to pore formation, leakage of cellular contents, and ultimately, cell death. However, recent studies have revealed more intricate details of their mechanisms, including the activation of specific signaling pathways.

This compound D

This compound D interacts with the fungal plasma membrane, causing morphological changes and inducing the accumulation of reactive oxygen species (ROS).[3] In Fusarium graminearum, it has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways.[3] Furthermore, this compound D can act as a signaling molecule, activating biofilm formation in the producing bacterium.[8]

BacillomycinD_Mechanism cluster_membrane Fungal Cell Membrane cluster_signaling Intracellular Signaling This compound D This compound D Membrane Disruption Membrane Disruption This compound D->Membrane Disruption Interacts with ROS Accumulation ROS Accumulation Membrane Disruption->ROS Accumulation Pore Formation Pore Formation Membrane Disruption->Pore Formation CWI Pathway CWI Pathway Membrane Disruption->CWI Pathway Activates HOG Pathway HOG Pathway Membrane Disruption->HOG Pathway Activates Cell Death Cell Death ROS Accumulation->Cell Death Induces Pore Formation->Cell Death Leads to CWI Pathway->Cell Death HOG Pathway->Cell Death

This compound D's multifaceted mechanism of action.
This compound L

The mechanism of this compound L also involves direct interaction with the fungal cell membrane, with a proposed interaction with sterols leading to membrane destruction.[6] It is known to form pores, causing the release of intracellular components.[6] In Rhizoctonia solani, this compound L has been shown to alter the expression of genes related to cellular stress, including those involved in calcium homeostasis and energy metabolism.[6] Like this compound D, it can also act as a signaling molecule, influencing biofilm formation in its producing strain.

BacillomycinL_Mechanism cluster_membrane Fungal Cell Membrane cluster_cellular_response Cellular Response This compound L This compound L Sterol Interaction Sterol Interaction This compound L->Sterol Interaction Gene Expression Alteration Cellular Stress Genes Calcium Homeostasis Energy Metabolism This compound L->Gene Expression Alteration Induces Pore Formation Pore Formation Sterol Interaction->Pore Formation Membrane Permeabilization Membrane Permeabilization Pore Formation->Membrane Permeabilization Cell Death Cell Death Membrane Permeabilization->Cell Death Leads to Gene Expression Alteration->Cell Death

This compound L's mechanism involving membrane interaction and gene expression changes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antifungal agent against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for many fungi)

  • This compound D or L stock solution of known concentration

  • Sterile diluent (e.g., the growth medium)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture the target fungus on a suitable agar (B569324) medium. Prepare a spore suspension or yeast cell suspension in sterile saline or medium and adjust the concentration to a standard density (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution of Lipopeptide: In a 96-well plate, add 100 µL of growth medium to all wells except the first column. In the first column, add 200 µL of the highest concentration of the this compound to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no lipopeptide), and the twelfth column as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

MIC_Workflow A Prepare Fungal Inoculum C Inoculate wells with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate Plate C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for MIC determination.
Hemolytic Activity Assay

This assay is used to determine the concentration of a compound that causes 50% lysis of red blood cells (HC50).

Materials:

  • Fresh defibrinated sheep or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound D or L solutions of varying concentrations

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge tubes or 96-well plates

  • Spectrophotometer

Procedure:

  • Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with different concentrations of the this compound solution. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).

  • Incubation: Incubate the mixtures at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the tubes/plate to pellet the intact RBCs.

  • Measurement of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is determined by plotting the percentage of hemolysis against the lipopeptide concentration.

Conclusion

This compound D and this compound L are potent antifungal lipopeptides with significant potential for various applications. While both share a similar overall structure and primary mechanism of action involving membrane disruption, they exhibit differences in their specific amino acid composition, which likely contributes to the observed variations in their antifungal spectrum and potency. This compound D has been more extensively studied in terms of its interaction with specific fungal signaling pathways. A key consideration for their therapeutic use is their inherent hemolytic activity, which necessitates careful evaluation and potential structural modifications to enhance their therapeutic index. Further research focusing on a direct, side-by-side comparison of their biological activities under standardized conditions will be crucial for fully elucidating their respective advantages and guiding their development as next-generation antifungal agents.

References

Bacillomycin's Antifungal Power Validated in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antifungal efficacy of Bacillomycin D family lipopeptides, AF4 and AF5, against other alternatives, supported by experimental data. The data underscores their potential as potent therapeutic agents against invasive fungal infections.

Two novel this compound D derivatives, designated AF4 and AF5, have demonstrated significant in vivo efficacy in murine models of disseminated candidiasis, cryptococcosis, and aspergillosis.[1] These lipopeptides show promise in improving survival rates and reducing fungal burden in vital organs, performing comparably to the established antifungal drug, caspofungin.[2][3]

Comparative Efficacy of this compound Derivatives and Caspofungin

The in vivo antifungal activity of AF4 and AF5 was rigorously evaluated in murine models of invasive fungal diseases. The key performance indicators were survival rate and the reduction of fungal load in the kidneys. The results are summarized below.

Treatment GroupDosageFungal Infection Model14-Day Survival RateMedian Kidney Fungal Burden (CFU/g)Log Reduction in Fungal Burden vs. Vehicle
AF4 5 mg/kgInvasive Candidiasis100%1.3 x 10⁴4
10 mg/kgInvasive Candidiasis100%Sterile>8
AF5 5 mg/kgInvasive Candidiasis80%Not ReportedNot Reported
10 mg/kgInvasive Candidiasis100%Not ReportedNot Reported
Caspofungin (Human Equivalent Dose)Invasive Candidiasis100%Sterile>8
Vehicle Control -Invasive Candidiasis20%3.8 x 10⁸-
AF4 10 mg/kgDisseminated AspergillosisImproved median survival from 4 to 10 daysNot Reported1

Data compiled from studies on murine models of invasive candidiasis and aspergillosis.[1][2][3]

Experimental Protocols

The in vivo efficacy of this compound derivatives was assessed using established murine models of disseminated fungal infections. The following is a detailed methodology for the key experiments cited.

Murine Model of Invasive Candidiasis

A murine model of disseminated candidiasis was utilized to evaluate the in vivo efficacy of the antifungal lipopeptides AF4 and AF5.[2][3]

  • Animal Model: 6-week-old, pathogen-free, female BALB/c mice (20-25 g) were used for the experiments.[2][3]

  • Immunosuppression: To establish a neutropenic model, mice were administered a loading dose of cyclophosphamide (B585) (200 mg/kg) three days prior to infection (D-3) and a maintenance dose (150 mg/kg) one day post-infection (D+1).[2][3]

  • Infection: Animals were infected with a suspension of Candida albicans AMR16294 (1 x 10⁵ blastospores in 100µL) via the lateral tail vein.[2][3] This dose corresponds to the 90% lethal dose (LD90).

  • Treatment Regimen:

    • The lipopeptides AF4 and AF5 were formulated in sterile phosphate-buffered saline (PBS).[2][3]

    • Treatment groups received intraperitoneal injections of AF4 (5 mg/kg or 10 mg/kg), AF5 (5 mg/kg or 10 mg/kg), caspofungin (a clinically relevant human equivalent dose), or a vehicle control.[2][3]

    • Treatments were administered at 1 hour and 24 hours post-infection.[2][3]

  • Outcome Assessment:

    • Survival: The survival of the mice in each group was monitored for 14 days post-infection.[2][3]

    • Organ Fungal Burden: For fungal burden assessment, a separate cohort of mice was euthanized. The kidneys, heart, and spleen were aseptically removed, homogenized, and cultured on Sabouraud Dextrose Agar (SDA) to determine the colony-forming units (CFU) per gram of tissue.[2][3]

Mechanism of Action and Signaling Pathways

This compound D and its derivatives exert their antifungal effects primarily through the disruption of the fungal cell membrane and the induction of oxidative stress.[1][4] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][4]

Recent studies have also shed light on the downstream signaling pathways affected by this compound D. In Fusarium graminearum, this compound D has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways, which are crucial for responding to cell wall and osmotic stress, respectively.[2] This suggests a multi-pronged mechanism of action that not only physically damages the cell but also triggers a stress response within the fungus.

experimental_workflow cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment Groups (Intraperitoneal) cluster_outcome Outcome Assessment animal_model 6-week-old female BALB/c mice immunosuppression Cyclophosphamide Treatment (200 mg/kg D-3, 150 mg/kg D+1) animal_model->immunosuppression infection Intravenous Injection of Candida albicans (1x10^5 blastospores) immunosuppression->infection treatment_af4_5 AF4 (5 mg/kg) infection->treatment_af4_5 1h & 24h post-infection treatment_af4_10 AF4 (10 mg/kg) infection->treatment_af4_10 1h & 24h post-infection treatment_af5_5 AF5 (5 mg/kg) infection->treatment_af5_5 1h & 24h post-infection treatment_af5_10 AF5 (10 mg/kg) infection->treatment_af5_10 1h & 24h post-infection treatment_caspofungin Caspofungin infection->treatment_caspofungin 1h & 24h post-infection treatment_vehicle Vehicle Control infection->treatment_vehicle 1h & 24h post-infection survival 14-Day Survival Monitoring treatment_af4_5->survival fungal_burden Organ Fungal Burden (Kidney, Heart, Spleen) treatment_af4_5->fungal_burden treatment_af4_10->survival treatment_af4_10->fungal_burden treatment_af5_5->survival treatment_af5_5->fungal_burden treatment_af5_10->survival treatment_af5_10->fungal_burden treatment_caspofungin->survival treatment_caspofungin->fungal_burden treatment_vehicle->survival treatment_vehicle->fungal_burden

Caption: Experimental workflow for in vivo validation of this compound antifungal efficacy.

mechanism_of_action cluster_this compound This compound D This compound This compound D cell_membrane cell_membrane This compound->cell_membrane Disruption ros ros cell_membrane->ros Induces cwi_pathway cwi_pathway cell_membrane->cwi_pathway Triggers hog_pathway hog_pathway cell_membrane->hog_pathway Triggers cell_death cell_death ros->cell_death cwi_pathway->cell_death hog_pathway->cell_death

Caption: Proposed mechanism of action for this compound D against fungal cells.

References

Unveiling Synergies: Bacillomycin's Potent Partnerships in Antifungal Warfare

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent battle against fungal pathogens, the exploration of synergistic drug combinations offers a promising frontier. This guide provides a comprehensive comparison of the synergistic effects of Bacillomycin, a lipopeptide antibiotic, with other established antifungal agents. By examining key experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance novel antifungal therapies.

Quantitative Analysis of Synergistic Interactions

The synergistic efficacy of this compound in combination with other antifungals has been quantified using the Fractional Inhibitory Concentration (FIC) index and time-kill assays. A summary of these findings is presented below, offering a clear comparison of the performance of these combinations against various fungal strains.

Table 1: Synergistic Activity of this compound D with Amphotericin B against Candida Species
Indicator StrainThis compound D MIC (μg/mL)Amphotericin B MIC (μg/mL)Combination Conc. (this compound D / Amphotericin B) (μg/mL)FIC IndexInterpretationReference
Candida albicans ATCC 1023112.50.250.39 / 0.060.28Synergy[1][2][3]
Candida parapsilosis ATCC 22019250.53.12 / 0.060.37Synergy[1][2][3]
Candida krusei ATCC 62582513.12 / 0.120.37Synergy[1][2][3]
Candida glabrata ATCC 90030250.53.12 / 0.060.37Synergy[1][2][3]

Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.[1][2][3]

Table 2: Antibiofilm Activity of this compound D in Combination with Other Antifungals
Fungal StrainAntifungal CombinationConcentration (μg/mL)Biofilm Inhibition/EradicationReference
Candida albicansThis compound D + Amphotericin B0.39 / 0.0695% inhibition of biofilm formation[4]
Candida albicansThis compound D + Amphotericin B0.39 / 1Enhanced eradication of preformed biofilm[4]
Candida glabrataThis compound D (AF4/AF5) + Fluconazole16 / 64-128Significant disruption of mature biofilms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Checkerboard Microdilution Assay

This assay is widely used to assess the in vitro synergistic effects of antimicrobial agents.

  • Preparation of Antifungal Solutions: Stock solutions of this compound D and the partner antifungal (e.g., Amphotericin B) are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium buffered with MOPS to the desired concentrations.

  • Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound D are made horizontally, while serial twofold dilutions of the partner antifungal are made vertically. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each drug alone, a drug-free growth control, and a sterility control are also included.

  • Inoculum Preparation: The fungal strain of interest is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits fungal growth. The FIC index is then calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[5][6]

Time-Kill Curve Analysis

This method provides a dynamic assessment of the antifungal activity over time.

  • Preparation of Cultures: A fungal suspension is prepared and adjusted to a starting inoculum of approximately 1 × 10⁵ to 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).

  • Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., sub-inhibitory concentrations that demonstrated synergy in the checkerboard assay). A growth control without any antifungal agent is also included.

  • Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each treatment condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[3][7]

Visualizing the Mechanisms of Action and Synergy

To better understand the underlying biological processes, the following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_this compound This compound D cluster_membrane Fungal Cell Membrane cluster_pathways Stress Response Pathways cluster_death Cellular Outcome This compound This compound D Membrane Plasma Membrane Disruption This compound->Membrane Targets Cell Membrane ROS Reactive Oxygen Species (ROS) Accumulation Membrane->ROS CWI Cell Wall Integrity (CWI) Pathway Activation ROS->CWI HOG High Osmolarity Glycerol (HOG) Pathway Activation ROS->HOG Death Fungal Cell Death CWI->Death HOG->Death

Caption: Proposed mechanism of action for this compound D.

G cluster_drugs Synergistic Combination cluster_membrane Fungal Cell Membrane cluster_stress Cellular Stress cluster_death Cellular Outcome This compound This compound D Pore Pore Formation & Membrane Permeabilization This compound->Pore Disrupts Membrane AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Ergosterol->Pore Facilitates Stress Enhanced Cell Membrane Stress Pore->Stress ROS Increased ROS Production Stress->ROS Death Synergistic Fungal Cell Death ROS->Death

Caption: Synergistic mechanism of this compound D and Amphotericin B.

G cluster_drugs Synergistic Combination cluster_targets Fungal Cell Targets cluster_effects Cellular Effects cluster_outcome Cellular Outcome This compound This compound D Membrane Cell Membrane This compound->Membrane Targets Fluconazole Fluconazole Erg11 Lanosterol 14-α-demethylase (ERG11) Fluconazole->Erg11 Inhibits MembraneDamage Membrane Damage Membrane->MembraneDamage ErgosterolSynth Ergosterol Biosynthesis ErgosterolDepletion Ergosterol Depletion ErgosterolSynth->ErgosterolDepletion CellWallStress Cell Wall Stress MembraneDamage->CellWallStress ErgosterolDepletion->CellWallStress Death Synergistic Fungal Cell Death CellWallStress->Death

Caption: Synergistic mechanism of this compound D and Fluconazole.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A1 Prepare Antifungal Stock Solutions B1 Serial Dilutions in 96-well Plate A1->B1 A2 Prepare Fungal Inoculum B2 Inoculate Wells A2->B2 B1->B2 B3 Incubate (24-48h, 35°C) B2->B3 C1 Determine MICs B3->C1 C2 Calculate FIC Index C1->C2 C3 Interpret Results (Synergy, etc.) C2->C3

Caption: Experimental workflow for the Checkerboard Assay.

Conclusion

The synergistic combinations of this compound with conventional antifungals like Amphotericin B and Fluconazole present a compelling strategy to enhance antifungal efficacy, particularly against resistant strains and biofilms. The data and protocols outlined in this guide provide a solid foundation for further research and development in this critical area. By elucidating the mechanisms of synergy and standardizing experimental approaches, the scientific community can accelerate the translation of these promising findings into novel clinical solutions.

References

A Comparative Analysis of Bacillomycin and Synthetic Chemical Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable agricultural practices and the emergence of fungicide-resistant fungal strains have intensified the search for effective and environmentally benign alternatives to conventional synthetic fungicides. Bacillomycin, a cyclic lipopeptide produced by various Bacillus species, has emerged as a promising biocontrol agent with potent antifungal properties. This guide provides an objective comparison of this compound's performance with that of two widely used synthetic chemical fungicides, prochloraz (B1679089) and mancozeb (B1675947), supported by experimental data.

Mechanism of Action: A Tale of Two Strategies

This compound and synthetic chemical fungicides employ fundamentally different strategies to combat fungal pathogens.

This compound: Disrupting Fungal Integrity and Hijacking Signaling Pathways

This compound D, a prominent member of the this compound family, exhibits a multi-pronged attack on fungal cells. Its primary mechanism involves the disruption of the fungal plasma membrane and cell wall, leading to the leakage of essential cytoplasmic contents and ultimately, cell death.[1][2][3] This physical disruption is often accompanied by the induction of oxidative stress through the accumulation of reactive oxygen species (ROS) within the fungal cells.[1][4]

Furthermore, this compound D has been shown to interfere with crucial fungal signaling pathways. It activates the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways by increasing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as MGV1 and HOG1 in Fusarium graminearum.[1][4] This hyperactivation of stress response pathways can lead to a state of cellular confusion and ultimately contribute to cell death.

Synthetic Chemical Fungicides: Targeted Inhibition

In contrast, synthetic fungicides like prochloraz and mancozeb have more specific modes of action.

  • Prochloraz , an imidazole (B134444) fungicide, primarily acts as a sterol biosynthesis inhibitor.[5][6] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the production of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][7] The depletion of ergosterol disrupts membrane integrity and function, leading to fungal growth inhibition.

  • Mancozeb , a dithiocarbamate (B8719985) fungicide, is a multi-site inhibitor.[2][3][8] It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells.[3] This broad-spectrum activity disrupts multiple biochemical processes, including lipid metabolism, respiration, and energy production (ATP synthesis), making it difficult for fungi to develop resistance.[3][8]

Quantitative Performance Data: A Head-to-Head Comparison

The efficacy of an antifungal agent is often quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of a biological process. Lower values indicate higher potency.

Antifungal AgentFungal SpeciesEfficacy MetricConcentration (µg/mL)Reference
This compound D Fusarium graminearumEC₅₀~30[1][4][9]
This compound D Fusarium graminearumIC₅₀26.10[10]
This compound D Colletotrichum gloeosporioidesIC₅₀2.162
Prochloraz Colletotrichum gloeosporioidesIC₅₀0.0066 - 0.1554[11][12]
Mancozeb Colletotrichum capsiciEC₅₀316 (in combination with carbendazim)[13]

Note: A direct comparison study demonstrated that this compound D was more potent against Colletotrichum gloeosporioides than both prochloraz and mancozeb.

Experimental Protocols: The "How-To" Behind the Data

The following are detailed methodologies for key experiments cited in the comparison.

Antifungal Susceptibility Testing (EC₅₀/IC₅₀ Determination)

This protocol is used to determine the concentration of an antifungal agent required to inhibit fungal growth by 50%.

a. Fungal Spore Suspension Preparation:

  • Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-14 days.

  • Spores are harvested by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

  • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 × 10⁵ spores/mL).

b. Microdilution Assay:

  • The antifungal compound (this compound D, prochloraz, or mancozeb) is dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a stock solution.

  • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Potato Dextrose Broth - PDB).

  • Each well is inoculated with the fungal spore suspension.

  • Control wells containing only the medium and spores (negative control) and medium with the solvent (solvent control) are included.

  • The plates are incubated at 25-28°C for 48-72 hours.

  • Fungal growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • The percentage of growth inhibition is calculated relative to the negative control.

  • The EC₅₀/IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10][14]

Electron Microscopy for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the ultrastructural changes in fungal hyphae and spores after treatment with antifungal agents.

a. Sample Preparation:

  • Fungal mycelia or spores are treated with the antifungal compound at a specific concentration (e.g., the EC₅₀ value) for a defined period.

  • Untreated samples serve as a control.

  • The samples are fixed, typically with a solution of glutaraldehyde (B144438) and/or osmium tetroxide, to preserve their structure.[15]

  • The fixed samples are then dehydrated through a graded series of ethanol (B145695) or acetone (B3395972) solutions.[15]

  • For SEM, the samples are critical-point dried, mounted on stubs, and coated with a thin layer of a conductive material like gold or palladium.

  • For TEM, the dehydrated samples are embedded in resin, sectioned into ultra-thin slices using an ultramicrotome, and stained with heavy metal salts like uranyl acetate (B1210297) and lead citrate.

b. Imaging:

  • The prepared samples are then observed under an SEM or TEM.

  • SEM provides high-resolution images of the surface morphology, revealing changes such as cell wall wrinkling, deformation, and lysis.[16]

  • TEM allows for the visualization of internal cellular structures, showing damage to the plasma membrane, cytoplasm leakage, and organelle disruption.[17]

Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect the activation (phosphorylation) of specific proteins, such as MAP kinases, in response to a stimulus.

a. Protein Extraction:

  • Fungal mycelia are treated with the antifungal compound for various time points.

  • The mycelia are harvested, frozen in liquid nitrogen, and ground to a fine powder.

  • Total proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[18]

  • The protein concentration in the lysate is determined using a protein assay (e.g., Bradford or BCA assay).

b. SDS-PAGE and Electroblotting:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[19][20]

c. Immunodetection:

  • The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[21]

  • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target MAPK (e.g., anti-phospho-p38 for Hog1).[18][22]

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • The light signal is captured on X-ray film or with a digital imager, revealing the presence and relative amount of the phosphorylated MAPK.

  • The membrane can be stripped and re-probed with an antibody that recognizes the total amount of the MAPK protein to ensure equal protein loading.[19]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for antifungal compound evaluation.

Antifungal_Signaling_Pathway cluster_this compound This compound D Action cluster_signaling Fungal Stress Response This compound D This compound D Fungal Cell Fungal Cell This compound D->Fungal Cell interacts with Membrane/Cell Wall Disruption Membrane/Cell Wall Disruption CWI Pathway CWI Pathway Membrane/Cell Wall Disruption->CWI Pathway activates ROS Accumulation ROS Accumulation HOG Pathway HOG Pathway ROS Accumulation->HOG Pathway activates Fungal Cell->Membrane/Cell Wall Disruption Fungal Cell->ROS Accumulation MAPK Activation (MGV1, HOG1) MAPK Activation (MGV1, HOG1) CWI Pathway->MAPK Activation (MGV1, HOG1) HOG Pathway->MAPK Activation (MGV1, HOG1) Cell Death Cell Death MAPK Activation (MGV1, HOG1)->Cell Death

Caption: Signaling pathway of this compound D's antifungal action.

Experimental_Workflow Start Start Antifungal Compound Antifungal Compound Start->Antifungal Compound Fungal Pathogen Fungal Pathogen Start->Fungal Pathogen In vitro Antifungal Assay In vitro Antifungal Assay Antifungal Compound->In vitro Antifungal Assay Fungal Pathogen->In vitro Antifungal Assay EC50/IC50 Determination EC50/IC50 Determination In vitro Antifungal Assay->EC50/IC50 Determination Mechanism of Action Studies Mechanism of Action Studies EC50/IC50 Determination->Mechanism of Action Studies Data Analysis & Comparison Data Analysis & Comparison EC50/IC50 Determination->Data Analysis & Comparison Microscopy (SEM/TEM) Microscopy (SEM/TEM) Mechanism of Action Studies->Microscopy (SEM/TEM) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Mechanism of Action Studies->Signaling Pathway Analysis (Western Blot) Microscopy (SEM/TEM)->Data Analysis & Comparison Signaling Pathway Analysis (Western Blot)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: General workflow for evaluating antifungal compounds.

Conclusion

This compound presents a compelling case as a bio-fungicide, distinguished by its multi-site and multifaceted mechanism of action that not only physically damages the fungal cell but also manipulates its internal signaling. This contrasts with the more targeted approaches of synthetic fungicides like prochloraz and mancozeb. The available data suggests that this compound D can exhibit comparable or even superior potency to these synthetic counterparts against certain fungal pathogens. Its complex mode of action may also offer an advantage in mitigating the development of fungicide resistance. For researchers and professionals in drug development, this compound represents a valuable lead compound and a promising avenue for the development of next-generation, sustainable antifungal solutions. Further research, particularly direct comparative studies across a broader range of fungal species and under field conditions, is warranted to fully elucidate its potential.

References

Comparative Efficacy of Bacillomycin D against Fusarium graminearum: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Bacillomycin D against the pathogenic fungus Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat and other cereals. Data-driven comparisons with alternative antifungal agents are presented, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.

Overview of this compound D and its Antifungal Activity

This compound D is a cyclic lipopeptide antibiotic produced by various strains of Bacillus, notably Bacillus amyloliquefaciens. It belongs to the iturin family of lipopeptides and exhibits potent antifungal activity against a broad spectrum of plant pathogenic fungi. Its primary mechanism of action against F. graminearum involves the disruption of cell membrane integrity, leading to morphological changes in the plasma membrane and cell wall, the accumulation of reactive oxygen species (ROS), and ultimately, cell death.[1][2][3][4]

Quantitative Comparison of Antifungal Efficacy

The following tables summarize the in vitro efficacy of this compound D and other antifungal agents against Fusarium graminearum, based on key antifungal susceptibility metrics.

Table 1: Efficacy of this compound D against Fusarium graminearum

Efficacy MetricValue (µg/mL)Source Organism of this compound DReference
IC₅₀ (Mycelial Growth)~30Bacillus amyloliquefaciens FZB42[1][3]
IC₅₀ (Mycelial Growth)26.10Bacillus amyloliquefaciens 4-9-2[2]
MIC (Spore Germination)64Bacillus amyloliquefaciens 4-9-2[2]

Table 2: Comparative Efficacy of Alternative Antifungal Agents against Fusarium graminearum

Antifungal AgentClassIC₅₀ (µg/mL)MIC (µg/mL)Reference
Iturin ALipopeptideNot Reported50 (conidia)[2]
Polymyxin BPeptide AntibioticNot Reported32-64[5]
TebuconazoleTriazole FungicideNot ReportedNot Reported[6]
MetconazoleTriazole FungicideNot ReportedNot Reported[6]
ProthioconazoleTriazole FungicideNot ReportedNot Reported[6]
Essential Oils (various)Natural ProductVariableVariable[7]

Mechanism of Action: Signaling Pathways Affected by this compound D

This compound D triggers stress responses in F. graminearum, leading to the activation of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) signaling pathways. This is evidenced by the increased phosphorylation of the mitogen-activated protein kinases (MAPKs) MGV1 and HOG1, respectively.[1]

BacillomycinD_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fusarium graminearum Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound D This compound D Membrane Disruption Membrane Disruption This compound D->Membrane Disruption ROS Accumulation ROS Accumulation Membrane Disruption->ROS Accumulation CWI_Pathway Cell Wall Integrity (CWI) Pathway ROS Accumulation->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway ROS Accumulation->HOG_Pathway MGV1 MGV1 CWI_Pathway->MGV1 HOG1 HOG1 HOG_Pathway->HOG1 Phosphorylated_MGV1 Phosphorylated MGV1 MGV1->Phosphorylated_MGV1 Phosphorylation Phosphorylated_HOG1 Phosphorylated HOG1 HOG1->Phosphorylated_HOG1 Phosphorylation Cell_Death Cell_Death Phosphorylated_MGV1->Cell_Death Phosphorylated_HOG1->Cell_Death

Caption: this compound D induced signaling pathway in F. graminearum.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

MIC_Assay_Workflow Start Start Prepare F. graminearum spore suspension Prepare F. graminearum spore suspension Start->Prepare F. graminearum spore suspension Adjust suspension to 0.5 McFarland standard Adjust suspension to 0.5 McFarland standard Prepare F. graminearum spore suspension->Adjust suspension to 0.5 McFarland standard Inoculate microtiter plate wells Inoculate microtiter plate wells Adjust suspension to 0.5 McFarland standard->Inoculate microtiter plate wells Prepare serial dilutions of this compound D Prepare serial dilutions of this compound D Prepare serial dilutions of this compound D->Inoculate microtiter plate wells Incubate at 28°C for 48-72 hours Incubate at 28°C for 48-72 hours Inoculate microtiter plate wells->Incubate at 28°C for 48-72 hours Visually or spectrophotometrically assess growth Visually or spectrophotometrically assess growth Incubate at 28°C for 48-72 hours->Visually or spectrophotometrically assess growth Determine MIC Determine MIC Visually or spectrophotometrically assess growth->Determine MIC End End Determine MIC->End Mycelial_Growth_Inhibition_Workflow Start Start Prepare PDA plates with varying this compound D concentrations Prepare PDA plates with varying this compound D concentrations Start->Prepare PDA plates with varying this compound D concentrations Inoculate center of each plate with a mycelial plug Inoculate center of each plate with a mycelial plug Prepare PDA plates with varying this compound D concentrations->Inoculate center of each plate with a mycelial plug Incubate at 25°C for 5-7 days Incubate at 25°C for 5-7 days Inoculate center of each plate with a mycelial plug->Incubate at 25°C for 5-7 days Measure colony diameter Measure colony diameter Incubate at 25°C for 5-7 days->Measure colony diameter Calculate percentage of inhibition Calculate percentage of inhibition Measure colony diameter->Calculate percentage of inhibition Determine IC50 Determine IC50 Calculate percentage of inhibition->Determine IC50 End End Determine IC50->End

References

A Comparative Analysis of the Antifungal Spectrum of Bacillomycin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of different Bacillomycin isoforms, focusing on this compound D, F, and L. Bacillomycins are a group of cyclic lipopeptides produced by various Bacillus species, renowned for their potent antifungal activity. Understanding the differential antifungal spectrum and mechanism of action of these isoforms is crucial for the development of novel and effective antifungal agents. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies employed in these studies.

Antifungal Spectrum: A Quantitative Comparison

The antifungal efficacy of this compound isoforms is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While a direct comparative study of this compound D, F, and L against a uniform panel of fungal pathogens is limited in the current literature, this section compiles available MIC data from various studies to offer a comparative perspective.

Fungal SpeciesThis compound D (µg/mL)This compound F (µg/mL)This compound L (µg/mL)Reference
Fusarium graminearum~30 (EC50)[1][2], 64 (MIC)[3][4][5][6]Data not availableData not available[1][2][3][4][5][6]
Fusarium oxysporum8 (MIC for C16 isoform)[7][8]Data not availableData not available[7][8]
Colletotrichum gloeosporioides2.2 (MIC)[9]Data not availableData not available[9]
Saccharomyces cerevisiaeData not availableData not available30 (MIC)[9][9]
Aspergillus flavusActive, but specific MIC not provided in comparative contextData not availableData not available[10]
Candida albicansActive, but specific MIC not provided in comparative contextData not availableData not available[10]
Byssochlamys fulva H25Data not availableActive, but specific MIC not provided in comparative context[11]Data not available[11]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. MIC values can vary depending on the specific strain, experimental conditions, and the specific analogue of the this compound isoform used (e.g., variations in the fatty acid chain length). The table highlights the need for further direct comparative studies to fully elucidate the relative potency of these isoforms.

Mechanism of Action: Insights into Fungal Inhibition

This compound isoforms exert their antifungal effects through a multi-pronged attack on fungal cells, primarily targeting the cell envelope and inducing oxidative stress.

1. Cell Membrane and Wall Disruption: Bacillomycins, particularly this compound D, have been shown to cause significant morphological changes to the fungal cell wall and plasma membrane.[1][2] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9] The lipophilic fatty acid chain of the this compound molecule is thought to interact with the sterols in the fungal membrane, leading to the formation of pores.[9]

2. Induction of Oxidative Stress: A key mechanism of this compound D is the induction of reactive oxygen species (ROS) accumulation within the fungal cell.[1][2] This surge in ROS leads to oxidative damage of cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.

3. Interference with Signaling Pathways: this compound D has been demonstrated to activate specific stress-response signaling pathways in fungi. In Fusarium graminearum, it triggers the phosphorylation of mitogen-activated protein kinases (MAPKs) involved in the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[1][12] This activation is a fungal stress response to the cell membrane and wall damage caused by the lipopeptide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound isoforms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound isoforms against various fungal pathogens is commonly determined using the broth microdilution method, following established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5][6][13]

Workflow for MIC Determination:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Fungal_Culture Fungal Culture (e.g., on PDA plates) Spore_Suspension Spore Suspension (e.g., in sterile saline) Fungal_Culture->Spore_Suspension Inoculation Inoculation of wells with standardized spore suspension Spore_Suspension->Inoculation Bacillomycin_Stock This compound Stock Solution (e.g., in DMSO or methanol) Serial_Dilution Serial Dilution of this compound in 96-well plate Bacillomycin_Stock->Serial_Dilution Culture_Medium Liquid Culture Medium (e.g., RPMI-1640, PDB) Culture_Medium->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 28-35°C for 24-72h) Inoculation->Incubation Controls Inclusion of Controls (Growth, Sterility, Solvent) Controls->Incubation Visual_Reading Visual or Spectrophotometric Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination: Lowest concentration with no visible growth Visual_Reading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation. Spores are then harvested and suspended in a sterile solution (e.g., 0.85% saline with 0.05% Tween 80) and the concentration is adjusted to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometry.

  • Preparation of this compound Solutions: A stock solution of the purified this compound isoform is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or methanol). Serial twofold dilutions are then made in the test medium (e.g., RPMI-1640 with MOPS buffer for yeasts, or Potato Dextrose Broth for filamentous fungi) in a 96-well microtiter plate.[3][5][6]

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an optimal temperature (e.g., 28°C or 35°C) for a specified period (e.g., 24 to 72 hours).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the this compound isoform that completely inhibits visible growth of the fungus.[3][5][6] This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound D in a fungal cell, leading to cell death.

G cluster_cell Fungal Cell cluster_mapk MAPK Signaling Bacillomycin_D This compound D Cell_Wall Cell Wall Bacillomycin_D->Cell_Wall Disruption Cell_Membrane Cell Membrane Bacillomycin_D->Cell_Membrane Disruption ROS_Accumulation ROS Accumulation Bacillomycin_D->ROS_Accumulation Induction CWI_pathway CWI Pathway (e.g., FgMGV1) Cell_Wall->CWI_pathway Stress Signal HOG_pathway HOG Pathway (e.g., FgHOG1) Cell_Membrane->HOG_pathway Stress Signal Cell_Death Cell Death (Apoptosis) HOG_pathway->Cell_Death CWI_pathway->Cell_Death ROS_Accumulation->Cell_Death

Caption: this compound D induced signaling cascade in fungal cells.

This guide provides a foundational understanding of the comparative antifungal spectra of this compound isoforms. Further research involving direct comparative studies with a broader range of fungal pathogens is necessary to fully elucidate the therapeutic potential of each isoform. The detailed protocols and mechanistic insights presented here are intended to support and guide future investigations in the field of antifungal drug discovery and development.

References

Bacillomycin D vs. Fengycin: A Comparative Guide to Antifungal Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent antifungal lipopeptides, Bacillomycin D and fengycin (B216660), produced by various Bacillus species. Both compounds are recognized for their potent activity against a broad spectrum of fungal pathogens, making them significant candidates for biocontrol and novel antifungal drug development. This document synthesizes experimental data on their efficacy, mechanisms of action, and the methodologies used to evaluate their performance.

I. Comparative Antifungal Efficacy

This compound D and fengycin exhibit distinct yet sometimes overlapping antifungal activities. Their efficacy is often dependent on the target fungal species and the specific experimental conditions. While both are potent, studies suggest fengycin may play a more significant role in inhibiting the mycelial growth of certain fungi, whereas both contribute to the inhibition of conidial germination.[1]

Quantitative Antifungal Activity Data

The following tables summarize the minimal inhibitory concentration (MIC) and 50% effective concentration (EC50) values for this compound D and fengycin against various fungal pathogens as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.

Table 1: Antifungal Activity of this compound D

Fungal PathogenMIC (µg/mL)IC50/EC50 (µg/mL)Reference
Fusarium graminearum64~30[2]
Colletotrichum gloeosporioides-2.162[3]
Malassezia globosa64-

Table 2: Antifungal Activity of Fengycin

Fungal PathogenMIC (µg/mL)IC50/EC50 (µg/mL)Reference
Rhizopus stolonifer400-
Gaeumannomyces graminis var. tritici-26.5[4]

Table 3: Direct Comparison of Antifungal Activity against Monilinia fructicola

LipopeptideRole in Inhibiting Conidial GerminationRole in Suppressing Mycelial GrowthReference
This compound DJointly contributes with fengycinMinor role[1]
FengycinJointly contributes with this compound DMajor role[1]

II. Mechanisms of Antifungal Action

Both this compound D and fengycin exert their antifungal effects primarily by targeting the fungal cell membrane, leading to a cascade of events that result in cell death. However, there are nuances in their specific molecular interactions and the downstream cellular responses they trigger.

This compound D: Membrane Disruption and Oxidative Stress

This compound D, a member of the iturin family of lipopeptides, disrupts the integrity of the fungal cell membrane.[3] This interaction is thought to involve the formation of pores in the lipid bilayer, leading to the leakage of vital cellular contents.[3] Beyond direct membrane damage, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within the fungal cell.[2] This oxidative stress further damages cellular components and contributes to cell death. Furthermore, studies on Fusarium graminearum have revealed that this compound D can trigger the phosphorylation of mitogen-activated protein kinases (MAPKs) such as FgHOG1 and FgMGV1, indicating an interference with cellular signaling pathways that regulate stress responses and cell wall integrity.

BacillomycinD_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects BacillomycinD This compound D Membrane Membrane Disruption (Pore Formation) BacillomycinD->Membrane ROS ROS Accumulation BacillomycinD->ROS MAPK MAPK Signaling (FgHOG1, FgMGV1 phosphorylation) BacillomycinD->MAPK FungalCell Fungal Cell Permeability Increased Permeability Membrane->Permeability CellDeath Cell Death Permeability->CellDeath ROS->CellDeath MAPK->CellDeath

Mechanism of action for this compound D.
Fengycin: A Potent Membrane-Active Agent

Fengycin also primarily targets the fungal cell membrane, but its mode of action can vary with concentration. At lower concentrations, it is believed to form pores or ion channels, leading to increased membrane permeability.[5] At higher concentrations, it can exhibit a detergent-like effect, causing more extensive membrane damage.[6] Similar to this compound D, fengycin's activity is linked to the induction of ROS production in fungal cells.[7] While its direct impact on specific signaling pathways is less characterized than that of this compound D, the profound membrane disruption it causes inevitably interferes with cellular signaling and homeostasis, ultimately leading to cell death. Fengycins are noted to be particularly effective against filamentous fungi.[5][6][7]

Fengycin_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects Fengycin Fengycin MembraneInteraction Membrane Interaction Fengycin->MembraneInteraction ROS ROS Accumulation Fengycin->ROS FungalCell Fungal Cell PoreFormation Pore/Ion Channel Formation (Low Conc.) MembraneInteraction->PoreFormation DetergentEffect Detergent-like Effect (High Conc.) MembraneInteraction->DetergentEffect Permeability Increased Permeability PoreFormation->Permeability DetergentEffect->Permeability CellDeath Cell Death Permeability->CellDeath ROS->CellDeath

Mechanism of action for fengycin.

III. Experimental Protocols

The following are generalized protocols for the extraction, purification, and evaluation of the antifungal activity of this compound D and fengycin. Specific details may vary between laboratories and target fungi.

A. Lipopeptide Extraction and Purification

A common method for isolating these lipopeptides from Bacillus cultures is through acid precipitation followed by solvent extraction and chromatographic purification.

1. Culture and Harvest:

  • Bacillus strains are cultured in a suitable liquid medium (e.g., Landy medium) under optimal conditions for lipopeptide production.

  • The bacterial cells are removed from the culture broth by centrifugation to obtain a cell-free supernatant.[8][9]

2. Acid Precipitation:

  • The pH of the cell-free supernatant is adjusted to 2.0 using a strong acid (e.g., HCl).[8][9]

  • The acidified supernatant is incubated at 4°C overnight to allow for the precipitation of the lipopeptides.[8][9]

  • The precipitate is collected by centrifugation.[8][9]

3. Solvent Extraction:

  • The collected precipitate is extracted with an organic solvent, typically methanol (B129727) or ethanol, to dissolve the lipopeptides.[8][10]

  • The solvent is then evaporated to yield a crude lipopeptide extract.[10]

4. Purification:

  • The crude extract is further purified using chromatographic techniques such as solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound D and fengycin from other compounds.[11]

Extraction_Workflow Start Bacillus Culture Centrifugation1 Centrifugation (Remove Cells) Start->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Acidification Acid Precipitation (pH 2.0) Supernatant->Acidification Incubation Overnight Incubation (4°C) Acidification->Incubation Centrifugation2 Centrifugation (Collect Precipitate) Incubation->Centrifugation2 Precipitate Lipopeptide Precipitate Centrifugation2->Precipitate Extraction Solvent Extraction (e.g., Methanol) Precipitate->Extraction Evaporation Solvent Evaporation Extraction->Evaporation CrudeExtract Crude Lipopeptide Extract Evaporation->CrudeExtract Purification Chromatographic Purification (SPE, RP-HPLC) CrudeExtract->Purification End Purified this compound D & Fengycin Purification->End

Workflow for lipopeptide extraction and purification.
B. Antifungal Activity Assays

1. Mycelial Growth Inhibition Assay:

  • A mycelial plug of the target fungus is placed in the center of a potato dextrose agar (B569324) (PDA) plate.

  • A specific concentration of the purified lipopeptide is added to the agar or to a filter paper disc placed at a defined distance from the mycelial plug.

  • The plates are incubated at an appropriate temperature, and the radial growth of the fungal mycelium is measured over time and compared to a control without the lipopeptide. The percentage of inhibition is then calculated.

2. Spore Germination Assay:

  • A suspension of fungal spores at a known concentration is prepared.

  • The spore suspension is incubated in a liquid medium (e.g., potato dextrose broth - PDB) containing various concentrations of the lipopeptide.[12]

  • After a defined incubation period, the percentage of germinated spores is determined by microscopic observation and compared to a control.[12]

3. Determination of MIC and MFC:

  • MIC (Minimal Inhibitory Concentration): A broth microdilution method is commonly used.[13] Serial dilutions of the lipopeptide are prepared in a 96-well plate containing a liquid growth medium. Each well is inoculated with a standardized fungal spore suspension. The MIC is determined as the lowest concentration of the lipopeptide that visibly inhibits fungal growth after a specific incubation period.[12]

  • MFC (Minimal Fungicidal Concentration): Aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates without the lipopeptide. The MFC is the lowest concentration that results in no fungal growth on the agar plates, indicating that the fungal cells have been killed.[13]

Antifungal_Assay_Workflow cluster_growth Mycelial Growth Inhibition cluster_germination Spore Germination Inhibition cluster_mic_mfc MIC/MFC Determination MycelialPlug Place Mycelial Plug on Agar Plate AddLipopeptide1 Add Lipopeptide MycelialPlug->AddLipopeptide1 Incubate1 Incubate AddLipopeptide1->Incubate1 MeasureGrowth Measure Radial Growth Incubate1->MeasureGrowth SporeSuspension Prepare Spore Suspension AddLipopeptide2 Add Lipopeptide in Liquid Medium SporeSuspension->AddLipopeptide2 Incubate2 Incubate AddLipopeptide2->Incubate2 CountGermination Count Germinated Spores Incubate2->CountGermination SerialDilution Serial Dilution of Lipopeptide in 96-well Plate Inoculate Inoculate with Fungal Spores SerialDilution->Inoculate Incubate3 Incubate Inoculate->Incubate3 DetermineMIC Determine MIC (No Visible Growth) Incubate3->DetermineMIC PlateOnAgar Plate from Wells with No Growth DetermineMIC->PlateOnAgar DetermineMFC Determine MFC (No Growth on Plate) PlateOnAgar->DetermineMFC

Workflow for common antifungal activity assays.

References

Comparative Cytotoxicity of Bacillomycin Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties of bacillomycin analogues, supported by experimental data and methodologies.

This guide provides a comparative analysis of the cytotoxic effects of various this compound analogues against several human cancer cell lines. Bacillomycins, a group of cyclic lipopeptides produced by Bacillus species, have garnered significant interest in oncology research due to their potent anti-proliferative and pro-apoptotic activities. This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the proposed mechanisms of action.

Quantitative Assessment of Cytotoxicity

The in vitro cytotoxic activity of different this compound D analogues has been evaluated against human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of various this compound D analogues against the HepG2 (human liver cancer) and MCF7 (human breast cancer) cell lines. These analogues primarily differ in the length and branching of their fatty acid chains.

CompoundFatty Acid MoietyIC50 (µM) vs. HepG2IC50 (µM) vs. MCF7
This compound D analogue 5n-C14> 50> 50
This compound D analogue 6iso-C1510.1 ± 0.311.5 ± 0.4
This compound D analogue 7 anteiso-C15 8.2 ± 0.2 9.8 ± 0.3
This compound D analogue 8 n-C16 2.9 ± 0.1 3.5 ± 0.1
This compound D analogue 9iso-C164.5 ± 0.25.1 ± 0.2
This compound D analogue 10iso-C176.3 ± 0.27.8 ± 0.3
Doxorubicin (Positive Control)-0.9 ± 0.11.1 ± 0.1

Data sourced from studies on nonribosomal peptides from marine Bacillus strains.[1][2][3][4]

The data indicates that this compound D analogues with a C16 fatty acid moiety, particularly the n-C16 variant (analogue 8), exhibit the most potent cytotoxic effects against both HepG2 and MCF7 cell lines.[3][5]

Further studies have demonstrated the dose-dependent cytotoxic activity of a this compound D lipopeptide against other human cancer cell lines, including A549 (alveolar adenocarcinoma), A498 (renal carcinoma), and HCT-15 (colon adenocarcinoma), while showing no significant effect on the normal L-132 pulmonary epithelial cell line.[6][7] Another study identified this compound Lb as having anticancer potential against various cancer cell lines including SMMC-7721, B16, MDA-MB-231, MCF-7, CT26, and 4T1.[8]

Experimental Protocols

The following section details the typical methodologies employed to assess the cytotoxicity of this compound analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of the this compound analogues (e.g., 0-100 µM) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.

Procedure:

  • Cell Treatment: Cells are treated with this compound analogues at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. For apoptosis detection, cells can be stained with Annexin V-FITC and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined based on their DNA content (PI fluorescence). The percentage of apoptotic cells is determined by the Annexin V and PI staining pattern. An increase in the sub-G1 population is indicative of apoptosis.[6]

Mechanism of Action: Signaling Pathways

The cytotoxic effect of this compound analogues is primarily attributed to the induction of apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway.

G cluster_cell Cancer Cell This compound This compound Analogues Membrane Cell Membrane Interaction This compound->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage Caspase3->DNA_Damage

Caption: Proposed apoptotic pathway induced by this compound analogues in cancer cells.

Studies have shown that treatment with this compound D leads to an increase in intracellular ROS levels.[6][7] This oxidative stress can lead to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates, DNA damage, and ultimately, programmed cell death or apoptosis.[9]

Experimental Workflow

The general workflow for evaluating the cytotoxic potential of this compound analogues is outlined below.

G cluster_workflow Experimental Workflow Start Start Isolation Isolation & Purification of this compound Analogues Start->Isolation Treatment Treatment with Analogues Isolation->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry, Western Blot) Mechanism_Study->Apoptosis_Analysis ROS_Measurement ROS Measurement Mechanism_Study->ROS_Measurement Conclusion Conclusion & Further Studies Apoptosis_Analysis->Conclusion ROS_Measurement->Conclusion

References

Safety Operating Guide

Proper Disposal of Bacillomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Bacillomycin, a cyclic lipopeptide with antifungal properties. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in solid or solution form.[1]

  • Waste Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated as potentially hazardous waste. This includes unused stock solutions, contaminated media, and disposable labware such as pipette tips, gloves, and culture flasks.[1][2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation.[1][2]

This compound Waste Stream Management

Proper segregation and containerization are the foundational steps for safe disposal. The following table summarizes the primary waste streams associated with this compound and the appropriate disposal pathways.

Waste Stream IDDescriptionRequired ContainerDisposal Route
BAC-HW-01 Unused or expired pure this compound (API), concentrated stock solutions.Original or compatible, sealed, and labeled hazardous chemical waste container.Collection by institutional EHS or a licensed hazardous waste vendor for incineration.[1][3]
BAC-CW-02 Contaminated Solid Waste (e.g., gloves, pipette tips, bench paper, empty vials).Labeled hazardous waste bag or puncture-resistant container.[1][2]Collection by institutional EHS or a licensed hazardous waste vendor.[1]
BAC-LQ-03 Contaminated Liquid Waste (e.g., cell culture media, buffer solutions).Labeled, leak-proof hazardous liquid waste container (e.g., carboy).[1][4]Chemical inactivation may be an option if permitted by institutional EHS, followed by collection by a licensed hazardous waste vendor. Do not dispose of down the drain.[1][5]
BAC-SH-04 Contaminated Sharps (e.g., needles, syringes, glass slides).Puncture-resistant, leak-proof sharps container labeled "Biohazard" and "this compound Waste".Collection by a licensed medical waste vendor.[1][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound and associated waste is dependent on its form and the specific regulations of your institution. The primary and most secure method of disposal is through your institution's hazardous waste program.

  • Containerization: Ensure the pure compound or concentrated solution is in a sealed, properly labeled hazardous waste container.

  • Storage: Store the container in a designated and secure satellite accumulation area, away from incompatible materials.[2]

  • Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.[1]

  • Collection: Collect solid waste in a designated, labeled hazardous waste bag or container. For liquid waste, use a labeled, leak-proof carboy.[1][4]

  • Treatment of Liquid Waste: Do not pour liquid waste containing this compound down the drain.[1] While autoclaving is effective for biological decontamination, it may not degrade the chemical structure of this compound.[5] Chemical inactivation may be considered if approved by your institution's EHS.

  • Storage and Disposal: Store waste containers in a designated area and arrange for pickup through your institutional EHS or a licensed waste disposal service.[1]

This protocol is for decontaminating non-disposable items that have been in contact with this compound.

  • Initial Cleaning: Carefully wipe surfaces to remove any visible contamination using absorbent materials.

  • Disinfection/Decontamination: Apply a broad-spectrum disinfectant. A common and often effective method is the use of a 10% bleach solution, followed by a 70% ethanol (B145695) wipe-down.[1]

  • Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time, typically 10-30 minutes, to ensure efficacy.[1]

  • Final Rinse: If necessary, rinse the surface with sterile, deionized water to remove any residual disinfectant.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.

Bacillomycin_Disposal_Workflow start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Collect in BAC-SH-04 (Sharps Container) is_sharp->sharps_container Yes is_pure Is it pure API or concentrated stock? is_liquid->is_pure Yes solid_container Collect in BAC-CW-02 (Solid Waste Container) is_liquid->solid_container No liquid_container Collect in BAC-LQ-03 (Liquid Waste Container) is_pure->liquid_container No hw_container Collect in BAC-HW-01 (Hazardous Waste Container) is_pure->hw_container Yes ehs_pickup Arrange for EHS/ Licensed Vendor Pickup sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup hw_container->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.

References

Personal protective equipment for handling Bacillomycin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Bacillomycin, a lipopeptide antibiotic with corrosive and irritant properties. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with the following primary risks:

  • Corrosive: Causes severe skin burns and eye damage upon contact.

  • Irritant: May cause respiratory irritation if inhaled and skin irritation upon repeated exposure.

  • Health Hazard: Potential for adverse health effects through ingestion or prolonged exposure.

A thorough risk assessment should be conducted before commencing any work with this compound. This assessment must identify potential exposure scenarios and establish control measures to mitigate risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The level of protection should be selected based on the specific procedures and the potential for exposure.

PPE ComponentMinimum RequirementRecommended for High-Risk Procedures (e.g., handling pure compound, potential for aerosol generation)
Gloves Double-gloving with chemical-resistant nitrile gloves.Outer glove: Chemical-resistant, tested against similar compounds. Inner glove: Nitrile.
Eye Protection Safety glasses with side shields.Chemical splash goggles or a full-face shield.
Body Protection Laboratory coat with long sleeves and closed front.Chemical-resistant disposable gown or coveralls.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of inhaling dust or aerosols.
Footwear Closed-toe shoes.Chemical-resistant shoe covers.

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed.

Preparation of Solutions
  • Work Area: All handling of pure this compound and preparation of stock solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powdered form, use a balance inside the fume hood. Use anti-static weigh paper to prevent dispersal of the powder.

  • Dissolving: Add the solvent to the this compound powder slowly and carefully to avoid splashing.

Routine Handling
  • Containment: Always handle this compound solutions within a designated and clearly marked area to prevent cross-contamination.

  • Pipetting: Use mechanical pipetting aids. Mouth pipetting is strictly prohibited.

  • Transport: When transporting solutions, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills.

Spill Management and Decontamination

Minor Spills (inside a chemical fume hood)
  • Alert: Inform others in the immediate area.

  • Contain: Cover the spill with an absorbent material suitable for chemical spills.

  • Decontaminate: Gently apply a suitable decontaminating agent (e.g., a solution known to inactivate similar lipopeptide antibiotics, or a broad-spectrum disinfectant followed by a cleaning agent) to the absorbent material. Allow sufficient contact time.

  • Clean: Collect the absorbent material using forceps or other tools and place it in a designated hazardous waste container. Clean the spill area with the decontaminating agent, followed by water.

  • Dispose: Dispose of all contaminated materials as cytotoxic waste.

Major Spills (outside a chemical fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contact Safety Personnel: Notify the institutional safety office or emergency response team for guidance and assistance with the cleanup.

Disposal Plan

This compound waste is considered cytotoxic and antimicrobial and must be disposed of as hazardous chemical waste.

Waste TypeSegregation and ContainmentDisposal Method
Solid Waste (e.g., contaminated gloves, gowns, weigh paper, absorbent materials)Place in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste. The container should be purple or clearly marked with the cytotoxic symbol.High-temperature incineration by a licensed hazardous waste disposal company.
Liquid Waste (e.g., unused solutions, contaminated media)Collect in a dedicated, sealed, and clearly labeled waste container for cytotoxic liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.High-temperature incineration. Do not dispose of down the drain.
Sharps (e.g., contaminated needles, pipette tips)Place in a puncture-proof sharps container that is clearly labeled for cytotoxic waste.High-temperature incineration.

Experimental Protocol: Assessing Glove Permeation Resistance

This protocol outlines a method to assess the permeation of this compound through glove materials.

Objective: To determine the breakthrough time and permeation rate of this compound through different types of chemical-resistant gloves.

Materials:

  • Glove material to be tested

  • Permeation test cell

  • This compound solution of known concentration

  • Collection medium (e.g., a buffer solution)

  • Analytical instrument for detecting this compound (e.g., High-Performance Liquid Chromatography - HPLC)

  • Standard solutions of this compound for calibration

Methodology:

  • Glove Sample Preparation: Cut a sample from the palm area of the glove to be tested, ensuring it is free of defects.

  • Test Cell Assembly: Mount the glove sample in the permeation test cell, separating the challenge side (where the this compound solution will be applied) from the collection side.

  • Challenge Application: Introduce the this compound solution to the challenge side of the test cell, ensuring continuous contact with the glove material.

  • Sample Collection: At specified time intervals, withdraw a sample from the collection medium on the other side of the glove material.

  • Analysis: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound that has permeated through the glove.

  • Data Interpretation:

    • Breakthrough Time: The time from the initial contact of the this compound solution with the glove until the detection of this compound in the collection medium at a predefined rate.[1][2]

    • Permeation Rate: The rate at which this compound passes through the glove material after breakthrough has occurred, typically expressed in μg/cm²/min.[1][2]

Visualized Workflows

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat/Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Figure 1: PPE Donning and Doffing Sequence

Bacillomycin_Handling_Workflow Start Start Handling Procedure Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_this compound Weigh this compound Powder Prepare_Work_Area->Weigh_this compound Prepare_Solution Prepare this compound Solution Weigh_this compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area and Equipment Perform_Experiment->Decontaminate_Work_Area Doff_PPE Doff PPE Correctly Decontaminate_Work_Area->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste End End Procedure Dispose_Waste->End

Figure 2: this compound Handling Workflow

Bacillomycin_Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, etc.) Cytotoxic_Solid_Container Labeled Cytotoxic Solid Waste Bin (Purple) Solid_Waste->Cytotoxic_Solid_Container Liquid_Waste Contaminated Liquids (Solutions, Media) Cytotoxic_Liquid_Container Labeled Cytotoxic Liquid Waste Container (Purple) Liquid_Waste->Cytotoxic_Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Pipettes) Cytotoxic_Sharps_Container Labeled Cytotoxic Sharps Container (Purple) Sharps_Waste->Cytotoxic_Sharps_Container Incineration High-Temperature Incineration Cytotoxic_Solid_Container->Incineration Cytotoxic_Liquid_Container->Incineration Cytotoxic_Sharps_Container->Incineration

Figure 3: this compound Waste Disposal Stream

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。